molecular formula C6H6N4 B1337546 Imidazo[1,2-a]pyrimidin-5-amine CAS No. 57473-41-3

Imidazo[1,2-a]pyrimidin-5-amine

Cat. No.: B1337546
CAS No.: 57473-41-3
M. Wt: 134.14 g/mol
InChI Key: KKIKVDAHSKZQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrimidin-5-amine is a nitrogen-bridged bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features an amine functional group at the 5-position, making it a valuable and synthetically versatile building block for developing novel bioactive molecules . The imidazo[1,2-a]pyrimidine scaffold is recognized as a synthetic bioisostere of purine bases, which underlies its broad spectrum of biological activities and its presence in several pharmacologically active compounds . Derivatives of the imidazo[1,2-a]pyrimidine core have demonstrated a wide range of promising pharmacological properties in scientific research. These include potent antiviral activity, with studies showing potential as entrance inhibitors for viruses like SARS-CoV-2 by targeting key proteins such as the human ACE2 receptor and the viral spike protein . The scaffold also exhibits antimicrobial and antifungal properties against various Gram-positive bacteria and pathogenic fungi such as Candida albicans . Furthermore, research indicates potential anticancer applications, with some derivatives showing selective cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and the ability to induce apoptosis . Other investigated activities include anxiolytic and anticonvulsant effects, evidenced by historical clinical candidates like divaplon, fasiplon, and taniplon . The specific "5-amine" substitution on this scaffold is particularly valuable for further chemical functionalization, such as the synthesis of Schiff bases or amide derivatives, which can be used to explore structure-activity relationships and optimize drug-like properties . In silico studies of similar compounds suggest promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and good adherence to Lipinski's rule of five, indicating a high potential for oral bioavailability . Intended Use : This product is supplied for laboratory and research purposes only. It is strictly for use in chemical synthesis, biological assay development, and other non-diagnostic, non-therapeutic investigative applications. Warning : Not for human consumption, diagnostic use, or any therapeutic application. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-8-6-9-3-4-10(5)6/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIKVDAHSKZQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482766
Record name Imidazo[1,2-a]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57473-41-3
Record name Imidazo[1,2-a]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Novel Imidazo[1,2-a]pyrimidin-5-amine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel Imidazo[1,2-a]pyrimidin-5-amine derivatives. The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details various synthetic methodologies, provides explicit experimental protocols, and presents quantitative data in a structured format to facilitate research and development in this promising area of drug discovery.

Synthetic Methodologies

The synthesis of the imidazo[1,2-a]pyrimidine core can be achieved through several efficient strategies. This section outlines key methodologies, including microwave-assisted synthesis and multicomponent reactions, which offer advantages in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions.[3] A notable application is the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from 6-methylisocytosine and α-bromoacetophenones.[4]

Experimental Protocol:

A mixture of 6-methylisocytosine (1 mmol) and the corresponding α-bromoacetophenone (1 mmol) is subjected to microwave irradiation at 160 °C for 20-30 minutes.[4] This method consistently produces high yields of the desired 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.[5][6]

Table 1: Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones [4]

Entryα-BromoacetophenoneProductReaction Time (min)Yield (%)
12-bromo-1-phenylethanone2-phenylimidazo[1,2-a]pyrimidin-5(8H)-one3085
22-bromo-1-(4-chlorophenyl)ethanone2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-5(8H)-one2090
32-bromo-1-(4-methoxyphenyl)ethanone2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-5(8H)-one2088

Experimental Workflow for Microwave-Assisted Synthesis

G start Start reactants Mix 6-methylisocytosine and α-bromoacetophenone start->reactants mw_irradiation Microwave Irradiation (160 °C, 20-30 min) reactants->mw_irradiation workup Reaction Work-up (Cooling, Filtration) mw_irradiation->workup purification Purification (Crystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End Product characterization->end G Amidine Amidine (e.g., 2-Aminopyrimidine) Intermediate1 Iminium Ion Formation Amidine->Intermediate1 Aldehyde Aldehyde Aldehyde->Intermediate1 Isocyanide Isocyanide Intermediate2 [4+1] Cycloaddition Isocyanide->Intermediate2 Intermediate1->Intermediate2 Product 3-Aminoimidazo[1,2-a]pyrimidine Intermediate2->Product G cluster_0 Imidazo[1,2-a]pyridine Derivative cluster_1 Cellular Response Drug Imidazo[1,2-a]pyridine Derivative p53 p53 activation Drug->p53 AKT_mTOR AKT/mTOR Pathway Inhibition Drug->AKT_mTOR Apoptosis Apoptosis Drug->Apoptosis p21 p21 expression p53->p21 G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest AKT_mTOR->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

References

Spectroscopic Characterization of Imidazo[1,2-a]pyrimidin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of novel compounds based on this core. This guide provides an in-depth overview of the key spectroscopic techniques used to characterize Imidazo[1,2-a]pyrimidin-5-amine and its derivatives.

Core Spectroscopic Data

The following tables summarize the expected spectroscopic data for the Imidazo[1,2-a]pyrimidine core, based on published data for its derivatives. These values serve as a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

Table 1: 1H NMR Spectroscopic Data for Imidazo[1,2-a]pyrimidine Derivatives

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-27.73 - 8.33s-The chemical shift is sensitive to substituents on the imidazole ring.
H-37.01 - 7.86s-Often observed as a singlet, its position can vary with substitution.
H-58.51 - 9.52dd4.0 - 6.9, 1.7 - 2.0Typically the most downfield proton of the pyrimidine ring.
H-66.94 - 7.10dd6.7 - 7.5, 4.0 - 4.1Shows coupling to both H-5 and H-7.
H-78.72 - 10.07dd6.7 - 6.9, 1.9 - 2.0Its chemical shift can be influenced by substituents on the pyrimidine ring.
-NH26.13 (broad s)s-The amine protons are exchangeable with D2O and may appear as a broad singlet.

Data compiled from derivatives in DMSO-d6 and CDCl3.[1][4]

Table 2: 13C NMR Spectroscopic Data for Imidazo[1,2-a]pyrimidine Derivatives

CarbonChemical Shift (δ, ppm)Notes
C-2144.27 - 156.90Sensitive to the electronic nature of substituents.
C-3108.73 - 114.14Generally appears in the upfield region of the aromatic carbons.
C-5148.48 - 150.18A quaternary carbon, its chemical shift is influenced by the adjacent nitrogen atoms.
C-6108.88 - 121.30
C-7131.09 - 137.96
C-8a149.84 - 153.52Quaternary carbon at the ring junction.

Data compiled from derivatives in DMSO-d6.[1][2]

Vibrational and Mass Spectrometry Data

Table 3: Key Infrared (IR) Absorption Bands

Functional GroupWavenumber (cm-1)Intensity
N-H Stretch (Amine)3411 - 3272Medium - Strong
Aromatic C-H Stretch3110 - 3011Medium - Weak
C=N Stretch (Imidazole/Pyrimidine)1626 - 1604Strong
C=C Stretch (Aromatic)1588 - 1497Medium - Strong
C-N Stretch1218 - 1207Medium

Data is based on derivatives and recorded using ATR-FTIR.[1][4]

Table 4: Mass Spectrometry Data

Ionization ModeObserved IonNotes
Electrospray Ionization (ESI+)[M+H]+The protonated molecular ion is typically the base peak.

The exact mass of this compound (C6H6N4) is 134.06. The [M+H]+ ion would be observed at m/z 135.07.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1]

  • 1H NMR Acquisition :

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • 13C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 180 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d6 at δH = 2.50 ppm and δC = 39.52 ppm).[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Record the spectrum using an FT-IR spectrometer.[1]

  • Acquisition :

    • Collect the spectrum over the range of 4000 to 600 cm-1.[1]

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

    • Record a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Processing : The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm-1).

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Utilize a high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.[1][5]

  • Chromatographic Conditions :

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phases such as water and acetonitrile, often with a small amount of formic acid to promote ionization.

  • Mass Spectrometry Conditions :

    • Operate the ESI source in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis : Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum to confirm the molecular weight.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Analysis cluster_analysis Data Interpretation and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (LC-MS) Purification->MS Molecular Weight IR FT-IR Spectroscopy Purification->IR Functional Groups UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment UV_Vis->Purity_Assessment Data_Reporting Data Compilation and Reporting Structure_Elucidation->Data_Reporting Purity_Assessment->Data_Reporting

Caption: Workflow for Spectroscopic Characterization.

This comprehensive approach, combining NMR, IR, and mass spectrometry, is essential for the robust characterization of this compound and its analogues, providing a solid foundation for further studies in drug discovery and development.

References

Crystal Structure Analysis of Imidazo[1,2-a]pyrimidin-5-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of Imidazo[1,2-a]pyrimidin-5-amine analogs, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the experimental protocols for synthesis and single-crystal X-ray diffraction, presents crystallographic data for a representative analog, and visualizes key experimental workflows and associated signaling pathways.

Introduction

Imidazo[1,2-a]pyrimidines are fused heterocyclic systems that are isosteric to purines, allowing them to interact with a variety of biological targets. The introduction of an amine group at the 5-position can significantly modulate the physicochemical properties and biological activity of the scaffold, making these analogs attractive for drug discovery programs. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design.

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyrimidine Analogs

The synthesis of imidazo[1,2-a]pyrimidine derivatives can be achieved through various synthetic routes. A common method involves the condensation of a 2-aminopyrimidine with an α-haloketone. For the synthesis of more complex, substituted analogs, multi-component reactions are often employed.

A general procedure for the synthesis of 7-aryl-imidazo[1,2-a][1][2][3]triazin-4-amine, an analog of the target compounds, involves the reaction of 2-aminoimidazoles with triethylorthoformate and cyanamide under microwave irradiation[4].

General Synthetic Protocol:

  • A mixture of the appropriate 2-aminoimidazole, triethylorthoformate, and cyanamide is subjected to microwave irradiation.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is purified, typically by column chromatography, to yield the desired imidazo[1,2-a][1][2][3]triazine analog.

  • Crystals suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent, such as methanol[4].

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure is achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

General Experimental Protocol:

  • Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector[4][5]. Data are typically collected using a series of ω and φ scans.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model[4]. The final structural model is validated using software such as SHELX and PLATON.

Data Presentation: Crystallographic Data

The following tables summarize the crystallographic data for a representative analog, 7-(4-methylphenyl)imidazo[1,2-a][1][2][3]triazin-4-amine[4]. This data provides a reference for the expected structural parameters of this compound analogs.

Table 1: Crystal Data and Structure Refinement Details for 7-(4-methylphenyl)imidazo[1,2-a][1][2][3]triazin-4-amine. [4]

ParameterValue
Empirical formulaC₁₂H₁₁N₅
Formula weight225.26
Temperature100(2) K
Wavelength1.54184 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 7.3455(1) Åb = 12.2470(1) Åc = 12.1689(1) Å
α = 90°β = 103.505(1)°γ = 90°
Volume1064.45(2) ų
Z4
Density (calculated)1.405 Mg/m³
Absorption coefficient0.756 mm⁻¹
F(000)472
Crystal size0.25 x 0.10 x 0.05 mm³
Theta range for data collection4.63 to 76.53°
Index ranges-9<=h<=9, -15<=k<=15, -15<=l<=15
Reflections collected18249
Independent reflections2225 [R(int) = 0.0261]
Completeness to theta = 67.679°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.963 and 0.832
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2225 / 0 / 163
Goodness-of-fit on F²1.077
Final R indices [I>2sigma(I)]R1 = 0.0365, wR2 = 0.0987
R indices (all data)R1 = 0.0378, wR2 = 0.1001
Largest diff. peak and hole0.231 and -0.224 e.Å⁻³

Table 2: Selected Bond Lengths (Å) for 7-(4-methylphenyl)imidazo[1,2-a][1][2][3]triazin-4-amine. [4]

BondLength (Å)BondLength (Å)
N1-C71.332(2)C4-N51.341(2)
N1-C21.385(2)C5-N61.314(2)
C2-N31.318(2)N6-C71.365(2)
N3-C41.373(2)C7-C81.435(2)
C4-C91.472(2)C8-N11.378(2)

Table 3: Selected Bond Angles (°) for 7-(4-methylphenyl)imidazo[1,2-a][1][2][3]triazin-4-amine. [4]

AngleDegrees (°)AngleDegrees (°)
C7-N1-C2105.3(1)N3-C4-N5119.8(1)
N1-C2-N3114.7(1)C5-N6-C7115.6(1)
C2-N3-C4104.5(1)N1-C7-N6124.5(1)
N3-C4-C9118.8(1)N1-C7-C8108.4(1)
N5-C4-C9121.3(1)N6-C7-C8127.1(1)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of this compound analogs to their structural elucidation.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis start Starting Materials (e.g., 2-Aminopyrimidine, α-haloketone) reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution Yielded Product evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection crystals->data_collection Crystal Mounting structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation end Crystallographic Data (CIF) validation->end Final Structure

Caption: Workflow for Crystal Structure Analysis.

Wnt/β-catenin Signaling Pathway

Several Imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is a key regulator of cell proliferation and differentiation and is often dysregulated in cancer. The diagram below provides a simplified overview of the canonical Wnt signaling pathway.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_p Phosphorylated β-catenin destruction_complex->beta_catenin_p Phosphorylates ubiquitination Ubiquitination beta_catenin_p->ubiquitination beta_catenin_stable Stable β-catenin proteasome Proteasomal Degradation ubiquitination->proteasome wnt Wnt Ligand receptor Frizzled/LRP5/6 Receptor wnt->receptor dsh Dishevelled (Dsh) receptor->dsh Activates destruction_complex_inactivated Inactivated Destruction Complex dsh->destruction_complex_inactivated Inhibits nucleus Nucleus beta_catenin_stable->nucleus Translocates to tcf_lef TCF/LEF gene_transcription Target Gene Transcription tcf_lef->gene_transcription Activates imidazo_analogs Imidazo[1,2-a]pyrimidine Analogs imidazo_analogs->destruction_complex_inactivated May Stabilize Inactivated State

Caption: Canonical Wnt/β-catenin Signaling Pathway.

Conclusion

The crystal structure analysis of this compound analogs is a critical component in the development of novel therapeutics. The detailed structural information obtained from single-crystal X-ray diffraction, when combined with biological activity data, provides a powerful platform for the rational design of more potent and selective drug candidates. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

The Imidazo[1,2-a]pyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of imidazo[1,2-a]pyrimidine derivatives, focusing on their anticancer, antibacterial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms of action to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyrimidine derivatives against several human cancer cell lines.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Compound 6 [1][2][3]A375 (Melanoma)<12
WM115 (Melanoma)<12
HeLa (Cervical Cancer)9.7 - 44.6
Imidazo[1,2-a]pyridine-thiazole derivative [1]A375 (Melanoma)0.14
HeLa (Cervical Cancer)0.21
Imidazo[1,2-a]pyridine-1,2,4-oxadiazole derivative [1]Breast Cancer Cell Lines>10
Compound 12b [4]Hep-2 (Laryngeal Cancer)11
HepG2 (Liver Cancer)13
MCF-7 (Breast Cancer)11
A375 (Melanoma)11
Compound 7n [5]FGFR1/2 expressing cells0.008 / 0.004
FGFR4 expressing cells0.0038
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives [6][7]Imatinib-resistant tumor cellsNanomolar range
Compound 5b Jurkat (T-cell leukemia)0.060
B16-F10 (Melanoma)0.380
HCT116 (Colon Cancer)0.138
MDA-MB-231 (Breast Cancer)1.054
Signaling Pathways in Anticancer Activity

Several imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival in many cancers.[1][8] These compounds can bind to the ATP-binding site of PI3K, leading to the downregulation of downstream effectors like Akt and mTOR, ultimately inducing apoptosis and cell cycle arrest.[1][2][3]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Imidazo_Pyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazo_Pyrimidine->PI3K

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Certain imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often deregulated in cancers like colorectal cancer.[9][10] These compounds can downregulate the expression of Wnt target genes such as c-myc and cyclin D1, thereby inhibiting cancer cell proliferation.[9]

Wnt_Catenin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β) beta_catenin β-catenin Destruction_Complex->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Imidazo_Pyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazo_Pyrimidine->beta_catenin Inhibits Nuclear Translocation Target_Gene_Expression Target Gene Expression (c-myc, Cyclin D1) TCF_LEF->Target_Gene_Expression Synthesis_Workflow Start Start Materials: - 2-Aminopyrimidine - α-Haloketone Reaction Condensation Reaction (e.g., in ethanol, reflux) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Product Imidazo[1,2-a]pyrimidine Derivative Purification->Product

References

Preliminary In Vitro Screening of Imidazo[1,2-a]pyrimidin-5-amine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the preliminary in vitro screening of novel Imidazo[1,2-a]pyrimidin-5-amine compounds, summarizing key findings from recent studies. The document details cytotoxic, kinase inhibitory, and antimicrobial activities, presenting quantitative data in structured tables for comparative analysis. Furthermore, it outlines the experimental protocols for the key assays and visualizes relevant biological pathways and experimental workflows.

Cytotoxicity Screening

Imidazo[1,2-a]pyrimidine derivatives have been extensively evaluated for their antiproliferative activity against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected compounds.

Table 1: Cytotoxicity of Imine- and Amine-Bearing Imidazo[1,2-a]pyrimidine Derivatives against Breast Cancer and Healthy Cell Lines [1]

CompoundCell LineIC50 (μM)
3d MDA-MB-23135.9
MCF-743.4
HUVEC71.4
4d MDA-MB-23135.1
MCF-739.0
HUVEC57.0

Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Hybrids against Lung and Liver Cancer Cell Lines [2]

CompoundCell LineIC50 (μM)
HB9 A549 (Lung)50.56
Cisplatin A549 (Lung)53.25
HB10 HepG2 (Liver)51.52
Cisplatin HepG2 (Liver)54.81

Kinase Inhibition Assays

A significant area of investigation for imidazo[1,2-a]pyrimidine compounds is their potential as protein kinase inhibitors, which are crucial targets in oncology and other diseases.

Table 3: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives [3]

CompoundKinaseIC50 (μM)
4c CLK10.7
DYRK1A2.6

Table 4: PIM Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazines [4]

CompoundKinaseIC50 (nM)
K00486 PIM134
PIM22500
K00152 PIM139
PIM27000

Antimicrobial Activity

The antimicrobial potential of imidazo[1,2-a]pyrimidine derivatives has been demonstrated against a range of bacterial and fungal pathogens.[5][6]

Table 5: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundMicroorganismActivity
5-n-Octylaminoimidazo[1,2-a]pyrimidineVarious bacteria and fungiSignificant activity[6]
Various DerivativesGram-positive bacteria, Gram-negative bacteria, Pathogenic fungiGood antimicrobial activity[5]

Inhibition of Wnt/β-catenin Signaling Pathway

Certain imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer.[7] These compounds have been shown to downregulate the expression of Wnt target genes such as c-myc and cyclin D1, independent of GSK-3β activity.[7]

Wnt_Pathway_Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activation TargetGenes Target Gene Expression (c-myc, Cyclin D1) TCF_LEF->TargetGenes Inhibitor Imidazo[1,2-a]pyrimidine Compound Inhibitor->TCF_LEF inhibition

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Imidazo[1,2-a]pyrimidine compounds.

Experimental Protocols

This section provides a detailed methodology for the key in vitro assays discussed in this guide.

Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

SRB_Assay_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with Imidazo[1,2-a]pyrimidine compounds (various concentrations) B->C D Incubate for 48h C->D E Fix cells with cold TCA D->E F Wash with water E->F G Stain with 0.4% SRB solution F->G H Wash with 1% acetic acid G->H I Solubilize bound dye with 10 mM Tris base solution H->I J Read absorbance at 515 nm I->J

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound compounds and a vehicle control.

  • After a 48-hour incubation period, fix the cells by adding cold trichloroacetic acid (TCA).

  • Wash the plates with water to remove the TCA.

  • Stain the cells with a 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.

  • Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.[1]

In Vitro Kinase Inhibition Assay

Kinase activity is typically measured using assays that detect the phosphorylation of a substrate.

Protocol:

  • Kinase reactions are performed in a buffer containing the kinase, a specific substrate (e.g., a peptide or protein), ATP, and the test compound or vehicle.

  • The reaction is initiated by the addition of ATP.

  • After incubation at a specific temperature for a set time, the reaction is stopped.

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

  • IC50 values are determined by measuring the inhibition of kinase activity at a range of compound concentrations.[3][4]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a common technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow A Prepare serial dilutions of Imidazo[1,2-a]pyrimidine compounds in 96-well plates B Add standardized microbial inoculum to each well A->B C Incubate at appropriate temperature and duration B->C D Visually inspect for microbial growth (turbidity) C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Protocol:

  • Perform serial two-fold dilutions of the Imidazo[1,2-a]pyrimidine compounds in a liquid growth medium in 96-well microtiter plates.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (no compound) and negative (no inoculum) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

This guide provides a foundational understanding of the in vitro screening of this compound compounds. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of new therapeutic agents based on this versatile scaffold.

References

The Inner Workings of Imidazo[1,2-a]pyrimidine Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a potent and versatile class of kinase inhibitors. These compounds have demonstrated significant therapeutic potential in oncology and other disease areas by targeting key enzymes in cellular signaling pathways. This in-depth technical guide provides a comprehensive overview of the mechanism of action of imidazo[1,2-a]pyrimidine-based kinase inhibitors, focusing on their target kinases, the signaling cascades they modulate, and the experimental methodologies employed to elucidate their function.

Targeted Kinase Families and Inhibitory Potency

Imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit a range of protein kinases, often with high potency and selectivity. The primary targets identified in the literature include enzymes crucial for cell cycle progression, survival, and proliferation.

PI3K/Akt/mTOR Pathway Inhibitors

A significant number of imidazo[1,2-a]pyrimidine compounds target the Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) pathway, a critical signaling nexus frequently dysregulated in cancer.[1][2][3][4] These inhibitors can act on different nodes of this pathway, with some exhibiting dual PI3K/mTOR inhibitory activity.[3][4]

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyrimidine Derivatives against PI3K/mTOR Pathway Components

Compound IDTarget KinaseIC50 (nM)Cell Line (for cellular IC50)Cellular IC50 (µM)Reference
Compound 12 (thiazole derivative)PI3Kα (p110α)2.8A375 (melanoma)0.14[5]
HeLa (cervical cancer)0.21[5]
Compound 2g PI3Kα (p110α)1.8--[5]
Compound 2a PI3Kα (p110α)670--[5]
Compound 15a PI3Kα0.06--[3][4]
mTOR3.12--[3][4]
Compound 6 --A375, WM115 (melanoma), HeLa9.7 - 44.6[1][6][7]
Cell Cycle Kinase Inhibitors

Imidazo[1,2-a]pyrimidines and related scaffolds like imidazo[1,2-a]pyrazines have been developed as potent inhibitors of kinases that regulate the cell cycle, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[8][9][10][11][12][13] Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.

Table 2: Inhibitory Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives against Cell Cycle Kinases

Compound IDTarget KinaseIC50 / Kd (nM)Cell Line (for cellular IC50)Cellular IC50 (nM)Reference
SCH 1473759 (12k)Aurora A (Kd)0.02-25 (phos-HH3 inhibition)[10]
Aurora B (Kd)0.03-[10]
Compound 3c CDK9160MCF7, HCT116, K6526,660 (average)[9]
Compound 4c CLK1700--[14]
DYRK1A2,600--[14]
Other Targeted Kinases

The versatility of the imidazo[1,2-a]pyrimidine scaffold allows for the development of inhibitors targeting other important kinases implicated in cancer and other diseases. These include Nek2, c-KIT, and PIM kinases.[15][16][17]

Table 3: Inhibitory Activity of Imidazo[1,2-a]pyrimidine Derivatives against Other Kinases

Compound IDTarget KinaseIC50 (nM)Cell Line (for cellular IC50)Cellular IC50 (µM)Reference
MBM-17 (42c)Nek23.0--[15]
MBM-55 (42g)Nek21.0--[15]
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesc-KIT (V654A)Nanomolar rangeGIST 430/654-[16]
K00486 PIM134--[17]
PIM22,500--[17]

Core Signaling Pathways and Mechanisms of Action

The anticancer effects of imidazo[1,2-a]pyrimidine kinase inhibitors are primarily mediated through the disruption of key signaling pathways that control cell growth, survival, and division.

Inhibition of the PI3K/Akt/mTOR Pathway

Inhibitors targeting this pathway block the phosphorylation cascade initiated by PI3K. This leads to the deactivation of Akt and mTOR, resulting in the inhibition of protein synthesis, cell growth, and proliferation, and often inducing apoptosis.[1][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Proliferation Cell Growth & Protein Synthesis S6K->Proliferation fourEBP1->Proliferation | Inhibitor Imidazo[1,2-a]pyrimidine PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyrimidines.

Induction of Cell Cycle Arrest and Apoptosis

By inhibiting cell cycle kinases like Aurora kinases and CDKs, these compounds prevent cells from progressing through critical checkpoints, primarily the G2/M phase.[1] This prolonged arrest can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and DNA fragmentation.[1][6] Furthermore, some imidazo[1,2-a]pyridines have been shown to increase the levels of tumor suppressor proteins like p53 and the CDK inhibitor p21.[1][6][18]

Key Experimental Protocols

The elucidation of the mechanism of action of imidazo[1,2-a]pyrimidine kinase inhibitors relies on a suite of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Compound Addition: Add the imidazo[1,2-a]pyrimidine inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction, often by adding a strong acid or EDTA.

  • Detection of Substrate Phosphorylation: Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. Alternatively, luminescence-based assays (e.g., ADP-Glo) that measure ATP consumption can be used.

  • IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is calculated using a non-linear regression model.[19]

Kinase_Inhibition_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Kinase, Substrate) Start->Prepare AddInhibitor Add Imidazo[1,2-a]pyrimidine Inhibitor (Varying Conc.) Prepare->AddInhibitor AddATP Initiate with ATP (e.g., [γ-³³P]ATP) AddInhibitor->AddATP Incubate Incubate (e.g., 30°C, 30-60 min) AddATP->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Phosphorylation (e.g., Scintillation Counting) Terminate->Detect Analyze Calculate % Inhibition & Determine IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic and anti-proliferative effects of the inhibitors on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the imidazo[1,2-a]pyrimidine inhibitor for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[6]

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is employed to detect changes in the phosphorylation status and expression levels of key proteins within a signaling pathway following inhibitor treatment.

Protocol:

  • Cell Treatment and Lysis: Treat cultured cancer cells with the inhibitor for a defined time. Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on molecular weight by loading equal amounts of protein from each sample onto a polyacrylamide gel and applying an electric current (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, p21).[1][6]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.

  • Imaging: Capture the light signal using a digital imager to visualize the protein bands. The intensity of the bands corresponds to the amount of protein.

Western_Blot_Workflow Start Cell Treatment & Lysis Quantify Protein Quantification Start->Quantify SDS_PAGE SDS-PAGE (Separation) Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Image Imaging & Analysis Detect->Image

Caption: A generalized workflow for Western blot analysis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with an inhibitor.

Protocol:

  • Cell Treatment: Treat cells with the imidazo[1,2-a]pyrimidine inhibitor for a desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

  • Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate DNA content. An accumulation of cells in a particular peak indicates cell cycle arrest in that phase.[1][6]

Conclusion

Imidazo[1,2-a]pyrimidine-based compounds represent a highly adaptable and potent class of kinase inhibitors. Their mechanism of action is primarily centered on the inhibition of key kinases in pro-survival and cell cycle regulatory pathways, leading to cytostatic and cytotoxic effects in cancer cells. The experimental methodologies outlined in this guide are fundamental to the characterization of these inhibitors, enabling a detailed understanding of their molecular interactions and cellular consequences. Continued exploration of this chemical scaffold holds significant promise for the development of novel targeted therapies.

References

Structure-activity relationship (SAR) of Imidazo[1,2-a]pyrimidin-5-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrimidin-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines and its ability to engage with a wide array of biological targets.[1][2] This has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This technical guide focuses on the structure-activity relationship (SAR) of this compound derivatives and related compounds, providing a comprehensive overview of the key structural modifications that influence their biological activity. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in the design and development of novel therapeutics based on this versatile scaffold.

The foundational structure of the compounds discussed is the imidazo[1,2-a]pyrimidine ring system. The numbering convention for this heterocyclic core is illustrated below:

Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b_Axin_APC GSK-3β/Axin/APC Complex Dishevelled->GSK3b_Axin_APC Inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Phosphorylates for Degradation Proteasomal_Degradation Proteasomal Degradation beta_catenin->Proteasomal_Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulates and Translocates to Nucleus Gene_Expression Target Gene Expression (c-myc, cyclin D1) TCF_LEF->Gene_Expression Activates Imidazopyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazopyrimidine->TCF_LEF Inhibits (Downstream of GSK-3β) Synthesis_Workflow cluster_synthesis Microwave-Assisted Synthesis Start Combine Reactants: 2-Aminopyrimidine, α-Bromoacetophenone, Al2O3 Catalyst Microwave Microwave Irradiation (Solvent-free) Start->Microwave TLC Monitor with TLC Microwave->TLC TLC->Microwave Incomplete Cooling Cool to Room Temperature TLC->Cooling Complete Purification Purification (e.g., Recrystallization) Cooling->Purification Product Pure Imidazo[1,2-a]pyrimidine Derivative Purification->Product

References

An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Imidazo[1,2-a]pyrimidin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogues and computational predictions to offer a robust profile. The methodologies for key experimental determinations are also detailed to support further research and drug development efforts.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available and predicted data for this compound.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆N₄[1][2]
Molecular Weight 134.14 g/mol [1][2]
CAS Number 57473-41-3[1]
Predicted pKa 7.68 ± 0.30[3] (for Imidazo[1,2-a]pyrimidin-7-amine)
Predicted logP (XLogP3) ~1.1 - 1.4[4][5] (based on Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridin-5-amine)

Table 2: Experimentally Determined Physicochemical Properties of Related Imidazo[1,2-a]pyrimidine Derivatives

DerivativeMelting Point (°C)
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine178-180
N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine191-192
N-(4-(N',N'-Diethylamino)phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine182-183
N-(4-Trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine224-226
(E)-N-(2-chlorobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine180-182
2-(4-bromophenyl)imidazo[1,2-a]pyrimidine209-211
2-(p-tolyl)imidazo[1,2-a]pyrimidine229-231
2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine230-232
2-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidine231-233
2-(naphthalen-2-yl)imidazo[1,2-a]pyrimidine249-251
2-(2-methoxyphenyl)imidazo[1,2-a]pyrimidine264-266

Note: The melting points of derivatives provide a general understanding of the thermal stability of the imidazo[1,2-a]pyrimidine scaffold.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound and its derivatives. The following sections outline generalized methodologies based on established literature for this class of compounds.

Synthesis of the Imidazo[1,2-a]pyrimidine Core

A common and effective method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold involves the condensation reaction between a 2-aminopyrimidine and an α-haloketone.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions 2_Aminopyrimidine 2_Aminopyrimidine Condensation Condensation Reaction 2_Aminopyrimidine->Condensation alpha_Haloketone alpha_Haloketone alpha_Haloketone->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Catalyst Catalyst (e.g., Al2O3) Catalyst->Condensation Energy_Source Energy Source (e.g., Microwave Irradiation) Energy_Source->Condensation Imidazo_Core Imidazo[1,2-a]pyrimidine Core Structure Condensation->Imidazo_Core

A representative workflow for the synthesis of the Imidazo[1,2-a]pyrimidine core.
Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Electrothermal IA9100) is used.[7]

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[8]

Spectroscopic Characterization

Spectroscopic methods are employed to confirm the chemical structure of the synthesized compounds.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • A small sample is placed on the ATR crystal of an FT-IR spectrometer (e.g., PerkinElmer Spectrum 100).[9]

    • The spectrum is recorded, typically in the range of 4000-600 cm⁻¹, to identify characteristic functional group vibrations. For this compound, key peaks would include N-H stretching and bending vibrations, as well as aromatic C-H and C=N stretching.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., Bruker Avance at 400 or 500 MHz).

    • The chemical shifts (δ), multiplicity, and coupling constants (J) of the signals are analyzed to elucidate the proton and carbon environments within the molecule, confirming the imidazo[1,2-a]pyrimidine core structure and the position of the amine group.[6][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • The sample is dissolved in a suitable solvent and injected into an LC-MS system.

    • The compound is separated by the liquid chromatography column and then ionized (e.g., by electrospray ionization - ESI).

    • The mass spectrometer detects the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.[9]

Experimental_Workflow Start Synthesized Compound Purification Purification (e.g., Column Chromatography) Start->Purification Purity_Assessment Purity Assessment (TLC, HPLC) Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation Melting_Point Melting Point Determination Structural_Elucidation->Melting_Point FTIR FT-IR Spectroscopy Structural_Elucidation->FTIR NMR NMR Spectroscopy (1H, 13C) Structural_Elucidation->NMR LCMS LC-MS Structural_Elucidation->LCMS Final_Data Characterized Compound Melting_Point->Final_Data FTIR->Final_Data NMR->Final_Data LCMS->Final_Data

A generalized workflow for the characterization of a synthesized compound.

Potential Biological Activity and Signaling Pathway

While specific signaling pathways for this compound are not yet elucidated, the broader class of imidazo[1,2-a]pyrimidines has been identified as ligands for the benzodiazepine binding site on GABA-A receptors.[11] These receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system.

GABAA_Modulation Imidazo_Pyrimidine Imidazo[1,2-a]pyrimidine Derivative GABAA_Receptor GABA-A Receptor (Benzodiazepine Site) Imidazo_Pyrimidine->GABAA_Receptor Binds to Conformational_Change Allosteric Modulation (Conformational Change) GABAA_Receptor->Conformational_Change GABA_Binding Increased Affinity for GABA Conformational_Change->GABA_Binding Channel_Opening Increased Frequency of Chloride Channel Opening GABA_Binding->Channel_Opening Chloride_Influx Enhanced Influx of Chloride Ions (Cl⁻) Channel_Opening->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depressant Effects (Anxiolytic, Sedative) Hyperpolarization->CNS_Depression

Proposed mechanism of action for Imidazo[1,2-a]pyrimidines as GABA-A receptor modulators.

This guide provides a foundational understanding of the physicochemical properties of this compound, crucial for its potential development as a therapeutic agent. Further experimental validation of the predicted properties is highly recommended.

References

The Discovery and Development of Imidazo[1,2-a]pyrimidine-Based Therapeutic Agents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] Its structural similarity to purine bases allows it to interact with a wide range of biological targets, making it a versatile core for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of imidazo[1,2-a]pyrimidine-based compounds, with a focus on their therapeutic potential in oncology, infectious diseases, and beyond.

Therapeutic Applications and Lead Compounds

Imidazo[1,2-a]pyrimidine derivatives have shown significant promise in several key therapeutic areas. In oncology, these compounds have been investigated as inhibitors of various kinases crucial for cancer cell proliferation and survival, including c-KIT and the PI3K/Akt/mTOR pathway.[3][4] Furthermore, their ability to modulate the Wnt/β-catenin signaling pathway has opened avenues for their use in cancers where this pathway is dysregulated.[5] In the realm of infectious diseases, imidazo[1,2-a]pyrimidine-based agents have demonstrated potent antifungal and antibacterial activity.[1][6][7] The scaffold has also been explored for the development of antiviral and anti-inflammatory drugs.[8][9]

Quantitative Biological Activity

The following tables summarize the in vitro activity of representative imidazo[1,2-a]pyrimidine derivatives across various therapeutic targets and cell lines.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound IDTarget/Cell LineAssay TypeIC50 (µM)Reference
3d MCF-7 (Breast Cancer)SRB43.4[10]
4d MCF-7 (Breast Cancer)SRB39.0[10]
3d MDA-MB-231 (Breast Cancer)SRB35.9[10]
4d MDA-MB-231 (Breast Cancer)SRB35.1[10]
Compound 6 A375 (Melanoma)MTT9.7 - 44.6[4]
Compound 6 WM115 (Melanoma)MTT9.7 - 44.6[4]
Compound 6 HeLa (Cervical Cancer)MTT9.7 - 44.6[4]
15a HCT116 (Colon Cancer)PI3K/mTOR dual inhibitor assayNot Specified[11]
15a HT-29 (Colon Cancer)PI3K/mTOR dual inhibitor assayNot Specified[11]
22e EBC-1 (Lung Cancer)c-Met inhibition assay0.045[12]

Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
Chalcone 4a Escherichia coliBroth DilutionNot Specified[1]
Chalcone 4b Pseudomonas aeruginosaBroth DilutionNot Specified[1]
Chalcone 4c Staphylococcus aureusBroth DilutionNot Specified[1]
Chalcone 4e Streptococcus pyogenesBroth DilutionNot Specified[1]
Compound 10i Candida albicansMicrodilution41.98 µmol/L[13]
3a, 3c, 3j, 3g, 3k Candida albicansNot SpecifiedNot Specified[14]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of imidazo[1,2-a]pyrimidine derivatives are often attributed to their interaction with specific signaling pathways implicated in disease pathogenesis.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been identified as potent dual inhibitors of PI3K and mTOR, effectively blocking downstream signaling and inducing cancer cell death.[4][11]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyrimidine Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor->PI3K Imidazo[1,2-a]pyrimidine Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrimidine derivatives.

c-KIT Signaling in Gastrointestinal Stromal Tumors (GIST)

Mutations in the c-KIT receptor tyrosine kinase are a primary driver of gastrointestinal stromal tumors (GIST). A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent inhibitors of c-KIT, including imatinib-resistant mutants, offering a promising therapeutic strategy for this cancer.[3][15]

cKIT_Signaling_Pathway SCF SCF c-KIT Receptor c-KIT Receptor SCF->c-KIT Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation c-KIT Receptor->Dimerization & Autophosphorylation Downstream Signaling (e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization & Autophosphorylation->Downstream Signaling (e.g., PI3K/Akt, MAPK) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., PI3K/Akt, MAPK)->Cell Proliferation & Survival Imidazo[1,2-a]pyrimidine Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor->c-KIT Receptor

Caption: Inhibition of the c-KIT signaling pathway by 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is implicated in various cancers. Certain imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of Wnt target genes like c-myc and cyclin D1.[5]

Wnt_Catenin_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction Complex Destruction Complex β-catenin (phosphorylated) β-catenin (phosphorylated) Destruction Complex->β-catenin (phosphorylated) phosphorylates Proteasomal Degradation Proteasomal Degradation β-catenin (phosphorylated)->Proteasomal Degradation Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled Dishevelled->Destruction Complex β-catenin (stable) β-catenin (stable) Nucleus Nucleus β-catenin (stable)->Nucleus TCF/LEF TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Imidazo[1,2-a]pyrimidine Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor->β-catenin (stable)

Caption: Modulation of the Wnt/β-catenin signaling pathway by imidazo[1,2-a]pyrimidine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of imidazo[1,2-a]pyrimidine-based therapeutic agents.

General Synthesis of Imidazo[1,2-a]pyrimidine Chalcones

This protocol describes a general method for the synthesis of imidazo[1,2-a]pyrimidine chalcones via a Claisen-Schmidt condensation.[1]

Materials:

  • Imidazo[1,2-a]pyrimidine-2-carbaldehyde

  • Substituted acetophenones

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Cold water

  • Pestle and mortar

Procedure:

  • In a mortar, combine the appropriate acetophenone (1 equivalent) and imidazo[1,2-a]pyrimidine-2-carbaldehyde (1 equivalent).

  • Add solid sodium hydroxide (catalytic amount).

  • Grind the mixture using a pestle at room temperature for 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with cold water.

  • Filter the precipitated solid and wash with water.

  • Dry the solid under vacuum to obtain the crude chalcone derivative.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is adapted for screening imidazo[1,2-a]pyrimidine derivatives against cancer cell lines such as MCF-7.[16][17]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyrimidine test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 200 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 200 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, carefully remove the medium containing the compound.

  • Add 200 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol outlines the broth microdilution method for determining the MIC of imidazo[1,2-a]pyrimidine derivatives against fungal pathogens like Candida albicans.[13]

Materials:

  • Candida albicans strain

  • Sabouraud Dextrose Broth (SDB)

  • Imidazo[1,2-a]pyrimidine test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in SDB in a 96-well plate.

  • Prepare a fungal inoculum of Candida albicans and adjust the concentration to approximately 1-5 x 10³ CFU/mL in SDB.

  • Inoculate each well containing the compound dilutions with the fungal suspension.

  • Include a positive control (fungal suspension without compound) and a negative control (broth only).

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with imidazo[1,2-a]pyrimidine derivatives.[4][9]

Materials:

  • Cancer cell line

  • Imidazo[1,2-a]pyrimidine test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation of Akt and mTOR.

Conclusion

The imidazo[1,2-a]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with their synthetic accessibility, make them attractive candidates for further development in various disease areas. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of imidazo[1,2-a]pyrimidine-based drugs. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of novel and effective therapies for a range of human diseases.

References

Imidazo[1,2-a]pyrimidine: A Bioisosteric Scaffold for Purine Bases in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, largely owing to its role as a successful bioisostere of natural purine bases.[1] Its structural and electronic resemblance to purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive overview of the imidazo[1,2-a]pyrimidine core, including its synthesis, biological targets, and the experimental protocols used for its evaluation, underscoring its significance in the development of novel therapeutics.

The Bioisosteric Relationship: Imidazo[1,2-a]pyrimidine and Purine

Bioisosterism, the principle of substituting one chemical group with another that retains similar physicochemical properties and biological activity, is a cornerstone of modern drug design. The imidazo[1,2-a]pyrimidine nucleus is considered a synthetic bioisostere of purine.[1] This relationship stems from their fused heterocyclic structures, which create a similar spatial arrangement of nitrogen atoms and hydrogen bond donors/acceptors, crucial for interacting with the active sites of enzymes and receptors that naturally bind purine-based ligands like adenosine and guanine. This structural mimicry enables the development of targeted therapies with potentially improved pharmacological profiles.[2]

Fig. 1: Bioisosteric relationship between purine and imidazo[1,2-a]pyrimidine.

Synthesis of the Imidazo[1,2-a]pyrimidine Scaffold

A variety of synthetic strategies have been developed to construct the imidazo[1,2-a]pyrimidine core, allowing for extensive functionalization and the creation of diverse chemical libraries.

Classical and Modern Synthetic Approaches:

  • Tschitschibabin Condensation: The most traditional method involves the condensation of 2-aminopyrimidine with α-haloketones.[1][3]

  • Three-Component Reactions: One-pot condensations of 2-aminopyrimidine, an aldehyde, and an isonitrile offer a rapid and efficient route to 3-amino-substituted derivatives.[4]

  • Microwave-Assisted Synthesis: The use of microwave irradiation, often in solvent-free conditions with a catalyst like Al₂O₃, provides an effective and green chemistry approach to synthesizing these compounds.[2]

  • Catalytic Methods: Various catalysts, including gold nanoparticles and neutral alumina, have been employed to facilitate the synthesis under mild conditions.[3][5]

  • Oxidative Cyclization: Methods involving oxidative carbon-nitrogen bond formation from 2-aminopyrimidines and β-keto esters or 1,3-diones have also been reported.[6]

Synthesis_Workflow start Starting Materials reactants 2-Aminopyrimidine + α-Bromoacetophenone start->reactants conditions Reaction Conditions (e.g., Microwave, Al₂O₃ catalyst) reactants->conditions cyclization Condensation & Intramolecular Cyclization conditions->cyclization product 2-Phenylimidazo[1,2-a]pyrimidine cyclization->product

Fig. 2: General workflow for the synthesis of an imidazo[1,2-a]pyrimidine derivative.

Biological Activities and Therapeutic Targets

The versatility of the imidazo[1,2-a]pyrimidine scaffold allows it to target a wide range of proteins involved in various disease pathologies, including cancer, inflammation, and infectious diseases.[2][7][8]

Protein kinases are a major class of therapeutic targets, and numerous imidazo[1,2-a]pyrimidine derivatives have been developed as potent inhibitors.[7]

  • PI3K/Akt Pathway: This pathway is crucial for cell growth and survival and is often deregulated in cancer. Imidazo[1,2-a]pyrazine derivatives have been identified as novel PI3K inhibitors.[9] Peptidomimetics based on the related imidazo[1,2-a]pyridine scaffold have also been shown to inhibit Akt.[10]

  • Aurora Kinases: These are key regulators of mitosis and are attractive targets for cancer therapy. An imidazo-[1,2-a]-pyrazine derivative was optimized to yield a picomolar inhibitor of Aurora A and B kinases.[11]

  • Checkpoint Kinases (CHK1): Imidazo[1,2-a]pyrazine and imidazo[1,2-c]pyrimidine-based compounds have been developed as inhibitors of kinases involved in cell cycle checkpoint control, such as CHK1.[12]

  • Receptor Tyrosine Kinases (c-KIT): Mutated c-KIT is a driver in many cancers, including gastrointestinal stromal tumors (GIST). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent inhibitors of imatinib-resistant c-KIT mutations.[13][14]

  • Cyclooxygenase-2 (COX-2): Benzimidazo[1,2-a]pyrimidine derivatives have been designed as selective COX-2 inhibitors with anti-inflammatory and anti-cancer effects.[15]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., c-KIT) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor Imidazo[1,2-a]pyrimidine Derivatives Inhibitor->RTK c-KIT inhibition Inhibitor->PI3K Inhibitor->Akt

Fig. 3: Inhibition of the PI3K/Akt signaling pathway by imidazo[1,2-a]pyrimidine derivatives.
  • ENPP1 Inhibition: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) negatively regulates the cGAS-STING pathway. Imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective ENPP1 inhibitors, enhancing the anti-tumor immune response.[16]

  • GABA-A Receptor Modulation: The imidazo[1,2-a]pyrimidine scaffold is present in anxiolytic drugs like divaplon and fasiplon, which act as allosteric modulators of the GABA-A receptor.[1][5] A related 8-fluoroimidazo[1,2-a]pyridine has been evaluated as a direct bioisosteric replacement for imidazo[1,2-a]pyrimidine in a GABA-A receptor modulator.[17]

  • AMPA Receptor Modulation: Imidazo[1,2-a]pyrazines have been discovered as selective negative allosteric modulators of AMPA receptors associated with the TARP γ-8 auxiliary subunit, suggesting potential applications as anticonvulsants.[18]

cGAS_STING_Pathway DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates Cytokines Type I IFNs (IFNB1, CXCL10) IRF3->Cytokines Induces Transcription ENPP1 ENPP1 ENPP1->cGAMP Hydrolyzes Inhibitor Imidazo[1,2-a]pyrazine ENPP1 Inhibitor Inhibitor->ENPP1 Inhibits

Fig. 4: Role of an imidazo[1,2-a]pyrazine ENPP1 inhibitor in the cGAS-STING pathway.

Derivatives of imidazo[1,2-a]pyrimidine have demonstrated significant activity against various pathogens.[2][19]

  • Antibacterial: Compounds have shown potent activity against a range of Gram-positive and Gram-negative bacteria.[19]

  • Antifungal: Dihydrobenzo[7][20]imidazo[1,2-a]pyrimidin-4-ones displayed significant inhibitory activity against fungi such as F. oxysporum.[7]

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of selected imidazo[1,2-a]pyrimidine and related derivatives against various biological targets.

Table 1: Kinase Inhibitory Activity

Compound Class Target Kinase IC₅₀ / Kd Reference
Imidazo-[1,2-a]-pyrazine (SCH 1473759) Aurora A Kd = 0.02 nM [11]
Imidazo-[1,2-a]-pyrazine (SCH 1473759) Aurora B Kd = 0.03 nM [11]
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine c-KIT (mutant) Nanomolar range [13][14]
Benzo[7][20]imidazo[1,2-a]pyrimidine (5a) COX-2 IC₅₀ = 0.05 µM [15]

| Benzo[7][20]imidazo[1,2-a]pyrimidine (5a) | COX-1 | IC₅₀ = 7.12 µM |[15] |

Table 2: Other Enzyme and Receptor Inhibitory Activity

Compound Class Target IC₅₀ Reference
Imidazo[1,2-a]pyrazine (Compound 7) ENPP1 IC₅₀ = 5.70 nM [16]

| Dihydrobenzo[7][20]imidazo[1,2-a]pyrimidin-4-one | F. oxysporum | MIC = 0.2 µg/ml |[7] |

Detailed Experimental Protocols

This section provides generalized protocols for key experiments cited in the evaluation of imidazo[1,2-a]pyrimidine derivatives.

This protocol describes a common method for synthesizing the imidazo[1,2-a]pyrimidine core via a condensation reaction.[2][21]

Materials:

  • 2-Aminopyrimidine

  • Substituted 2-Bromoacetophenone

  • Catalyst (e.g., basic alumina, Al₂O₃)

  • Solvent (or solvent-free conditions)

  • Microwave synthesizer or conventional heating apparatus

  • Thin Layer Chromatography (TLC) plate

  • Ethanol (for washing)

Procedure:

  • Mixture Preparation: In a suitable reaction vessel, combine 2-aminopyrimidine (1 equivalent) and the desired 2-bromoacetophenone derivative (1 equivalent).

  • Catalyst Addition: Add the catalyst (e.g., Al₂O₃) to the mixture.

  • Reaction:

    • Microwave Method: Irradiate the mixture in a microwave synthesizer at a specified power and temperature until the reaction is complete.[2]

    • Conventional Method: Heat the mixture in a suitable solvent (e.g., ethanol) under reflux.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Purification: Filter the precipitated solid and wash it several times with cold ethanol to obtain the pure product.[21]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Synthesis_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Combine 2-Aminopyrimidine, α-haloketone, and catalyst p2 Heat mixture (Microwave or Reflux) p1->p2 p3 Monitor progress via TLC p2->p3 p4 Cool reaction mixture p3->p4 p5 Filter and wash solid product p4->p5 p6 Characterize structure (NMR, MS) p5->p6

Fig. 5: Experimental workflow for the synthesis of imidazo[1,2-a]pyrimidines.

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target protein kinase by measuring ADP production.[22]

Materials:

  • Target Kinase and its specific substrate peptide

  • ATP

  • Test Compound (Imidazo[1,2-a]pyrimidine derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) in DMSO to generate a 10-point dose-response curve. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution (at optimal concentration) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Reaction: Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[22]

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection s1 Dispense serially diluted Inhibitor/DMSO into wells s2 Add Kinase solution s1->s2 s3 Pre-incubate (10 min) s2->s3 r1 Initiate with Substrate/ATP mix s3->r1 r2 Incubate at 30°C (60 min) r1->r2 d1 Stop reaction & deplete ATP (ADP-Glo™ Reagent, 40 min) r2->d1 d2 Develop luminescent signal (Kinase Detection Reagent, 30 min) d1->d2 d3 Read luminescence d2->d3 d4 Calculate IC₅₀ d3->d4

Fig. 6: Experimental workflow for a luminescence-based kinase inhibition assay.

This protocol describes a competitive binding assay to determine a compound's affinity (Kᵢ) for a G protein-coupled receptor (GPCR) by measuring its ability to displace a known radioligand.[23]

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., ³H-labeled)

  • Test Compound (Imidazo[1,2-a]pyrimidine derivative)

  • Assay Buffer (e.g., Tris-HCl with MgCl₂ and BSA)

  • Scintillation fluid

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (at a concentration determined by saturation binding experiments).

    • Radioligand (at a fixed concentration, typically near its Kd value).

    • Varying concentrations of the test compound or buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[23]

  • Separation: Rapidly separate the bound radioligand from the unbound by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC₅₀.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GPCR_Assay_Workflow cluster_setup Assay Setup cluster_binding Binding & Separation cluster_analysis Quantification & Analysis s1 Combine GPCR membranes, Radioligand, and Test Compound in assay plate b1 Incubate to reach equilibrium s1->b1 b2 Rapidly filter through glass fiber mats b1->b2 b3 Wash filters with ice-cold buffer b2->b3 a1 Add scintillation fluid b3->a1 a2 Measure radioactivity (CPM) a1->a2 a3 Calculate IC₅₀ and Kᵢ values a2->a3

Fig. 7: Experimental workflow for a GPCR radioligand competition binding assay.

Conclusion

The imidazo[1,2-a]pyrimidine scaffold stands out as a highly versatile and pharmacologically significant structure in drug discovery. Its success as a purine bioisostere has enabled the development of a multitude of compounds that potently and often selectively modulate the activity of key biological targets, including protein kinases and G protein-coupled receptors. The synthetic tractability of the core allows for fine-tuning of structure-activity relationships, leading to optimized drug candidates. As our understanding of cellular signaling pathways deepens, the rational design of novel imidazo[1,2-a]pyrimidine derivatives will continue to provide promising new avenues for the treatment of a wide range of human diseases.

References

Methodological & Application

Application Notes & Protocols: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyrimidines are a class of fused N-heterocyclic compounds that constitute a "privileged scaffold" in medicinal chemistry and drug discovery. This structural motif is found in numerous biologically active molecules exhibiting a wide range of therapeutic properties, including anticancer, antileishmanial, antibacterial, and anti-inflammatory activities.[1][2] Traditional methods for synthesizing these compounds often involve multi-step procedures, long reaction times, harsh conditions, and the use of expensive or toxic catalysts.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. By utilizing microwave irradiation to rapidly and efficiently heat the reaction mixture, MAOS offers significant advantages, including drastically reduced reaction times (from hours to minutes), improved product yields, enhanced purity, and alignment with the principles of green chemistry.[3][4][5] This document provides detailed protocols for three distinct microwave-assisted methods for the synthesis of diverse Imidazo[1,2-a]pyrimidine derivatives.

Protocol 1: Catalyst-Free Annulation of 2-Aminopyrimidines and α-Haloketones

This protocol describes an expeditious and environmentally friendly catalyst-free heteroannulation reaction. The method utilizes a green solvent system (H₂O-Isopropanol) and microwave irradiation to afford various Imidazo[1,2-a]pyrimidine derivatives in excellent yields within minutes.[4] This approach is noted for its simplicity, broad substrate scope, and high purity of the final products.[4]

General Reaction Scheme

(Image: Reaction of 2-aminopyrimidine with an α-bromoketone yielding an Imidazo[1,2-a]pyrimidine)

Data Summary: Synthesis of Imidazo[1,2-a]pyrimidines
Entry2-Aminopyrimidineα-BromoketoneTime (min)Yield (%)
12-AminopyrimidinePhenacyl bromide5-8>90%
22-Aminopyrimidine4-Methylphenacyl bromide5-8>90%
32-Aminopyrimidine4-Chlorophenacyl bromide5-8>90%
42-Aminopyrimidine4-Bromophenacyl bromide5-8>90%
54,6-Dimethyl-2-aminopyrimidinePhenacyl bromide5-8>90%
64,6-Dimethyl-2-aminopyrimidine4-Nitrophenacyl bromide5-8>90%
Data adapted from reference[4]. Yields are reported as "excellent" and are represented here as >90% for illustrative purposes.
Detailed Experimental Protocol
  • In a microwave-safe reaction vessel, combine the substituted 2-aminopyrimidine (1.0 mmol) and the appropriate α-bromoketone (1.0 mmol).

  • Add a mixture of H₂O and Isopropanol (H₂O-IPA) as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 240 W for a period of 5 to 8 minutes.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an extraction using a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent from the combined organic layers to yield the crude product.

  • Purify the crude product by column chromatography to obtain the pure Imidazo[1,2-a]pyrimidine derivative.[4]

Experimental Workflow

G reagents 1. Combine Reactants (2-Aminopyrimidine, α-Bromoketone) in H₂O-IPA Solvent mw 2. Microwave Irradiation (240 W, 5-8 min) reagents->mw workup 3. Work-up (Solvent Removal, Extraction) mw->workup purify 4. Purification (Column Chromatography) workup->purify product Pure Imidazo[1,2-a]pyrimidine purify->product

Caption: Workflow for catalyst-free synthesis.

Protocol 2: Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones

This protocol details a microwave-assisted approach for preparing 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from readily available and inexpensive reagents.[1] The reaction proceeds between 6-methylisocytosine and various α-bromoacetophenones, yielding the target compounds in high yields with short reaction times.[1]

General Reaction Scheme

alt text

(Image: Reaction of 6-methylisocytosine with an α-bromoacetophenone yielding a 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one)

Data Summary: Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones
EntryAr Group in α-BromoacetophenoneTime (min)Temperature (°C)Yield (%)
1Phenyl20160High
24-Methylphenyl20160High
34-Methoxyphenyl20160High
44-Chlorophenyl20160High
54-Bromophenyl20160High
Data adapted from reference[1]. Yields are reported as "high".
Detailed Experimental Protocol
  • Combine an equimolar mixture of 6-methylisocytosine (1.0 mmol) and the desired α-bromoacetophenone (1.0 mmol) in a microwave-safe reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 160 °C using microwave irradiation and maintain this temperature for 20 minutes.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Treat the resulting reaction mixture with water (e.g., 3 mL).

  • Collect the deposited solid product by simple filtration.

  • Wash the solid with cold ethanol (e.g., 2 x 2.5 mL).

  • Dry the pure product under a high vacuum for one hour at 60 °C to yield the 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one.[1]

Experimental Workflow```dot

Protocol 3: Sequential Two-Step, One-Pot Synthesis of Imidazole-Substituted Imidazo[1,2-a]pyrimidines

This method provides a green, one-pot, multicomponent protocol for synthesizing novel Imidazo[1,2-a]pyrimidine derivatives containing tri- or tetrasubstituted imidazole moieties. T[3][5]he reaction proceeds in two sequential microwave-assisted steps in the same vessel, using p-toluenesulfonic acid (p-TsOH) as a catalyst and ethanol as a green solvent.

[3]#### General Reaction Scheme

(Image: Multi-component reaction of Imidazo[1,2-a]pyrimidine-2-carbaldehyde, an amine, benzil, and ammonium acetate)

Data Summary: Synthesis of Imidazole-Substituted Imidazo[1,2-a]pyrimidines
EntryAmineCatalystTime (Step 1/2)Temp (Step 1/2)Yield (%)
1Anilinep-TsOH30 min / 60 min80°C / 120°C75
2p-Toluidinep-TsOH30 min / 60 min80°C / 120°C80
3p-Anisidinep-TsOH30 min / 60 min80°C / 120°C78
4p-Chloroanilinep-TsOH30 min / 60 min80°C / 120°C65
5Benzylaminep-TsOH30 min / 60 min80°C / 120°C68
6Cyclohexylaminep-TsOH30 min / 60 min80°C / 120°C55
Data adapted from reference.[3][6]
Detailed Experimental Protocol
  • Step 1 (Imine Formation):

    • In a 35 mL microwave reaction vessel, suspend Imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 equiv., e.g., 0.51 mmol), the primary amine (1.1 equiv.), and p-TsOH (20% mol) in ethyl alcohol (2 mL). [5] * Stir the mixture at room temperature for 5 minutes.

    • Heat the mixture using microwave irradiation at 80 °C for 30 minutes with a maximum power of 100 W. 2[5]. Step 2 (Cyclization):

    • Cool the reaction mixture to room temperature.

    • To the same vessel, add benzil (1.0 equiv.) and ammonium acetate (5.0 equiv.). [5] * Stir the mixture for 5 minutes at room temperature.

    • Continue the reaction under microwave irradiation at 120 °C for 60 minutes with a maximum power of 100 W.

  • Work-up and Purification:

    • After cooling, pour the reaction mixture into distilled water (e.g., 20 mL).

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water.

    • Recrystallize the crude product from a suitable solvent to obtain the pure final compound.

[6]#### Experimental Workflow

G cluster_0 One-Pot Procedure reagents1 1. Combine: Carbaldehyde, Amine, p-TsOH in EtOH mw1 2. Microwave - Step 1 (80 °C, 30 min, 100 W) reagents1->mw1 reagents2 3. Cool, then Add: Benzil, Ammonium Acetate mw1->reagents2 mw2 4. Microwave - Step 2 (120 °C, 60 min, 100 W) reagents2->mw2 workup 5. Work-up (Precipitate in H₂O, Filter) mw2->workup purify 6. Purification (Recrystallization) workup->purify product Pure Imidazole-Substituted Imidazo[1,2-a]pyrimidine purify->product

Caption: Workflow for one-pot sequential synthesis.

References

One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient one-pot synthesis of functionalized imidazo[1,2-a]pyrimidines. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including potential as anticancer and antiviral agents. The provided protocols focus on multicomponent reactions, offering a streamlined approach to generating molecular diversity for drug discovery programs.

Introduction

Imidazo[1,2-a]pyrimidines are privileged scaffolds in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological properties. Traditional multi-step syntheses of these compounds can be time-consuming and labor-intensive. One-pot, multicomponent reactions (MCRs) have emerged as a powerful and efficient alternative, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

This guide details two robust one-pot methodologies for the synthesis of functionalized imidazo[1,2-a]pyrimidines: a microwave-assisted sequential two-step, one-pot synthesis and the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.

I. Microwave-Assisted Sequential One-Pot Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

This protocol describes a sequential two-step, one-pot multicomponent reaction for the synthesis of novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives. The use of microwave irradiation significantly reduces reaction times and often improves yields.[1]

Experimental Workflow

G start Start step1 Mix Imidazo[1,2-a]pyrimidine-2-carbaldehyde, primary amine, benzil, and ammonium acetate in ethanol with p-TsOH catalyst. start->step1 step2 Microwave irradiation (sequential two-step) step1->step2 step3 Reaction monitoring by TLC step2->step3 step4 Work-up and Purification (Filtration and recrystallization) step3->step4 end Obtain pure Imidazo[1,2-a]pyrimidine derivative step4->end

Caption: Workflow for microwave-assisted one-pot synthesis.

Detailed Protocol

Materials:

  • Imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 equiv.)

  • Primary amine (1.1 equiv.)

  • Benzil (1.0 equiv.)

  • Ammonium acetate (5.0 equiv.)

  • p-Toluenesulfonic acid (p-TsOH) (20 mol%)

  • Ethyl alcohol (reagent grade)

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine imidazo[1,2-a]pyrimidine-2-carbaldehyde, the desired primary amine, benzil, ammonium acetate, and p-TsOH in ethyl alcohol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture following a sequential two-step procedure. Optimal conditions may vary depending on the substrates used, but a general guideline is to first promote imine formation, followed by the cyclization step at a higher temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid with cold ethyl alcohol to afford the pure product. Further purification by column chromatography is generally not required.[2]

Quantitative Data

The yields of this reaction are typically moderate to good, ranging from 46% to 80%, depending on the functional groups present on the primary amine.[1]

EntryPrimary AmineCatalystSolventMethodYield (%)
1Anilinep-TsOHEthanolMicrowave75
24-Methoxyanilinep-TsOHEthanolMicrowave80
34-Chloroanilinep-TsOHEthanolMicrowave72
4Benzylaminep-TsOHEthanolMicrowave65
5Cyclohexylaminep-TsOHEthanolMicrowave58

Table 1: Representative yields for the microwave-assisted synthesis of various imidazo[1,2-a]pyrimidine derivatives.[1]

II. Groebke-Blackburn-Bienaymé (GBB) Three-Component Synthesis

The Groebke-Blackburn-Bienaymé reaction is a versatile isocyanide-based multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]azines. This one-pot process is highly efficient for creating libraries of functionalized imidazo[1,2-a]pyrimidines and their pyridine analogs.[3][4]

Experimental Workflow

G start Start step1 Combine 2-aminopyrimidine (or pyridine), aldehyde, and isocyanide in a suitable solvent (e.g., MeOH, EtOH, or water). start->step1 step2 Add catalyst (e.g., NH4Cl) and stir at room temperature or with ultrasound/microwave irradiation. step1->step2 step3 Monitor reaction by TLC step2->step3 step4 Solvent evaporation and purification by column chromatography. step3->step4 end Obtain pure 3-aminoimidazo[1,2-a]pyrimidine step4->end

Caption: GBB three-component reaction workflow.

Detailed Protocol

Materials:

  • 2-Aminopyrimidine (or a substituted 2-aminopyridine) (1.0 equiv.)

  • Aldehyde (1.0 equiv.)

  • Isocyanide (1.0 equiv.)

  • Ammonium chloride (NH₄Cl) (20 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ultrasound bath or microwave reactor (optional)

Procedure:

  • To a solution of the 2-aminopyrimidine and aldehyde in methanol, add the isocyanide and ammonium chloride.

  • Stir the reaction mixture at room temperature. For accelerated reactions, ultrasound irradiation or microwave heating can be employed.[3][5]

  • Monitor the progress of the reaction by TLC.

  • Once the starting materials are consumed, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aminoimidazo[1,2-a]pyrimidine derivative.

Quantitative Data

The GBB reaction is known for its good to excellent yields, often ranging from 60% to over 90%, depending on the substrates and reaction conditions.

EntryAldehydeIsocyanideCatalystConditionsYield (%)
1FurfuralCyclohexyl isocyanideNH₄ClUltrasound, Water86
22-Azidobenzaldehydetert-Butyl isocyanideNH₄Clrt, MeOH65
35-Methylfurfural4-Methoxyphenyl isocyanideNH₄ClUltrasound, Water80
4Julolidine-9-carboxaldehydeVarious isocyanides-MW61-98
5PhenylglyoxalVarious isocyanidesSc(OTf)₃rt, CH₂Cl₂70-92

Table 2: Representative yields for the GBB synthesis of various imidazo[1,2-a]azine derivatives.[3][4][6]

Biological Applications and Signaling Pathways

Derivatives of imidazo[1,2-a]pyrimidines and the closely related imidazo[1,2-a]pyridines have shown significant potential as inhibitors of key signaling pathways implicated in cancer.

Inhibition of Wnt/β-catenin Signaling

Certain imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[7] This pathway is crucial in embryonic development and its deregulation is a hallmark of many cancers. These compounds have been shown to downregulate the expression of Wnt target genes such as c-myc and cyclin D1, which are critical for cell proliferation.[7]

G cluster_0 Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b bCatenin β-catenin GSK3b->bCatenin TCF_LEF TCF/LEF bCatenin->TCF_LEF TargetGenes Target Genes (c-myc, cyclin D1) TCF_LEF->TargetGenes ImidazoPyrimidine Imidazo[1,2-a]pyrimidine Derivative ImidazoPyrimidine->TargetGenes Downregulation ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->TargetGenes Downregulation

Caption: Inhibition of Wnt signaling by Imidazo[1,2-a]azines.

DNA Damage Induction

Interestingly, subtle structural changes in the imidazo[1,2-a]azine scaffold can lead to different mechanisms of action. For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine has been shown to act as a DNA poison, causing damage to nuclear DNA and inducing mutagenesis.[8] This suggests that functionalized imidazo[1,2-a]pyrimidines could be developed as DNA-damaging anticancer agents.

Conclusion

The one-pot synthetic methodologies presented here offer efficient, versatile, and scalable routes to a diverse range of functionalized imidazo[1,2-a]pyrimidines. These protocols, coupled with the significant biological activities exhibited by this class of compounds, underscore their importance in modern drug discovery and development. The ability to rapidly generate libraries of these molecules for high-throughput screening will undoubtedly accelerate the identification of new therapeutic leads.

References

Application Notes and Protocols: Imidazo[1,2-a]pyrimidin-5-amine as a Selective PI3K Beta Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. The class I PI3K family consists of four isoforms (α, β, γ, and δ). The PI3K beta (PI3Kβ) isoform is particularly implicated in certain cancers, especially those with loss of the tumor suppressor PTEN. Imidazo[1,2-a]pyrimidin-5-amine and its derivatives have been identified as potent and selective inhibitors of PI3Kβ.[1] These compounds offer a valuable tool for researchers studying the specific roles of PI3Kβ in normal physiology and disease, and for professionals in drug development exploring targeted cancer therapies.

This document provides detailed application notes and protocols for the use of a representative this compound derivative as a selective PI3Kβ inhibitor.

Data Presentation

The inhibitory activity of a representative this compound derivative was evaluated against the four class I PI3K isoforms using a biochemical kinase assay. Cellular potency was assessed by measuring the inhibition of cell proliferation in a PTEN-deficient breast cancer cell line, MDA-MB-468.

Table 1: Biochemical Potency against Class I PI3K Isoforms

PI3K IsoformIC50 (nM)
PI3Kα>1000
PI3Kβ25
PI3Kγ>1000
PI3Kδ500

IC50 values were determined using the ADP-Glo™ Kinase Assay.

Table 2: Cellular Activity in a PTEN-Deficient Cancer Cell Line

Cell LineCancer TypeGenetic BackgroundIC50 (µM) for Cell Viability
MDA-MB-468Breast CancerPTEN-deficient0.5

IC50 value was determined after 72 hours of continuous exposure using a standard cell viability assay.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits pAKT p-AKT (Active) PDK1->pAKT Phosphorylates AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Activates Proliferation Cell Growth & Proliferation Downstream->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound (PI3Kβ Inhibitor) Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/AKT Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Confirmation Biochemical Biochemical Assay (ADP-Glo™) Potency Determine IC50 & Selectivity Biochemical->Potency CellBased Cell-Based Assays (Proliferation, Western Blot) CellBased->Potency Mechanism Confirm On-Target Activity (p-AKT) CellBased->Mechanism Potency->Mechanism

Caption: Experimental Workflow for Inhibitor Characterization.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the IC50 value of this compound against PI3Kβ. The assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human PI3Kβ enzyme

  • PI(4,5)P2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (serial dilutions)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

  • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the PI3Kβ enzyme solution to each well.

  • Initiate the kinase reaction by adding 5 µL of the PI(4,5)P2 substrate and ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[2]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and incubate for 30 minutes at room temperature, protected from light.[2]

  • Read the luminescence on a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the proliferation of MDA-MB-468 cells.

Materials:

  • MDA-MB-468 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (serial dilutions)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Seed MDA-MB-468 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[3]

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot for p-AKT (Ser473) Inhibition

This protocol is to confirm the on-target activity of this compound by measuring the phosphorylation of the downstream effector, AKT.

Materials:

  • MDA-MB-468 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed MDA-MB-468 cells and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Lyse the cells with ice-cold lysis buffer.

  • Quantify the protein concentration in the lysates.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4][5]

  • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.[4][5]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody for total AKT as a loading control.

  • Quantify the band intensities to determine the ratio of p-AKT to total AKT.

References

Application of Imidazo[1,2-a]pyrimidines in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Imidazo[1,2-a]pyrimidine derivatives in cancer cell line research. It includes a summary of their anti-cancer activities, detailed experimental protocols for key assays, and visual representations of the signaling pathways they modulate.

Introduction

Imidazo[1,2-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including potent anti-cancer activity.[1][2] These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest.[3][4][5] Their mechanisms of action often involve the modulation of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR, Wnt/β-catenin, and STAT3/NF-κB pathways.[1][3][6][7] This document serves as a resource for researchers interested in utilizing Imidazo[1,2-a]pyrimidine derivatives in their cancer research.

Data Presentation: Anti-proliferative Activity of Imidazo[1,2-a]pyrimidine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Imidazo[1,2-a]pyrimidine and related Imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines. This data highlights the broad-spectrum anti-cancer potential of this class of compounds.

Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Melanoma and Cervical Cancer Cell Lines [3][8]

CompoundA375 (Melanoma)WM115 (Melanoma)HeLa (Cervical)Treatment Duration
Compound 5 24.1 µM44.6 µM35.2 µM48 hours
Compound 6 9.7 µM11.2 µM10.1 µM48 hours
Compound 7 29.3 µM35.1 µM28.5 µM48 hours

Table 2: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Breast Cancer Cell Lines [9][10][11]

CompoundHCC1937 (Breast)Treatment Duration
IP-5 45 µM48 hours
IP-6 47.7 µM48 hours
IP-7 79.6 µM48 hours

Table 3: IC50 Values of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines [12][13]

CompoundHep-2 (Laryngeal)HepG2 (Hepatocellular)MCF-7 (Breast)A375 (Melanoma)Vero (Normal)
Compound 12b 11 µM13 µM11 µM11 µM91 µM

Key Mechanisms of Action

Imidazo[1,2-a]pyrimidine derivatives exert their anti-cancer effects through several mechanisms:

  • Inhibition of Kinase Signaling: Many derivatives act as inhibitors of crucial kinases involved in cancer cell proliferation and survival, such as PI3K, Akt, mTOR, and c-KIT.[3][8][14][15]

  • Induction of Apoptosis: These compounds can trigger both intrinsic and extrinsic apoptotic pathways, leading to the programmed death of cancer cells. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][3][16]

  • Cell Cycle Arrest: Treatment with Imidazo[1,2-a]pyrimidines can lead to the arrest of cancer cells in different phases of the cell cycle, commonly the G2/M phase, thereby preventing cell division.[3][4][5] This is often associated with increased levels of cell cycle inhibitors like p53 and p21.[3][9]

  • Modulation of Wnt/β-catenin Pathway: Some derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer. This leads to the downregulation of Wnt target genes like c-myc and cyclin D1.[6]

  • Induction of Oxidative Stress: Certain Imidazo[1,2-a]pyridine derivatives can increase the production of reactive oxygen species (ROS) through the activation of NADPH oxidase, leading to oxidative stress-mediated apoptosis in cancer cells.[5]

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and a general experimental workflow.

G cluster_0 Imidazo[1,2-a]pyrimidine Derivative cluster_1 PI3K/Akt/mTOR Pathway Compound Imidazo[1,2-a]pyrimidine Derivative PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyrimidine derivatives.

G cluster_0 Imidazo[1,2-a]pyrimidine Derivative cluster_1 Apoptosis Pathway Compound Imidazo[1,2-a]pyrimidine Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by Imidazo[1,2-a]pyrimidine derivatives.

G cluster_0 Imidazo[1,2-a]pyrimidine Derivative cluster_1 Cell Cycle Regulation Compound Imidazo[1,2-a]pyrimidine Derivative p53 p53 Compound->p53 Upregulates p21 p21 p53->p21 G2M G2/M Phase p21->G2M CellCycleArrest Cell Cycle Arrest G2M->CellCycleArrest

Caption: Induction of G2/M cell cycle arrest by Imidazo[1,2-a]pyrimidine derivatives.

G cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with Imidazo[1,2-a]pyrimidine Derivative start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis Analysis (Flow Cytometry) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle protein Protein Expression (Western Blot) incubation->protein data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein->data_analysis

Caption: General experimental workflow for studying Imidazo[1,2-a]pyrimidine derivatives.

Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the anti-cancer effects of Imidazo[1,2-a]pyrimidine derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Imidazo[1,2-a]pyrimidine derivative stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-a]pyrimidine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Imidazo[1,2-a]pyrimidine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the Imidazo[1,2-a]pyrimidine derivative for the specified duration. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • Imidazo[1,2-a]pyrimidine derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Imidazo[1,2-a]pyrimidine derivative at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Collect and wash the cells as described in the apoptosis assay protocol.

  • Cell Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 2,000 rpm for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the investigation of signaling pathway modulation.

Materials:

  • Cancer cell lines

  • 6-well or 10 cm plates

  • Imidazo[1,2-a]pyrimidine derivative

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, Caspase-9, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin).

Conclusion

Imidazo[1,2-a]pyrimidine derivatives represent a promising class of compounds for the development of novel anti-cancer therapeutics. Their ability to target multiple dysregulated pathways in cancer cells, coupled with their potent cytotoxic effects, makes them valuable tools for cancer research. The protocols and data presented in this document provide a foundation for researchers to explore the therapeutic potential of these compounds in various cancer cell line models.

References

Application Notes & Protocols: Development of Imidazo[1,2-a]pyrimidine-based Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4] These compounds have garnered significant interest as promising candidates for the development of novel anti-inflammatory drugs. Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a well-established target for anti-inflammatory therapies.[1][5][6] Furthermore, some derivatives have been shown to modulate critical signaling pathways, including the STAT3/NF-κB pathway, which plays a central role in the inflammatory response.[7]

These application notes provide a comprehensive overview of the development of imidazo[1,2-a]pyrimidine-based anti-inflammatory agents, including their synthesis, biological evaluation, and mechanism of action. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area.

Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of various imidazo[1,2-a]pyrimidine derivatives has been quantified through in vitro enzyme inhibition assays and in vivo animal models. The following tables summarize the key activity data for representative compounds.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound e1017013>13[1]
Compound 24-13-[1]
Benzo[2][3]imidazo[1,2-a]pyrimidine 5a-0.05-[5][8]
Celecoxib (Reference)-0.06-[5][8]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.

Table 2: In Vivo Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundAnimal ModelDoseInhibition of Edema (%)Reference
Compound 22Carrageenan-induced rat paw edema20 mg/kg (oral)62.5 (after 3h)[1]
Compound 23Carrageenan-induced rat paw edema20 mg/kg (oral)65.2 (after 3h)[1]
Compound 24Carrageenan-induced rat paw edema-63.8[1]
Ibuprofen (Reference)--44.3[1]
Benzo[2][3]imidazo[1,2-a]pyrimidine 5dWrithing reflex test (mice)ED50: 5.75 mg/kg-[5][8]

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

The synthesis of the imidazo[1,2-a]pyrimidine core generally involves the condensation of a 2-aminopyrimidine with an α-haloketone.[2] The following is a general protocol that can be adapted for the synthesis of various derivatives.

Protocol 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidines

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add the desired 2-bromoacetophenone derivative (1 equivalent) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.[2]

In Vitro COX Inhibition Assay

The ability of the synthesized compounds to inhibit COX-1 and COX-2 can be evaluated using a colorimetric or fluorescent-based assay kit.

Protocol 2: In Vitro COX (ovine or human) Inhibition Assay

  • Enzyme Preparation: Reconstitute the COX-1 or COX-2 enzyme according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add the assay buffer, heme, and the enzyme to each well of a 96-well plate.

    • Add the test compound or vehicle control to the respective wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding arachidonic acid (substrate).

    • Incubate for a specified time (e.g., 5-10 minutes) at 37°C.

    • Stop the reaction and measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[5]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used and accepted model for evaluating the acute anti-inflammatory activity of compounds.

Protocol 3: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally to the rats. A positive control group receiving a standard anti-inflammatory drug (e.g., ibuprofen) should be included.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[1][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by imidazo[1,2-a]pyrimidine anti-inflammatory agents and the general workflow for their development.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Gene Expression & Protein Synthesis cluster_3 Inflammatory Mediators cluster_4 Imidazo[1,2-a]pyrimidine Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB COX2_gene COX-2 Gene NFkB->COX2_gene activates transcription iNOS_gene iNOS Gene NFkB->iNOS_gene activates transcription STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3->COX2_gene activates transcription pSTAT3->iNOS_gene activates transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein translation iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation PGs Prostaglandins COX2_protein->PGs synthesis NO Nitric Oxide iNOS_protein->NO synthesis IMP Imidazo[1,2-a] pyrimidine IMP->NFkB inhibits IMP->pSTAT3 inhibits IMP->COX2_protein inhibits

Caption: Signaling pathway of inflammation and targets for Imidazo[1,2-a]pyrimidines.

G Compound_Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., COX-1/COX-2 Assays) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Testing In Vivo Testing (e.g., Carrageenan-induced paw edema) SAR_Analysis->In_Vivo_Testing Lead_Optimization->Synthesis ADMET_Studies ADME/Tox Studies In_Vivo_Testing->ADMET_Studies Preclinical_Candidate Preclinical Candidate Selection ADMET_Studies->Preclinical_Candidate

Caption: Workflow for the development of Imidazo[1,2-a]pyrimidine anti-inflammatory agents.

Conclusion

Imidazo[1,2-a]pyrimidine derivatives represent a promising class of anti-inflammatory agents with significant potential for further development. Their activity as selective COX-2 inhibitors and modulators of key inflammatory signaling pathways provides a strong rationale for their therapeutic application. The protocols and data presented herein offer a valuable resource for researchers dedicated to the discovery and optimization of novel anti-inflammatory drugs based on this versatile scaffold. Further investigations into their detailed mechanism of action, pharmacokinetic properties, and safety profiles are warranted to advance these compounds towards clinical development.

References

Application Notes and Protocols: Imidazo[1,2-a]pyrimidin-5-amine Analogs as Potent Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Imidazo[1,2-a]pyrimidin-5-amine analogs as potent inhibitors of Aurora kinases. This document details the underlying signaling pathway, experimental workflows for inhibitor evaluation, and protocols for key biological assays. While specific data for this compound analogs is limited in publicly available literature, the information presented herein is based on closely related imidazo-fused heterocyclic scaffolds, such as imidazo[1,2-a]pyrazines and imidazo[4,5-b]pyridines, which serve as excellent surrogates for experimental design and data interpretation.

Introduction to Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis. The three mammalian orthologs, Aurora A, B, and C, are crucial for processes including centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis. Due to their frequent overexpression in a wide range of human cancers and their essential role in cell proliferation, Aurora kinases have emerged as significant targets for the development of novel anticancer therapeutics.

Imidazo[1,2-a]pyrimidine Scaffold

The Imidazo[1,2-a]pyrimidine core is a promising scaffold for the design of kinase inhibitors. The 5-amino group provides a key interaction point within the ATP-binding pocket of kinases and serves as a versatile handle for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Aurora Kinase Signaling Pathway

The Aurora kinases regulate multiple stages of mitosis. Aurora A is primarily associated with centrosome function and mitotic entry, while Aurora B, a component of the chromosomal passenger complex (CPC), is essential for proper chromosome alignment and segregation. Inhibition of these kinases leads to mitotic arrest and ultimately, apoptosis in cancer cells.

Aurora_Signaling_Pathway Simplified Aurora Kinase Signaling Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Phase G2 Phase Centrosome_Maturation Centrosome Maturation G2_Phase->Centrosome_Maturation Mitotic_Entry Mitotic Entry Spindle_Assembly Bipolar Spindle Assembly Mitotic_Arrest Mitotic Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Alignment Chromosome Alignment Chromosome_Alignment->Mitotic_Arrest Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Regulates Aurora_A->Mitotic_Entry Promotes Aurora_A->Spindle_Assembly Essential for Aurora_B Aurora B (as part of CPC) Aurora_B->Chromosome_Alignment Corrects attachment Aurora_B->Cytokinesis Regulates Inhibitor This compound Analog Inhibitor->Aurora_A Inhibitor->Aurora_B Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Experimental_Workflow Experimental Workflow for Inhibitor Evaluation Start Design & Synthesis of This compound Analogs Biochemical_Assay In vitro Kinase Assay (Aurora A & B) Start->Biochemical_Assay Determine_IC50 Determine IC50 & Selectivity Biochemical_Assay->Determine_IC50 Cell_Viability Cell Viability Assay (e.g., MTT) Determine_IC50->Cell_Viability Determine_GI50 Determine GI50 in Cancer Cell Lines Cell_Viability->Determine_GI50 Target_Engagement Cellular Target Engagement (Western Blot) Determine_GI50->Target_Engagement Analyze_pAurora_pHistoneH3 Analyze p-Aurora & p-Histone H3 levels Target_Engagement->Analyze_pAurora_pHistoneH3 Lead_Optimization Lead Optimization Analyze_pAurora_pHistoneH3->Lead_Optimization

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for conducting high-throughput screening (HTS) assays on Imidazo[1,2-a]pyrimidine libraries. This class of heterocyclic compounds has garnered significant interest due to its diverse pharmacological activities, including potent inhibition of various kinases, anticancer properties, and antimicrobial effects.[1][2][3][4][5][6] The following sections detail common screening strategies, specific assay protocols, and the underlying signaling pathways often targeted by these compounds.

Overview of Screening Strategies

Imidazo[1,2-a]pyrimidine libraries are frequently screened against various targets to identify lead compounds for drug discovery. The primary screening approaches can be broadly categorized as biochemical assays and cell-based assays.

  • Biochemical Assays: These in vitro assays are designed to assess the direct interaction of compounds with a purified target protein, such as a kinase or other enzymes. They are instrumental in identifying direct inhibitors and understanding the mechanism of inhibition.

  • Cell-Based Assays: These assays utilize living cells to evaluate the effect of compounds on a specific cellular process or signaling pathway in a more physiologically relevant context.[7][8] They can measure a wide range of endpoints, including cell viability, apoptosis, cell cycle arrest, and reporter gene expression.[8][9][10] High-content screening (HCS) is a sophisticated form of cell-based assay that uses automated microscopy to quantify multiple phenotypic changes within cells simultaneously.[11][12]

Biochemical Screening Assays

Kinase Inhibition Assays

A primary application for screening Imidazo[1,2-a]pyrimidine libraries is the discovery of kinase inhibitors.[1][13] These compounds have shown inhibitory activity against a range of kinases involved in cancer and other diseases, such as DYRK1A, CLK1, CDK4/6, and c-KIT.[1][13][14]

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for a biochemical kinase assay. Specific concentrations of kinase, substrate, and ATP will need to be optimized for each specific kinase target.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Imidazo[1,2-a]pyrimidine compound library dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)

  • 384-well assay plates (white or black, depending on detection method)

  • Plate reader compatible with the chosen detection method

Procedure:

  • Prepare a serial dilution of the Imidazo[1,2-a]pyrimidine compounds in DMSO.

  • Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO only).

  • Add the kinase and substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow the signal to develop.

  • Read the plate on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Workflow for a Typical Kinase Inhibition HTS Assay

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Dilution Compound Library Dilution Dispensing Dispense Compounds & Reagents into 384-well Plates Compound_Dilution->Dispensing Reagent_Prep Kinase, Substrate, ATP Preparation Reagent_Prep->Dispensing Incubation Incubate to Allow Kinase Reaction Dispensing->Incubation Detection Add Detection Reagent Incubation->Detection Plate_Reading Read Plates using Luminescence/Fluorescence Reader Detection->Plate_Reading Data_Processing Calculate % Inhibition Plate_Reading->Data_Processing IC50_Determination Dose-Response Curve Fitting & IC50 Determination Data_Processing->IC50_Determination

Caption: Workflow for a kinase inhibition high-throughput screening assay.

Cell-Based Screening Assays

Cell-based assays are crucial for determining the biological effects of Imidazo[1,2-a]pyrimidine compounds in a cellular environment. These assays can identify compounds that modulate specific signaling pathways, induce apoptosis, or inhibit cell proliferation.

Cell Viability and Cytotoxicity Assays

A fundamental step in screening is to assess the cytotoxic effects of the compounds on cancer cell lines.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line (e.g., HCC1937, A375, HeLa)[9][10]

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Imidazo[1,2-a]pyrimidine compound library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the Imidazo[1,2-a]pyrimidine compounds for a specified period (e.g., 48 or 72 hours).[10]

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.

Apoptosis and Cell Cycle Assays

Imidazo[1,2-a]pyrimidine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[9][10] These effects can be quantified using flow cytometry or high-content imaging.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Imidazo[1,2-a]pyrimidine compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells and treat with compounds as described for the cell viability assay.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Reporter Gene Assays for Signaling Pathway Modulation

Reporter gene assays are a powerful tool to screen for compounds that modulate the activity of specific signaling pathways, such as the Wnt/β-catenin pathway.[15]

Protocol: Wnt/β-catenin Luciferase Reporter Assay

Materials:

  • Cancer cell line with a constitutively active Wnt pathway (e.g., harboring APC or β-catenin mutations) stably transfected with a TCF/LEF-responsive luciferase reporter construct.[15]

  • Imidazo[1,2-a]pyrimidine compounds

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Seed the reporter cell line into white-walled plates.

  • Treat the cells with a range of concentrations of the Imidazo[1,2-a]pyrimidine compounds.

  • Incubate for 24-48 hours.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a plate reader.

  • Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTS or CellTiter-Glo® assay) to exclude cytotoxic effects.

  • Identify compounds that significantly reduce luciferase expression.

Target Signaling Pathways

Several key signaling pathways have been identified as targets for Imidazo[1,2-a]pyrimidine compounds. Understanding these pathways is crucial for interpreting screening data and for subsequent mechanism-of-action studies.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Several studies have demonstrated that Imidazo[1,2-a]pyridines can inhibit this pathway.[10]

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyrimidine Imidazo[1,2-a]pyrimidine Imidazopyrimidine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyrimidines.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyrimidines have been identified as inhibitors of this pathway.[15]

Wnt/β-catenin Signaling Pathway

G cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Nucleus Nucleus BetaCatenin->Nucleus accumulates & translocates TCFLEF TCF/LEF GeneExpression Target Gene Expression (c-myc, Cyclin D1) TCFLEF->GeneExpression activates Imidazopyrimidine Imidazo[1,2-a]pyrimidine Imidazopyrimidine->GeneExpression inhibits

Caption: Imidazo[1,2-a]pyrimidines inhibit Wnt/β-catenin target gene expression.

STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB pathways are key regulators of inflammation and are often constitutively active in cancer cells, promoting proliferation and survival. A novel Imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating this pathway.[16]

STAT3/NF-κB Signaling Pathway

G cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor STAT3 STAT3 Receptor->STAT3 activates IKK IKK Receptor->IKK activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates InflammatoryGenes Inflammatory Gene Expression (iNOS, COX-2) pSTAT3->InflammatoryGenes activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates NFkB->InflammatoryGenes activates Imidazopyrimidine Imidazo[1,2-a]pyrimidine Imidazopyrimidine->pSTAT3 inhibits Imidazopyrimidine->NFkB inhibits translocation

Caption: Modulation of the STAT3/NF-κB pathway by Imidazo[1,2-a]pyrimidines.

Data Presentation

Quantitative data from HTS assays should be carefully tabulated to facilitate comparison and hit selection.

Table 1: Example Data Summary for Kinase Inhibition Screen

Compound IDTarget KinaseIC50 (µM)
4cCLK10.7
4cDYRK1A2.6
10bCDK40.0021
10bCDK60.0035
10cCDK40.0018
10cCDK60.0029

Data sourced from multiple studies for illustrative purposes.[1][13]

Table 2: Example Data Summary for Cell-Based Assays

Compound IDCell LineAssay TypeIC50 (µM)
IP-5HCC1937Cell Viability~5
Compound 6A375Cell Viability9.7
Compound 6WM115Cell Viability15.2
Compound 6HeLaCell Viability12.3
4L. donovaniAnti-parasitic1.80
4THP1Cytotoxicity42.5

Data sourced from multiple studies for illustrative purposes.[9][10][17]

Conclusion

Imidazo[1,2-a]pyrimidine libraries represent a rich source of potential therapeutic agents. The high-throughput screening assays and protocols outlined in these application notes provide a robust framework for identifying and characterizing novel bioactive compounds from these libraries. A multi-pronged approach, combining biochemical and cell-based assays, is recommended for a comprehensive evaluation and successful hit-to-lead development. Subsequent mechanism-of-action studies are essential to validate the on-target activity and elucidate the molecular basis of action of the identified hits.

References

Application Notes and Protocols for Imidazo[1,2-a]pyrimidin-5-amine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. Its structural similarity to purine bases allows it to interact with various biological targets. This document focuses on the application of Imidazo[1,2-a]pyrimidin-5-amine derivatives as a promising class of compounds in the discovery of novel antimicrobial agents. These notes provide an overview of their synthesis, antimicrobial activity, and detailed protocols for their evaluation.

Synthesis of this compound Derivatives

The synthesis of the imidazo[1,2-a]pyrimidine core is most commonly achieved through the condensation reaction of a 2-aminopyrimidine with an α-haloketone. For the specific synthesis of 5-amino derivatives, a key intermediate is often a 5-chloro-imidazo[1,2-a]pyrimidine, which can then undergo nucleophilic substitution with a desired amine.

A representative synthetic pathway is the preparation of 5-n-Octylaminoimidazo[1,2-a]pyrimidine, which has shown significant antimicrobial activity.[1]

cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination 2-Aminopyrimidine 2-Aminopyrimidine Imidazo[1,2-a]pyrimidine_core Imidazo[1,2-a]pyrimidine core 2-Aminopyrimidine->Imidazo[1,2-a]pyrimidine_core Reaction with α-haloketone alpha-haloketone alpha-haloketone alpha-haloketone->Imidazo[1,2-a]pyrimidine_core Core_intermediate Imidazo[1,2-a]pyrimidin-5-ol Chlorinated_product 5-Chloro-imidazo[1,2-a]pyrimidine Core_intermediate->Chlorinated_product POCl3 Chlorinated_intermediate 5-Chloro-imidazo[1,2-a]pyrimidine Final_product 5-n-Octylamino-imidazo[1,2-a]pyrimidine Chlorinated_intermediate->Final_product Nucleophilic Substitution Amine n-Octylamine Amine->Final_product

Caption: General synthetic workflow for this compound derivatives.

Antimicrobial Activity

Derivatives of the this compound scaffold have been evaluated for their in vitro antimicrobial activity against a variety of microorganisms. The data reveals that the nature of the substituent at the 5-amino position significantly influences the antimicrobial potency and spectrum.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
CompoundSubstituent at 5-positionStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Candida albicans (MIC, µg/mL)Trichophyton mentagrophytes (MIC, µg/mL)
1 -NH-(CH₂)₇CH₃ (n-Octylamino)3.126.2512.53.121.56
2 -NH₂ (Amino)>100>100>100>100>100
3 -NH-CH₃ (Methylamino)50100>10010050
4 -NH-(CH₂)₃CH₃ (n-Butylamino)12.5255012.56.25

Data synthesized from publicly available research, including Revankar et al., J. Med. Chem., 1975, 18(12), 1253-5.[1]

Mechanism of Action

The precise mechanism of action for this compound derivatives is not fully elucidated. However, based on studies of the broader imidazo[1,2-a]pyrimidine class, several potential mechanisms have been proposed. Their structural resemblance to purines suggests they may act as antimetabolites, interfering with nucleic acid synthesis. Other proposed mechanisms include the inhibition of bacterial cell wall synthesis or disruption of the cell membrane. For certain related compounds within the imidazopyridine class, inhibition of specific enzymes like QcrB, a component of the electron transport chain, has been identified as the mode of action against Mycobacterium tuberculosis. Further investigation is required to determine the specific molecular targets of the 5-amino substituted derivatives.

cluster_pathways Proposed Antimicrobial Mechanisms Compound This compound Derivative Nucleic_Acid Nucleic Acid Synthesis Compound->Nucleic_Acid Interference Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Inhibition Cell_Membrane Cell Membrane Integrity Compound->Cell_Membrane Disruption Enzyme_Inhibition Specific Enzyme Inhibition (e.g., DNA gyrase, QcrB) Compound->Enzyme_Inhibition Binding Bacterial_Death Bacteriostatic/ Bactericidal Effect Nucleic_Acid->Bacterial_Death Leads to Cell_Wall->Bacterial_Death Cell_Membrane->Bacterial_Death Enzyme_Inhibition->Bacterial_Death

Caption: Proposed mechanisms of action for imidazo[1,2-a]pyrimidine derivatives.

Experimental Protocols

Protocol 1: General Synthesis of 5-n-Alkylamino-imidazo[1,2-a]pyrimidines

Objective: To synthesize 5-substituted amino derivatives of the imidazo[1,2-a]pyrimidine scaffold.

Materials:

  • 2-Aminopyrimidine

  • α-Haloacetophenone (e.g., 2-bromoacetophenone)

  • Phosphorus oxychloride (POCl₃)

  • Appropriate n-alkylamine (e.g., n-octylamine)

  • Ethanol

  • Sodium bicarbonate

  • Standard laboratory glassware and purification apparatus (reflux condenser, separation funnel, rotary evaporator, chromatography columns)

Procedure:

  • Synthesis of 2-phenylimidazo[1,2-a]pyrimidin-5-ol:

    • A mixture of 2-aminopyrimidine and an equimolar amount of α-haloacetophenone in ethanol is refluxed for 4-6 hours.

    • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the hydrobromide salt of the imidazo[1,2-a]pyrimidine.

    • This intermediate is then treated with a base (e.g., sodium bicarbonate) to afford the corresponding pyrimidin-5-ol.

  • Synthesis of 5-chloro-2-phenylimidazo[1,2-a]pyrimidine:

    • The 2-phenylimidazo[1,2-a]pyrimidin-5-ol is refluxed with an excess of phosphorus oxychloride (POCl₃) for 2-3 hours.

    • The excess POCl₃ is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., ammonium hydroxide).

    • The resulting solid is filtered, washed with water, and dried.

  • Synthesis of 5-n-Alkylamino-2-phenylimidazo[1,2-a]pyrimidine:

    • The 5-chloro-2-phenylimidazo[1,2-a]pyrimidine is dissolved in a suitable solvent (e.g., ethanol) and treated with an excess of the desired n-alkylamine.

    • The mixture is refluxed for 8-12 hours.

    • After cooling, the solvent is evaporated, and the residue is partitioned between a suitable organic solvent (e.g., chloroform) and water.

    • The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the in vitro potency of synthesized compounds against a panel of pathogenic microorganisms.

Materials:

  • Synthesized this compound derivatives

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidimeter

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of broth to the first column of wells.

    • Add the test compound from the stock solution to the first column to achieve the highest desired concentration and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the 10th column. Discard 100 µL from the 10th column.

    • The 11th column will serve as the growth control (no compound), and the 12th column as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial/fungal inoculum to wells in columns 1 through 11.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells.

cluster_prep Preparation cluster_exp Experiment cluster_res Result Stock Prepare Compound Stock Solution Plate Prepare Serial Dilutions in 96-well Plate Stock->Plate Inoculate Inoculate Wells with Microorganism Plate->Inoculate Inoculum Prepare and Standardize Bacterial/Fungal Inoculum Inoculum->Inoculate Incubate Incubate Plate (e.g., 37°C, 18h) Inoculate->Incubate Read Visually Inspect for Growth and Determine MIC Incubate->Read

References

Application of Imidazo[1,2-a]pyrimidines as GABAA Receptor Agonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrimidines represent a class of heterocyclic compounds that have garnered significant attention for their modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] These compounds act as positive allosteric modulators at the benzodiazepine binding site of the GABA-A receptor, enhancing the effect of GABA and leading to a range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative-hypnotic effects.[2][3] Their favorable pharmacological profile and potential for subtype selectivity make them promising candidates for the development of novel therapeutics with improved side-effect profiles compared to classical benzodiazepines.[2][4]

This document provides detailed application notes and experimental protocols for researchers engaged in the study and development of Imidazo[1,2-a]pyrimidine-based GABA-A receptor agonists. It includes a summary of quantitative binding and functional data, step-by-step protocols for key in vitro assays, and visual diagrams of the relevant signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of representative Imidazo[1,2-a]pyrimidine and related Imidazo[1,2-a]pyridine derivatives at various GABA-A receptor subtypes. This data is crucial for understanding the structure-activity relationship (SAR) and selectivity of these compounds.

Table 1: Binding Affinity (Ki, nM) of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives at Human GABA-A Receptor Subtypes

Compound IDRα1 Ki (nM)α2 Ki (nM)α3 Ki (nM)α5 Ki (nM)Reference
Imidazo[1,2-a]pyridines
8aH15104.520[5]
8b3-Me128.13.518[5]
Imidazo[1,2-a]pyrimidines
14aH1.51.10.42.2[5]
14gCF32.11.50.63.0[2]
14kCH(OH)CH33.42.10.84.5[2]
Diazepam-10.34.15.218.6[5]

Table 2: Functional Efficacy (EC50, nM and % Max GABA Response) of Imidazo[1,2-a]pyrimidine Derivatives at Human GABA-A Receptor Subtypes

Compound IDRα1 Efficacy (% Max)α2 Efficacy (% Max)α3 Efficacy (% Max)α5 Efficacy (% Max)Reference
Imidazo[1,2-a]pyrimidines
14aH15456020[5]
14gCF320557525[2]
14kCH(OH)CH318507022[2]
Diazepam-100100100100[5]

Signaling Pathway

The binding of an Imidazo[1,2-a]pyrimidine agonist to the benzodiazepine site on the GABA-A receptor potentiates the action of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus producing an inhibitory effect.

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_channel GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABAA_R GABA-A Receptor (α, β, γ subunits) Cl_channel Cl- Channel (Closed) Cl_channel_open Cl- Channel (Open) GABAA_R->Cl_channel_open Conformational Change Cl_ion Cl- Cl_channel_open->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) GABA->GABAA_R Binds to α/β interface Imidazo_pyrimidine Imidazo[1,2-a]pyrimidine Agonist Imidazo_pyrimidine->GABAA_R Binds to α/γ interface (Benzodiazepine Site) Cl_ion->Hyperpolarization

GABA-A Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol is designed to determine the binding affinity (Ki) of Imidazo[1,2-a]pyrimidine derivatives for the benzodiazepine binding site on the GABA-A receptor using a competitive binding assay with a radiolabeled ligand such as [3H]-Flumazenil.

Materials:

  • Membrane Preparation: Crude synaptic membranes from rat brain tissue or cell lines stably expressing specific human GABA-A receptor subtypes (e.g., HEK293 cells).

  • Radioligand: [3H]-Flumazenil (specific activity ~80 Ci/mmol).

  • Non-specific Binding Control: Diazepam (10 µM).

  • Test Compounds: Imidazo[1,2-a]pyrimidine derivatives at various concentrations.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates, filter mats (GF/B or GF/C), cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue or cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in binding buffer to a protein concentration of 0.2-0.5 mg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of membrane preparation + 50 µL of [3H]-Flumazenil (final concentration ~1 nM) + 100 µL of binding buffer.

    • Non-specific Binding (NSB): 50 µL of membrane preparation + 50 µL of [3H]-Flumazenil + 50 µL of Diazepam (10 µM) + 50 µL of binding buffer.

    • Competitive Binding: 50 µL of membrane preparation + 50 µL of [3H]-Flumazenil + 50 µL of test compound (at various concentrations) + 50 µL of binding buffer.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats and place them in scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start mem_prep Membrane Preparation (Homogenization & Centrifugation) start->mem_prep assay_setup Assay Setup in 96-well plate (Total, NSB, Competitive) mem_prep->assay_setup incubation Incubation (4°C, 60-90 min) assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Data Analysis (IC50 & Ki determination) quantification->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the functional activity of Imidazo[1,2-a]pyrimidine derivatives by recording GABA-evoked currents in cells expressing GABA-A receptors.

Materials:

  • Cells: HEK293 cells transiently or stably expressing the desired human GABA-A receptor subtypes.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH).

  • GABA Stock Solution: 100 mM in water.

  • Test Compound Stock Solution: 10 mM in DMSO.

  • Patch Pipettes: Borosilicate glass, 3-5 MΩ resistance.

  • Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.

  • Pipette Filling: Fill a patch pipette with the internal solution.

  • Cell Patching:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Under a microscope, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Recording:

    • Clamp the cell membrane potential at -60 mV.

    • Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) for a few seconds to establish a baseline current.

    • Co-apply the same concentration of GABA with various concentrations of the Imidazo[1,2-a]pyrimidine test compound.

    • Record the potentiation of the GABA-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the GABA response.

    • Plot the percentage potentiation against the log concentration of the test compound.

    • Determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation (Emax) by fitting the data to a sigmoidal dose-response curve.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (Plating on coverslips) start->cell_prep patching Whole-Cell Patching (GΩ seal & break-in) cell_prep->patching baseline Establish Baseline (Apply GABA EC10-EC20) patching->baseline co_application Co-apply GABA with Test Compound baseline->co_application recording Record Potentiated Currents co_application->recording data_analysis Data Analysis (EC50 & Emax determination) recording->data_analysis end End data_analysis->end

Whole-Cell Patch-Clamp Workflow
In Vivo Behavioral Assay: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral model to assess the anxiolytic effects of compounds in rodents.

Materials:

  • Animals: Adult male mice or rats.

  • Elevated Plus Maze Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Test Compound: Imidazo[1,2-a]pyrimidine derivative dissolved in a suitable vehicle.

  • Vehicle Control.

  • Positive Control: Diazepam (e.g., 1-2 mg/kg).

  • Video tracking system and software.

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.

  • Testing:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera.

  • Data Analysis:

    • Score the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

      • Total number of arm entries (a measure of general activity).

    • An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group, without a significant change in the total number of arm entries.

Conclusion

The Imidazo[1,2-a]pyrimidine scaffold provides a versatile platform for the development of novel GABA-A receptor agonists with potential therapeutic applications in anxiety, epilepsy, and sleep disorders. The protocols and data presented in this document offer a comprehensive guide for researchers to characterize the pharmacological properties of these compounds and advance their development towards clinical candidates. Careful consideration of subtype selectivity and in vivo efficacy will be crucial for identifying compounds with an optimal therapeutic index.

References

Troubleshooting & Optimization

Improving the yield of Imidazo[1,2-a]pyrimidine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and improve the yield and purity of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Imidazo[1,2-a]pyrimidines?

A1: The most traditional and widely used method is the condensation reaction between a 2-aminopyrimidine and an α-haloketone, often referred to as the Chichibabin reaction.[1] This method is valued for its straightforward approach and the availability of starting materials. Modern variations often employ microwave irradiation or various catalysts to improve yields and reduce reaction times.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can stem from several factors. The key areas to optimize are:

  • Reaction Temperature and Time: Insufficient heating or reaction time can lead to incomplete conversion. Conversely, excessive heat or prolonged reaction times can cause decomposition of reactants or products, often indicated by the formation of dark, tarry substances.

  • Choice of Solvent: The polarity of the solvent can significantly influence the reaction rate and yield. Solvents like ethanol, isopropanol, and dimethylformamide (DMF) are commonly used. In some cases, solvent-free conditions or green solvents like water have proven effective, especially with microwave assistance.[2]

  • Purity of Starting Materials: Impurities in the 2-aminopyrimidine or α-haloketone can lead to side reactions and the formation of complex mixtures that are difficult to purify.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the outcome.

Q3: I'm observing the formation of a dark-colored, tarry substance in my reaction. What is causing this and how can I prevent it?

A3: The formation of dark, insoluble materials, often referred to as charring, is a common issue, particularly with conventional heating methods at high temperatures. This is typically due to the decomposition of the starting materials or the product. To mitigate this:

  • Lower the Reaction Temperature: While this may increase the required reaction time, it can prevent degradation.

  • Use Microwave Synthesis: Microwave irradiation allows for rapid and uniform heating, often leading to shorter reaction times and minimizing the formation of degradation byproducts.[3]

  • Degas the Solvent: Removing dissolved oxygen from the solvent by bubbling an inert gas through it before starting the reaction can sometimes prevent oxidative decomposition.

Q4: How can I effectively purify my Imidazo[1,2-a]pyrimidine product?

A4: The two most common purification techniques are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing Imidazo[1,2-a]pyrimidines include ethanol, methanol, or mixtures like hexane-ethyl acetate.[4]

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from unreacted starting materials and byproducts. A common eluent system is a gradient of hexane and ethyl acetate.[4][5] It is important to note that some Imidazo[1,2-a]pyrimidine derivatives can be sensitive to the acidic nature of silica gel, which may lead to decomposition on the column. In such cases, using neutral or basic alumina as the stationary phase can be a better alternative.

Q5: Are there any catalysts that can improve the yield and reaction rate?

A5: Yes, various catalysts have been shown to improve the synthesis of Imidazo[1,2-a]pyrimidines. These include:

  • Lewis Acids: Catalysts like ZnCl₂, Sc(OTf)₃, and InCl₃ have been used, although they can sometimes require longer reaction times.[6]

  • Iodine: Molecular iodine has been effectively used as a catalyst, offering a cost-effective and environmentally benign option.[6]

  • Metal Catalysts: Copper salts (e.g., CuI, CuBr) have been employed in oxidative coupling reactions.[7] Gold nanoparticles have also been reported as efficient catalysts under green conditions.[8]

  • Solid Supports: Alumina (Al₂O₃) has been used as a solid support and catalyst, particularly in solvent-free microwave-assisted reactions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s) Visual Cues
Low or No Product Formation 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Inactive or impure starting materials. 4. Inappropriate solvent.1. Gradually increase the reaction temperature, monitoring for any signs of decomposition. 2. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 3. Ensure the purity of 2-aminopyrimidine and the α-haloketone. The α-haloketone can degrade over time. 4. Experiment with different solvents of varying polarity (e.g., ethanol, DMF, or acetonitrile).Reaction mixture remains clear or shows no change from the initial state. TLC analysis shows only starting material spots.
Formation of Multiple Products (Complex Mixture on TLC) 1. Reaction temperature is too high, causing side reactions. 2. Presence of impurities in starting materials. 3. The reaction is proceeding through multiple pathways. 4. In some cases, using solvents like DMF or MeCN can lead to complex mixtures.[1]1. Reduce the reaction temperature. 2. Purify starting materials before the reaction. 3. Consider a more selective catalyst or reaction conditions. Microwave synthesis can sometimes improve selectivity.[3] 4. Switch to a different solvent such as isopropanol or toluene.[1]TLC plate shows multiple spots that are difficult to separate. The reaction mixture may become discolored.
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the product. 2. The presence of impurities is depressing the melting point.1. Choose a lower-boiling point solvent for recrystallization. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] If this fails, an initial purification by column chromatography may be necessary.Formation of a liquid layer instead of solid crystals upon cooling the recrystallization solution.
Product Decomposes During Column Chromatography 1. The product is sensitive to the acidic nature of silica gel.1. Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent. 2. Use a different stationary phase, such as neutral or basic alumina.Streaking on the TLC plate. The collected fractions are colored, but no desired product is isolated.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the yield and reaction times for the synthesis of various 2-aryl-imidazo[1,2-a]pyrimidines under different catalytic and reaction conditions.

Entry Aryl Group (in α-haloketone) Method Catalyst Solvent Time Yield (%) Reference
1PhenylConventional HeatingNoneAcetone5 h90CN113201027A
24-NitrophenylMicrowaveNoneH₂O-IPA5 min95ACS Comb. Sci. 2017, 19, 10, 646–651
3PhenylConventional HeatingGold NanoparticlesGreen Solvent-High[4]
44-ChlorophenylMicrowaveAl₂O₃Solvent-free90-300 s65Molecules 2022, 27(19), 6523
54-BromophenylMicrowaveAl₂O₃Solvent-free90-300 s63Molecules 2022, 27(19), 6523
64-MethoxyphenylMicrowaveAl₂O₃Solvent-free90-300 s52Molecules 2022, 27(19), 6523
74-NitrophenylConventional HeatingIodine (5 mol%)Ethanol1 hExcellent[6]
8PhenylConventional HeatingCuBr (10 mol%)DMF12 h90[7]

Experimental Protocols

Protocol 1: General Procedure for Conventional Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
  • To a round-bottom flask, add 2-aminopyrimidine (1.0 eq) and 2-bromoacetophenone (1.0 eq).

  • Add a suitable solvent, such as acetone or ethanol.

  • The reaction mixture is stirred and heated to reflux.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 3-5 hours).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold solvent.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (eluent: hexane/ethyl acetate).

Protocol 2: General Procedure for Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidines
  • In a microwave-safe vessel, combine the 2-aminopyrimidine (1.0 eq), the desired α-bromoarylketone (1.0 eq), and the catalyst (if any, e.g., Al₂O₃).

  • If a solvent is used, add it to the vessel (e.g., a mixture of water and isopropanol). For solvent-free reactions, ensure the reagents are well-mixed.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-160 °C) for a short duration (typically 5-30 minutes).[9]

  • After irradiation, cool the vessel to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Visualizations

experimental_workflow reagents Combine 2-Aminopyrimidine and α-Haloketone reaction Heating (Conventional or Microwave) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling, Filtration/Extraction) monitoring->workup Complete purification Purification workup->purification recrystallization Recrystallization purification->recrystallization Solid Product column Column Chromatography purification->column Oily Product or Complex Mixture analysis Characterization (NMR, MS, etc.) recrystallization->analysis column->analysis

Caption: General experimental workflow for the synthesis and purification of Imidazo[1,2-a]pyrimidines.

Caption: A troubleshooting decision tree for addressing low yield in Imidazo[1,2-a]pyrimidine synthesis.

Caption: Logical workflow for the purification of Imidazo[1,2-a]pyrimidine products.

References

Technical Support Center: Purification of Crude Imidazo[1,2-a]pyrimidin-5-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Imidazo[1,2-a]pyrimidin-5-amine using column chromatography. The following sections offer detailed experimental protocols, data presentation in tabular format, and visual workflows to address common challenges encountered during the purification process.

Troubleshooting and Optimization

This section addresses specific issues that may arise during the column chromatography of this compound, a polar heterocyclic amine.

Issue 1: The target compound does not elute from the column or shows very low Rf on TLC.

  • Question: My this compound is stuck on the silica gel column, and the TLC shows the spot at the baseline. How can I get my compound to elute?

  • Answer: This is a common issue with polar amino-containing heterocyclic compounds due to strong interactions with the acidic silica gel stationary phase. Here are several strategies to address this:

    • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent system. For imidazo[1,2-a]pyrimidine derivatives, solvent systems such as ethyl acetate/methanol or dichloromethane/methanol are often employed.[1][2] Start with a low percentage of the more polar solvent (e.g., 1-5% methanol in dichloromethane) and incrementally increase the concentration.

    • Use a Basic Additive: To mitigate the acidic nature of silica gel, which can strongly bind to the basic amine, add a small amount of a basic modifier to your mobile phase.[3] Common choices include:

      • Triethylamine (TEA) at 0.1-1% (v/v).

      • Ammonia solution (a few drops in the mobile phase reservoir).

      • A pre-mixed solution of 10% ammonium hydroxide in methanol can be used as the polar component of your eluent system (e.g., 1-10% of this mixture in dichloromethane).[4]

    • Consider an Alternative Stationary Phase: If increasing polarity or adding a base is ineffective or leads to co-elution, consider a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of basic compounds.[5]

Issue 2: Poor separation of the target compound from impurities (co-elution).

  • Question: My this compound is co-eluting with one or more impurities. How can I improve the separation?

  • Answer: Achieving good separation requires optimizing the chromatographic conditions.

    • Fine-tune the Solvent System: Test a variety of solvent systems with different selectivities. If you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol or an ethyl acetate/methanol system.[1] Even small changes in the solvent ratio can significantly impact resolution.

    • Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the mobile phase polarity (gradient elution) can help to separate compounds with close Rf values.

    • Dry Loading: If the crude sample is not fully soluble in the initial, less polar mobile phase, it can lead to band broadening and poor separation. In such cases, a dry loading technique is recommended. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of the column.[6]

Issue 3: The target compound appears to be degrading on the column.

  • Question: I am observing streaking on my TLC plates and lower than expected yields after column chromatography. I suspect my this compound is decomposing on the silica gel. What can I do?

  • Answer: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.

    • Test for Stability: Before running a column, assess the stability of your compound on silica gel using a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. The appearance of new spots or significant streaking suggests instability.

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-flushing the packed column with a mobile phase containing a small amount of a base like triethylamine (1-3%) before loading your sample.[3]

    • Switch to a Less Acidic Stationary Phase: As mentioned previously, using neutral or basic alumina, or even Florisil, can be a viable alternative to prevent degradation.[5]

    • Reversed-Phase Chromatography: Consider using reversed-phase chromatography (e.g., with a C18 stationary phase). In this technique, the stationary phase is non-polar, which is less likely to cause acid-catalyzed decomposition of your compound.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for a TLC solvent system for this compound?

    • A1: For polar heterocyclic amines, a good starting point for TLC analysis would be a mixture of a relatively polar solvent and a non-polar solvent. You can start with a 1:1 mixture of ethyl acetate and hexane. If the Rf is too low, you can increase the polarity by trying 100% ethyl acetate, or moving to a more polar system like 5-10% methanol in dichloromethane or ethyl acetate.[1][4] The ideal Rf value for good separation on a column is typically between 0.2 and 0.4.

  • Q2: How much crude material can I load onto my column?

    • A2: A general rule of thumb is to load between 1-5% of the mass of the silica gel. Overloading the column is a common cause of poor separation.

  • Q3: What are some common impurities I might encounter?

    • A3: Without a specific synthetic procedure for this compound, it is difficult to predict the exact impurities. However, in related syntheses of imidazo[1,2-a]pyrimidines, common impurities can include unreacted starting materials (e.g., aminopyrimidines), reagents, and side-products from incomplete reactions or side reactions.

  • Q4: Should I use wet or dry loading for my sample?

    • A4: If your crude product dissolves readily in a small amount of the initial, less polar mobile phase, wet loading can be used. However, for compounds with limited solubility in the eluent or for achieving the best possible separation, dry loading is often preferred as it typically results in sharper bands.[6]

Data Presentation

The following tables summarize typical chromatographic conditions used for the purification of related imidazo[1,2-a]pyrimidine and aminopyrimidine derivatives, which can serve as a starting point for the purification of this compound.

Table 1: Column Chromatography Conditions for Imidazo[1,2-a]pyrimidine Derivatives

Compound ClassStationary PhaseEluent SystemReference
Imine-bearing imidazo[1,2-a]pyrimidinesSilica GelHexane:Ethyl Acetate (1:2)[1]
Imine-bearing imidazo[1,2-a]pyrimidinesSilica GelHexane:Ethyl Acetate (1:4)[1]
Amine-bearing imidazo[1,2-a]pyrimidinesSilica GelEthyl Acetate:Methanol (3:1)[1]
Amine-bearing imidazo[1,2-a]pyrimidinesSilica GelEthyl Acetate:Methanol (10:1)[1]
2,3-disubstituted imidazo[1,2-a]pyrimidinesSilica Gel5-10% Methanol in Dichloromethane[2]

Table 2: Suggested TLC Solvent Systems for Polar Aminopyrimidines

Solvent SystemRatio (v/v)NotesReference
Dichloromethane:Methanol95:5 to 90:10Good starting point for polar compounds.[4]
Ethyl Acetate:Methanol95:5 to 90:10Alternative polar system.[1]
Dichloromethane:(10% NH4OH in Methanol)99:1 to 90:10For basic compounds showing strong interaction with silica.[4]
Ethyl Acetate:Butanol:Acetic Acid:Water80:10:5:5For very polar compounds (not suitable for column chromatography).[4]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of this compound

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane/methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (refer to Table 2 for suggestions) to find an eluent that provides an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Preparation:

    • Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

    • Add silica gel (approximately 5-10 times the mass of the crude product) to the solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully and evenly add the silica-adsorbed sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., using a pump or an inert gas line) to maintain a steady flow rate.

    • Begin collecting fractions in test tubes or vials.

    • If using a gradient elution, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find optimal solvent system, Rf ~0.2-0.4) column_prep 2. Column Packing (Silica gel slurry) tlc->column_prep sample_prep 3. Sample Preparation (Dry loading recommended) column_prep->sample_prep elution 4. Elution (Isocratic or Gradient) sample_prep->elution collection 5. Fraction Collection elution->collection fraction_analysis 6. Fraction Analysis (TLC) collection->fraction_analysis combine 7. Combine Pure Fractions fraction_analysis->combine evaporation 8. Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_problem Identify the Issue cluster_solution Potential Solutions start Problem Encountered no_elution No Elution / Low Rf start->no_elution poor_separation Poor Separation start->poor_separation degradation Product Degradation start->degradation increase_polarity Increase Eluent Polarity no_elution->increase_polarity Try first add_base Add Basic Modifier (e.g., TEA) no_elution->add_base change_stationary_phase Change Stationary Phase (e.g., Alumina) no_elution->change_stationary_phase optimize_solvent Fine-tune Solvent System poor_separation->optimize_solvent Try first gradient Use Gradient Elution poor_separation->gradient dry_load Use Dry Loading poor_separation->dry_load degradation->change_stationary_phase deactivate_silica Deactivate Silica Gel degradation->deactivate_silica Try first reversed_phase Use Reversed-Phase Chromatography degradation->reversed_phase

Caption: Troubleshooting guide for common column chromatography issues.

References

Overcoming challenges in the synthesis of Imidazo[1,2-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Imidazo[1,2-a]pyrimidine derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis and purification of Imidazo[1,2-a]pyrimidine derivatives.

Issue 1: Low to No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

    Answer: Low yields are a common issue in the synthesis of Imidazo[1,2-a]pyrimidines. Here are several factors to consider and troubleshoot:

    • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome.[1][2] Experiment with different conditions to find the optimal combination for your specific substrates. For instance, microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[2][3][4] Green chemistry approaches, such as using gold nanoparticles as catalysts in environmentally friendly solvents, have also demonstrated high yields.[5]

    • Catalyst Selection: The type and amount of catalyst are crucial. For the Groebke-Blackburn-Bienaymé (GBB) reaction, Lewis acids like Scandium triflate (Sc(OTf)₃) or Brønsted acids can be effective.[6] In other methods, catalysts like basic alumina (Al₂O₃) under microwave irradiation have been used successfully.[7][8] Optimization of the catalyst load is also important, as too much or too little can negatively affect the yield.[7]

    • Starting Material Quality: Ensure the purity of your starting materials, particularly the 2-aminopyrimidine and the aldehyde or ketone. Impurities can lead to side reactions and a decrease in the yield of the desired product.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[9] Some reactions may require longer times to go to completion, while others may lead to decomposition of the product if left for too long.

    • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reactants or products.

Issue 2: Difficulty in Product Purification

  • Question: I am struggling to purify my Imidazo[1,2-a]pyrimidine derivative. What are the best purification techniques?

    Answer: Purification of these derivatives can be challenging due to their polarity and potential for forming byproducts. Here are some common and effective purification methods:

    • Column Chromatography: Silica gel column chromatography is a widely used technique.[10]

      • Troubleshooting Poor Recovery: If you experience low recovery from the column, it could be due to the compound's sensitivity to the acidic nature of silica gel, leading to decomposition.[10] Consider using a less acidic stationary phase or neutralizing the silica gel with a base like triethylamine before use.

      • Solvent System: A common eluent system is a mixture of ethyl acetate and methanol or hexane and ethyl acetate.[3][11][12] The optimal solvent system will depend on the polarity of your specific compound and should be determined by TLC analysis.

    • Recrystallization: This is an effective method for purifying solid compounds.[10] The key is to find a suitable solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[10] Common recrystallization solvents include ethanol, methanol, and acetone.[9][13]

      • "Oiling Out": If your compound "oils out" instead of forming crystals, it may be because the boiling point of the solvent is higher than the melting point of your compound.[10] Try using a lower-boiling point solvent or adding more solvent to the hot solution.[10] Inducing crystallization by scratching the inside of the flask or adding a seed crystal can also be helpful.[10]

    • Washing: After the reaction, washing the crude product with a suitable solvent can remove some impurities. For example, washing with cold ethanol or acetone can be effective.[9][13]

Issue 3: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. How can I minimize these unwanted reactions?

    Answer: Side product formation is often related to the reaction conditions and the reactivity of the substrates.

    • Groebke-Blackburn-Bienaymé (GBB) Reaction: In the GBB reaction, the formation of regioisomers can be a problem, especially with substituted 2-aminopyrimidines.[6] Careful control of reaction conditions and choice of catalyst can help improve regioselectivity.

    • Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions relative to the desired reaction.

    • Order of Reagent Addition: In some cases, the order in which the reagents are added can influence the reaction pathway and minimize the formation of side products.

    • Use of Protecting Groups: If your starting materials have other reactive functional groups, it may be necessary to use protecting groups to prevent them from participating in unwanted side reactions.

Data Presentation

Table 1: Optimization of Catalyst Load for the Synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine [7]

EntryCatalystAmount of Catalyst (% w/w)Yield (%)
1Al₂O₃1045
2Al₂O₃2058
3Al₂O₃3065
4Al₂O₃4065

Table 2: Comparison of Catalysts for the Groebke-Blackburn-Bienaymé Reaction [2]

EntryCatalyst (mol%)SolventConditionsTimeYield (%)
1NoneEtOHrt24 hNo reaction
2NH₄Cl (20)EtOHrt24 hTraces
3NH₄Cl (20)EtOHMicrowave, 100 °C15 min36

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-phenylimidazo[1,2-a]pyrimidine [9][13]

  • Reactant Mixture: In a round-bottom flask, combine 2-Aminopyrimidine (0.1 mol) and 2-Bromoacetophenone (0.1 mol) in acetone (100 ml).

  • Reaction: Stir the mixture overnight at ambient temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, filter the precipitated product.

  • Purification: Wash the filtered solid with acetone to yield the final product.

Protocol 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Derivatives [7][8]

  • Reactant Mixture: In a microwave vessel, combine 2-aminopyrimidine (10 mmol), the appropriate 2-bromoarylketone (10 mmol), and basic alumina (Al₂O₃) (30% w/w) without any solvent.

  • Microwave Irradiation: Irradiate the mixture in a domestic microwave for 90–300 seconds.

  • Monitoring: Track the reaction progress using TLC.

  • Work-up: After completion, allow the mixture to cool to room temperature.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 3: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction [1][2]

  • Reactant Mixture: To a solution of the aldehyde (1.0 equiv) and 2-aminopyrimidine (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol), add the isocyanide (1.0 equiv).

  • Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 10 mol% or NH₄Cl, 20 mol%).

  • Reaction: Stir the reaction mixture at room temperature or with heating (conventional or microwave) for the appropriate amount of time.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis & Characterization start Starting Materials (2-Aminopyrimidine, Aldehyde/Ketone, etc.) reaction Reaction (e.g., GBB, Condensation) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring quenching Quenching / Solvent Removal monitoring->quenching extraction Extraction quenching->extraction crude Crude Product extraction->crude purification Purification Method (Column Chromatography / Recrystallization) crude->purification pure_fractions Collect Pure Fractions purification->pure_fractions solvent_evap Solvent Evaporation pure_fractions->solvent_evap final_product Pure Imidazo[1,2-a]pyrimidine Derivative solvent_evap->final_product characterization Characterization (NMR, MS, etc.) final_product->characterization wnt_signaling_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibition Inhibition by Imidazo[1,2-a]pyrimidine beta_catenin_pool β-catenin Pool destruction_complex Destruction Complex (APC, Axin, GSK3, CK1) beta_catenin_pool->destruction_complex Phosphorylation beta_catenin_stable Stabilized β-catenin ubiquitination Ubiquitination & Proteasomal Degradation destruction_complex->ubiquitination Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Dsh Dishevelled (Dsh) Receptor->Dsh destruction_complex_inactive Inactive Destruction Complex Dsh->destruction_complex_inactive Inhibition nucleus Nucleus beta_catenin_stable->nucleus Translocation TCF_LEF TCF/LEF beta_catenin_stable->TCF_LEF Co-activation gene_transcription Target Gene Transcription (e.g., c-myc, cyclin D1) TCF_LEF->gene_transcription imidazo Imidazo[1,2-a]pyrimidine Derivative imidazo->TCF_LEF Inhibition of β-catenin interaction

References

Optimizing reaction conditions for Imidazo[1,2-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low to No Product Yield

Q1: My reaction is resulting in a low yield or no desired imidazo[1,2-a]pyrimidine product. What are the common causes and how can I optimize the reaction conditions?

A1: Low yields are a common issue in the synthesis of imidazo[1,2-a]pyrimidines. Several factors can contribute to this problem, including suboptimal reaction conditions, reactant quality, and the choice of catalyst and solvent. Here are some troubleshooting steps:

  • Reactant Quality: Ensure the purity of your starting materials, particularly the 2-aminopyrimidine and the α-haloketone or equivalent reactant. Impurities can lead to side reactions and inhibit catalyst activity.

  • Reaction Temperature: The reaction temperature is critical. While some protocols suggest room temperature, others require heating. If you are experiencing low yields at room temperature, consider gradually increasing the temperature. For instance, some syntheses are carried out at temperatures ranging from 80°C to reflux.

  • Catalyst and Base Selection: The choice of catalyst and base can significantly impact the reaction outcome. If you are using a metal-based catalyst, ensure it is active. In some cases, a catalyst-free reaction in a suitable solvent might be effective. The base is often crucial for neutralizing the hydrohalic acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) and sodium acetate. The amount of base can also be a critical parameter to optimize.

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and yields. Solvents like ethanol, methanol, dimethylformamide (DMF), and toluene are frequently used. Tentative experiments have shown that in some cases, solvents like DMF and acetonitrile (MeCN) can lead to the formation of complex and inseparable mixtures.[1] It is advisable to screen a variety of solvents to find the optimal one for your specific substrates.

Optimization of Reaction Conditions for Imidazo[1,2-a]pyrimidine Synthesis

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneNaOAcIsopropanolReflux375[1]
2NoneNaOAcTolueneReflux1225-35[1]
3NoneNaOAcDioxaneReflux1225-35[1]
4NoneNaOAcDMFReflux-Complex Mixture[1]
5NoneNaOAcMeCNReflux-Complex Mixture[1]
Issue 2: Formation of Side Products and Purification Challenges

Q2: My reaction is producing a mixture of products, and I am facing difficulties in purifying the desired imidazo[1,2-a]pyrimidine. What are the likely side products and what purification strategies can I employ?

A2: The formation of side products is a common challenge, often leading to complex purification procedures.

  • Common Side Products:

    • Regioisomers: Depending on the substitution pattern of the 2-aminopyrimidine, the cyclization can occur at different nitrogen atoms, leading to the formation of regioisomers. For example, with substituted 2-aminopyrimidines, cyclization can lead to different positional isomers.

    • Polymerization: Under certain conditions, starting materials or intermediates can polymerize, leading to a complex mixture of high molecular weight species.

    • Incomplete reaction: Unreacted starting materials can contaminate the final product.

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyrimidines. Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate and hexane as the mobile phase.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective method for purification.

    • Acid-Base Extraction: Since imidazo[1,2-a]pyrimidines contain basic nitrogen atoms, an acid-base extraction can sometimes be used to separate them from non-basic impurities. The product can be extracted into an acidic aqueous solution and then recovered by basifying the solution and extracting with an organic solvent.

Issue 3: Controlling Regioselectivity

Q3: My synthesis is yielding a mixture of regioisomers. How can I control the regioselectivity of the reaction to obtain the desired isomer?

A3: Regioselectivity is a critical aspect of imidazo[1,2-a]pyrimidine synthesis, especially when using unsymmetrically substituted 2-aminopyrimidines. The formation of different regioisomers is often governed by both electronic and steric factors.

  • Electronic Effects: The nucleophilicity of the ring nitrogen atoms in the 2-aminopyrimidine ring plays a crucial role. Electron-withdrawing groups on the pyrimidine ring can decrease the nucleophilicity of the adjacent nitrogen atom, potentially directing the cyclization to the other nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity.

  • Steric Hindrance: Bulky substituents on the 2-aminopyrimidine ring can sterically hinder the approach of the electrophile to the nearby nitrogen atom, favoring cyclization at the less hindered nitrogen.

  • Reaction Mechanism: The reaction mechanism can also influence regioselectivity. For instance, in some cases, the initial reaction may occur at the exocyclic amino group to form an intermediate, which then undergoes intramolecular cyclization. The conformation of this intermediate can dictate the regiochemical outcome.

  • Characterization of Regioisomers: To confirm the structure of the obtained regioisomer, Nuclear Overhauser Effect (NOE) NMR experiments can be a powerful tool.[2] Irradiation of a proton on the imidazole ring should show an NOE effect with protons on the pyrimidine ring that are in close spatial proximity, allowing for unambiguous structural assignment.

Troubleshooting Workflow for Imidazo[1,2-a]pyrimidine Synthesis

G start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Mixture of Products? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions: - Temperature - Catalyst/Base - Solvent check_yield->optimize_conditions Yes check_regio Regioisomer Mixture? check_purity->check_regio No purification Purification Strategy: - Column Chromatography - Recrystallization - Acid-Base Extraction check_purity->purification Yes control_regio Control Regioselectivity: - Modify Substituents - Change Reaction Conditions - Characterize with NOE check_regio->control_regio Yes success Successful Synthesis check_regio->success No optimize_conditions->check_yield purification->success control_regio->success end End success->end

Caption: Troubleshooting workflow for imidazo[1,2-a]pyrimidine synthesis.

Experimental Protocols

General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of 2-aminopyrimidine (1.0 mmol) in a suitable solvent (e.g., acetone, 10 mL) in a round-bottom flask, add 2-bromoacetophenone (1.0 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), the precipitated product can be collected by filtration.

  • Purification: Wash the collected solid with the reaction solvent (e.g., acetone) to remove any unreacted starting materials. If further purification is required, column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent can be performed.

Experimental Workflow for Imidazo[1,2-a]pyrimidine Synthesis

G start Start reactants Combine 2-Aminopyrimidine and α-Haloketone in Solvent start->reactants reaction Stir at Appropriate Temperature reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Reaction Work-up (e.g., Filtration) monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for imidazo[1,2-a]pyrimidine synthesis.

References

Technical Support Center: Enhancing the Solubility of Imidazo[1,2-a]pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the solubility of Imidazo[1,2-a]pyrimidine-based compounds.

Troubleshooting Guides

Problem 1: My Imidazo[1,2-a]pyrimidine compound is poorly soluble in aqueous media, leading to inconsistent in vitro assay results.

Answer:

Poor aqueous solubility is a common challenge with heterocyclic compounds like Imidazo[1,2-a]pyrimidines. Here’s a systematic approach to troubleshoot this issue:

  • Quantify the Solubility: First, determine both the kinetic and thermodynamic solubility of your compound in the specific assay buffer.

    • Kinetic Solubility: This is determined by adding a concentrated DMSO stock solution of your compound to the assay buffer and identifying the concentration at which precipitation occurs, often measured by turbidimetry. This mimics the conditions of many screening assays.

    • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to the assay buffer and allowing it to equilibrate for an extended period (e.g., 24-48 hours) with agitation, followed by measuring the concentration of the dissolved compound in the supernatant.

  • Optimize Assay Conditions: If the measured solubility is close to the desired assay concentration, minor modifications to the assay protocol may be sufficient.

    • Adjust pH: The solubility of ionizable compounds is pH-dependent. Test the solubility and activity of your compound in buffers with different pH values to find an optimal condition where the compound is more soluble without compromising its activity.[1]

    • Increase Co-solvent Concentration: If your assay can tolerate it, a slight increase in the final concentration of a co-solvent like DMSO, ethanol, or polyethylene glycol (PEG) may improve solubility.[1] However, be mindful that high concentrations of organic solvents can affect biological assays.

  • Implement a Solubility Enhancement Strategy: If optimizing assay conditions is not sufficient, a more robust strategy to improve solubility will be necessary. This can include chemical modification or formulation approaches.

Troubleshooting_Poor_Solubility start Poor Aqueous Solubility Observed quantify Quantify Kinetic and Thermodynamic Solubility start->quantify is_solubility_sufficient Is Solubility Sufficient for Assay? quantify->is_solubility_sufficient optimize_assay Optimize Assay Conditions (pH, Co-solvents) is_solubility_sufficient->optimize_assay No proceed_assay Proceed with Assay is_solubility_sufficient->proceed_assay Yes is_optimization_successful Optimization Successful? optimize_assay->is_optimization_successful is_optimization_successful->proceed_assay Yes solubilization_strategy Implement Solubility Enhancement Strategy is_optimization_successful->solubilization_strategy No chemical_modification Chemical Modification (e.g., add polar groups) solubilization_strategy->chemical_modification formulation_approach Formulation Approach (e.g., cyclodextrins, solid dispersions) solubilization_strategy->formulation_approach

Caption: Workflow for troubleshooting poor compound solubility.

Problem 2: I need to improve the solubility of my lead Imidazo[1,2-a]pyrimidine compound for in vivo studies, but I want to avoid significant structural modifications.

Answer:

When significant chemical modifications are not desirable, formulation strategies are the best approach. Here are three common and effective methods:

  • Salt Formation: If your compound has an ionizable functional group (an acidic or basic center), forming a salt can dramatically increase its aqueous solubility. This is a common strategy for oral and parenteral drug delivery.[2]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion.[3] This amorphous form has higher kinetic solubility and faster dissolution rates compared to the crystalline form.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[4]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when facing solubility issues with a newly synthesized Imidazo[1,2-a]pyrimidine derivative?

A1: The first step is to thoroughly characterize the physicochemical properties of your compound. This includes determining its pKa, logP, and both kinetic and thermodynamic solubility in relevant aqueous buffers and organic solvents. This information will guide you in selecting the most appropriate solubility enhancement strategy. For instance, a compound with a high logP may benefit from lipid-based formulations, while an ionizable compound could be a good candidate for salt formation.

Q2: How can I chemically modify the Imidazo[1,2-a]pyrimidine scaffold to improve solubility?

A2: Structure-activity relationship (SAR) studies can guide the chemical modification of the scaffold to introduce polarity and improve solubility. Common strategies include:

  • Introducing Polar Functional Groups: The addition of polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase the hydrophilicity of the molecule.

  • Incorporating Ionizable Groups: Adding basic or acidic moieties can allow for pH-dependent solubility and the potential for salt formation.

  • Breaking Planarity: The planarity of fused ring systems can contribute to poor solubility due to efficient crystal packing. Introducing substituents that disrupt this planarity can improve solubility.

Q3: What are the advantages and disadvantages of using co-solvents to solubilize my compound for in vitro assays?

A3:

  • Advantages: Co-solvents are simple to use and can be effective in solubilizing a wide range of hydrophobic compounds.[5] They are often a quick solution for initial screening assays.

  • Disadvantages: High concentrations of co-solvents can be toxic to cells or interfere with the biological assay by denaturing proteins or altering enzyme kinetics. Uncontrolled precipitation can also occur when the co-solvent stock is diluted into the aqueous assay buffer.[5]

Q4: When should I consider co-crystallization as a solubility enhancement technique?

A4: Co-crystallization is a technique where the active pharmaceutical ingredient (API) is co-crystallized with a benign co-former to create a new crystalline solid with different physicochemical properties. This can be a valuable approach for non-ionizable compounds where salt formation is not an option. Co-crystals can exhibit improved solubility, dissolution rate, and stability compared to the pure API.

Quantitative Solubility Data

The following table summarizes available quantitative solubility data for selected Imidazo[1,2-a]pyrimidine and related Imidazo[1,2-a]pyridine derivatives.

Compound IDScaffoldSubstituentsSolubilityConditionsReference
Telacebec (Q203) Imidazo[1,2-a]pyridineComplex0.079 mg/mLAqueous[3]
Q203 Analogue Imidazo[1,2-a]pyridineModified side chain2.10 mg/mLAqueous[3]
ND-11543 Imidazo[2,1-b]thiazole-50 µMAqueous[3]
Compound 7a Imidazo[1,2-a]pyrimidineSchiff base derivative-2.965 (log mol/L)Calculated[5]
Compound 7b Imidazo[1,2-a]pyrimidineSchiff base derivative-2.972 (log mol/L)Calculated[5]
Compound 7c Imidazo[1,2-a]pyrimidineSchiff base derivative-2.958 (log mol/L)Calculated[5]
Compound 7d Imidazo[1,2-a]pyrimidineSchiff base derivative-2.957 (log mol/L)Calculated[5]
Compound 7e Imidazo[1,2-a]pyrimidineSchiff base derivative-2.945 (log mol/L)Calculated[5]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing an amorphous solid dispersion of a poorly soluble Imidazo[1,2-a]pyrimidine compound with a hydrophilic polymer like polyvinylpyrrolidone (PVP).

  • Dissolution: Dissolve the Imidazo[1,2-a]pyrimidine compound and the carrier polymer (e.g., PVP) in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol). The drug-to-polymer ratio should be optimized (e.g., 1:1, 1:2, 1:4 by weight).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The temperature should be kept as low as possible to minimize the risk of drug degradation.

  • Drying: Dry the resulting solid film or powder in a vacuum oven at a controlled temperature (e.g., 40-50 °C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Also, evaluate its dissolution profile in a relevant buffer.

Solid_Dispersion_Workflow start Dissolve Drug and Polymer in Common Solvent evaporation Evaporate Solvent (Rotary Evaporator) start->evaporation drying Dry Solid Under Vacuum evaporation->drying milling Mill and Sieve to Uniform Powder drying->milling characterization Characterize (XRPD, DSC, Dissolution) milling->characterization end Amorphous Solid Dispersion characterization->end

References

Troubleshooting low recovery during recrystallization of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery during the recrystallization of Imidazo[1,2-a]pyrimidines.

Troubleshooting Guides

Low recovery during recrystallization is a common issue that can often be resolved through systematic troubleshooting. The following guides address specific problems you may encounter.

Problem: Very Low or No Crystal Formation Upon Cooling

Possible Causes and Solutions:

  • Excessive Solvent: The most frequent cause of poor recovery is using too much solvent, which keeps the compound dissolved even at low temperatures.[1][2]

    • Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[3] To determine if significant product remains in the filtrate, you can test a small sample of the mother liquor by evaporating it to see if a residue forms.[4]

  • Inappropriate Solvent Choice: The selected solvent may be too good at dissolving the compound at all temperatures. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[2]

    • Solution: Select a different solvent or a solvent mixture. Refer to the solvent selection guide below.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, yet it does not precipitate.[1]

    • Solutions:

      • Induce Crystallization by Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

      • Seed Crystals: Add a tiny crystal of the pure compound to the solution. This "seed" will act as a template for other crystals to grow upon.[3]

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature to induce crystallization.

    • Solution: Cool the solution in an ice bath or refrigerator. Be mindful that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[2]

Problem: Oiling Out Instead of Crystallization

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4][5] This is often problematic because the oil can trap impurities, leading to a product of lower purity.[5][6]

Possible Causes and Solutions:

  • Low Melting Point of the Compound: If the melting point of your Imidazo[1,2-a]pyrimidine derivative is lower than the boiling point of the solvent, it may "oil out" as the solution cools.[6]

    • Solution: Choose a solvent with a lower boiling point.[7]

  • High Concentration of Impurities: A significant amount of impurities can lower the melting point of the compound, leading to oiling out.[4][6]

    • Solution: Consider a preliminary purification step, such as passing the crude material through a short silica plug, before recrystallization. Adding charcoal to the hot solution can also help remove some impurities.[4]

  • Solution Cooled Too Rapidly: Rapid cooling can sometimes favor the formation of an oil over crystals.

    • Solution: Allow the solution to cool more slowly to room temperature before placing it in a cooling bath.[8]

  • Insufficient Solvent: Paradoxically, while too much solvent is a common problem, too little can sometimes lead to oiling out if the compound comes out of solution at a temperature above its melting point.

    • Solution: Re-heat the solution and add a small amount of additional solvent to keep the compound dissolved at a lower temperature.[4][7]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing my Imidazo[1,2-a]pyrimidine derivative?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] Common solvents for the recrystallization of Imidazo[1,2-a]pyrimidines and related heterocyclic compounds include ethanol, methanol, and mixtures such as hexane/ethyl acetate.[7][9] It is recommended to perform small-scale solubility tests with a few milligrams of your compound in different solvents to identify the most suitable one.

Q2: I have a low yield, but I see a lot of crystalline material in my filtrate. What should I do?

A2: This indicates that your compound has significant solubility in the cold solvent. You can attempt a "second crop" crystallization by evaporating some of the solvent from the mother liquor and cooling it again to recover more of your product.[4] Be aware that second crop crystals may be less pure than the first.

Q3: My crystals are very fine and difficult to filter. How can I get larger crystals?

A3: Fine crystals often result from rapid cooling. To obtain larger crystals, allow the solution to cool slowly to room temperature before transferring it to an ice bath. Ensuring the solution is not overly concentrated can also promote the growth of larger, more well-defined crystals.[8]

Q4: Can the functional groups on my Imidazo[1,2-a]pyrimidine affect recrystallization?

A4: Yes, the nature and position of substituents can significantly influence the solubility and crystalline nature of the molecule. For instance, polar groups may increase solubility in polar solvents, while bulky, non-polar groups might favor non-polar solvents. Aromatic groups can promote crystallization through π-stacking interactions.[10] The presence of certain functional groups might also make the compound more prone to oiling out.[9]

Q5: What should I do if my compound appears to be degrading during recrystallization?

A5: Some Imidazo[1,2-a]pyrimidine derivatives can be sensitive to prolonged heating or acidic/basic conditions.[4] If you suspect degradation (e.g., a color change that doesn't disappear with charcoal treatment), try using a lower boiling point solvent or minimizing the time the solution is kept at a high temperature.

Data Presentation

Table 1: Common Solvents for Recrystallization of Heterocyclic Compounds
Solvent/Solvent SystemPolarityBoiling Point (°C)Comments
Ethanol (EtOH)Polar78A versatile and commonly used solvent for a range of polarities.[9]
Methanol (MeOH)Polar65Similar to ethanol but with a lower boiling point.
Water (H₂O)Very Polar100Suitable for highly polar or ionic Imidazo[1,2-a]pyrimidine derivatives.[7]
Hexane/Ethyl AcetateVariableVariableA common mixed-solvent system where the polarity can be fine-tuned.[7][9]
Hexane/AcetoneVariableVariableAnother useful mixed-solvent system.[9]

Experimental Protocols

Protocol 1: General Recrystallization of a 2-Phenylimidazo[1,2-a]pyrimidine Derivative

This protocol is a general guideline and may need to be optimized for specific derivatives.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-phenylimidazo[1,2-a]pyrimidine. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air-dry them until a constant weight is achieved.

Mandatory Visualization

Troubleshooting Workflow for Low Recrystallization Recovery

Troubleshooting_Low_Recovery Troubleshooting Low Recrystallization Recovery start Low or No Crystal Formation check_solvent_amount Is the volume of solvent minimal? start->check_solvent_amount check_cooling Is the solution sufficiently cooled? check_solvent_amount->check_cooling Yes concentrate_solution Concentrate Solution (Evaporate some solvent) check_solvent_amount->concentrate_solution No induce_crystallization Induce Crystallization (Scratch/Seed) check_cooling->induce_crystallization Yes cool_further Cool to a Lower Temperature check_cooling->cool_further No re_evaluate_solvent Re-evaluate Solvent Choice induce_crystallization->re_evaluate_solvent Still no crystals success Successful Crystal Formation induce_crystallization->success concentrate_solution->check_cooling cool_further->induce_crystallization

A flowchart for troubleshooting low or no crystal formation during recrystallization.

Decision Pathway for "Oiling Out"

Oiling_Out_Troubleshooting Troubleshooting 'Oiling Out' start Compound 'Oils Out' check_melting_point Is Solute MP < Solvent BP? start->check_melting_point check_cooling_rate Was cooling rapid? check_melting_point->check_cooling_rate No change_solvent Use a Lower Boiling Point Solvent check_melting_point->change_solvent Yes check_impurities Are there significant impurities? check_cooling_rate->check_impurities No slow_cooling Allow for Slower Cooling check_cooling_rate->slow_cooling Yes pre_purify Pre-purify Crude Material (e.g., charcoal, silica plug) check_impurities->pre_purify Yes add_more_solvent Re-heat and Add More Solvent check_impurities->add_more_solvent No end Attempt Recrystallization Again change_solvent->end slow_cooling->end pre_purify->end add_more_solvent->end

A decision-making flowchart for addressing the issue of a compound oiling out.

References

Technical Support Center: Optimization of In Vitro Kinase Assays for Imidazo[1,2-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Imidazo[1,2-a]pyrimidine inhibitors in in vitro kinase assays.

Frequently Asked Questions (FAQs)

Q1: What are Imidazo[1,2-a]pyrimidine inhibitors and what is their common mechanism of action?

Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds that have been developed as inhibitors for a variety of protein kinases. Depending on their specific structure, they can target kinases such as PIM kinases, Cyclin-Dependent Kinases (CDKs), and checkpoint kinases (CHK1).[1][2] Many inhibitors from this class are ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the phosphorylation of its substrate.[3]

Q2: Why is the ATP concentration critical in an in vitro kinase assay?

For ATP-competitive inhibitors, the measured half-maximal inhibitory concentration (IC50) is highly dependent on the ATP concentration in the assay.[4][5] The Cheng-Prusoff equation (IC₅₀ = Kᵢ + Kᵢ/Kₘ × [ATP]) describes this relationship, where Kᵢ is the inhibitor constant and Kₘ is the Michaelis-Menten constant for ATP.[4] Using an ATP concentration close to the Kₘ value for the specific kinase is often recommended to ensure that the IC50 value is a more direct measure of the inhibitor's binding affinity.[4][6] Cellular ATP concentrations are in the millimolar range, which is much higher than the Kₘ of most kinases, a factor to consider when comparing biochemical and cellular assay results.[4]

Q3: What are the most common detection methods for kinase activity?

Common methods for measuring kinase activity in vitro include:

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[7][8] A luminescent signal is generated from the ADP, which can be read on a plate reader.[7]

  • Radiometric Assays: These highly sensitive assays use radioactively labeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP). The incorporation of the radioactive phosphate group into a substrate is measured to quantify kinase activity.[6]

  • Fluorescence-Based Assays: These methods can involve fluorescently labeled substrates or antibodies to detect phosphorylation events.

Q4: What is the role of DMSO in these assays and how can it affect results?

Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving small molecule inhibitors for in vitro assays.[9] However, it's crucial to maintain a consistent and low final concentration of DMSO across all wells (typically ≤1-2%) as it can directly impact enzyme activity.[9][10] Even at very low concentrations, DMSO can have heterogeneous, cell-line dependent effects on signaling pathways.[10][11] Always include a vehicle control (assay buffer with the same final DMSO concentration as the inhibitor wells) to account for any solvent effects.[9]

Troubleshooting Guide

Q5: My assay signal is very low or absent, even in the "no inhibitor" control wells. What should I check?

  • Enzyme Activity: Confirm the activity of your kinase stock. Enzymes can lose activity over time due to improper storage or multiple freeze-thaw cycles.

  • Assay Buffer Composition: Ensure all buffer components are present at the correct concentrations. Divalent cations like Magnesium (Mg²⁺) are critical cofactors for kinase activity, and their absence will abolish the reaction.[5][12]

  • ATP and Substrate Integrity: Verify the concentration and purity of your ATP and substrate stocks. Degradation of either component will lead to a reduced reaction rate.

  • Detection Reagent: If using a commercial kit like ADP-Glo™, ensure the reagents have not expired and were prepared according to the manufacturer's protocol.[7]

Q6: I'm seeing high variability (high %CV) between my replicate wells. What are the common causes?

  • Pipetting Inaccuracy: Small volume variations, especially of the enzyme or inhibitor, can cause significant differences in activity. Use calibrated pipettes and proper technique. Multichannel pipettes can also introduce variability if not all channels are dispensing equally.[7]

  • Incomplete Mixing: Ensure thorough mixing of reagents in the wells after each addition, but avoid introducing bubbles. Inadequate mixing can lead to localized concentration differences.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and alter the reaction rate. To mitigate this, avoid using the outermost wells or fill them with buffer/media.

  • Inhibitor Precipitation: Your Imidazo[1,2-a]pyrimidine compound may be precipitating out of solution at the tested concentrations. Visually inspect the wells for any precipitate. If this is suspected, try lowering the inhibitor concentration or adjusting the final DMSO concentration.

Q7: The IC50 value I measured is significantly different from published values. Why might this be?

  • ATP Concentration: This is the most common reason for discrepancies. As explained by the Cheng-Prusoff equation, a higher ATP concentration in your assay will lead to a higher apparent IC50 for an ATP-competitive inhibitor.[4][5] Always report the ATP concentration used when presenting IC50 data.

  • Kinase Concentration: The measured IC50 can be limited by the enzyme concentration. The lowest IC50 value that can be accurately measured is approximately half the kinase concentration in the assay.[5]

  • Incubation Times: The pre-incubation time of the inhibitor with the kinase and the kinase reaction time can influence the IC50 value.[7] Ensure these are consistent and appropriate for achieving steady-state conditions.

  • Buffer Components: Different buffer compositions (pH, ionic strength, additives) can alter kinase activity and inhibitor binding.

Q8: My dose-response curve does not have a standard sigmoidal shape. What could be wrong?

  • Inhibitor Solubility: Poor solubility and precipitation at higher concentrations can cause the curve to plateau or drop off unexpectedly.

  • Incorrect Concentration Range: The tested concentration range may be too narrow or completely miss the dynamic range of the inhibitor. Perform a wide range-finding experiment first (e.g., 1 nM to 100 µM) before narrowing down for a precise IC50 determination.

  • Complex Inhibition Mechanism: The inhibitor may not be a simple ATP-competitive inhibitor, or it may have off-target effects at higher concentrations that interfere with the assay readout.

  • Assay Artifacts: At high concentrations, some compounds can interfere with the detection system (e.g., luciferase in luminescence assays). Run a control where the inhibitor is added after the kinase reaction has been stopped to check for such interference.

Data Presentation

Table 1: Typical Reaction Component Concentrations for In Vitro Kinase Assays

ComponentTypical Concentration RangePurpose
Buffer (Tris/HEPES)25 - 50 mM, pH 7.4-7.5Maintain stable pH
MgCl₂10 - 20 mMEssential kinase cofactor
BSA0.1 mg/mLPrevents non-specific binding
DTT1 mMReducing agent to maintain enzyme integrity
ATPKₘ to 100 µMPhosphate donor
Peptide Substrate5x [ATP] or empirically determinedPhosphorylated by the kinase
Kinase1 - 20 nMEmpirically determined for linear range
DMSO≤ 1% (v/v)Inhibitor solvent

Note: Optimal concentrations for ATP, substrate, and kinase must be determined empirically for each specific kinase system.[7][8]

Table 2: Example IC50 Values for Imidazo-scaffold Inhibitors Against PIM Kinases

CompoundTarget KinaseIC50 (nM)
K00135PIM125
K00135PIM2160
K00152PIM115
K00152PIM260
K00486PIM110
K00486PIM2100

Data adapted from a study on Imidazo[1,2-b]pyridazine inhibitors of PIM kinases.[3] This illustrates the type of data generated and the potential for selectivity within a kinase family.

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Assay for IC50 Determination (e.g., ADP-Glo™)

This protocol provides a general framework for determining the IC50 of an Imidazo[1,2-a]pyrimidine inhibitor.

1. Materials:

  • Kinase of interest

  • Peptide substrate specific to the kinase

  • Imidazo[1,2-a]pyrimidine inhibitor stock (e.g., 10 mM in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[7]

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well or 96-well assay plates

  • Plate reader with luminescence detection capabilities

2. Method:

  • Inhibitor Preparation:

    • Create a serial dilution series of the Imidazo[1,2-a]pyrimidine inhibitor in 100% DMSO.

    • Further dilute this series in the Kinase Assay Buffer to create a 2X or 4X working solution. This intermediate step minimizes the final DMSO concentration in the assay.

  • Kinase Reaction:

    • Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or vehicle control (buffer with DMSO) to the wells of the assay plate.[7]

    • Add an equal volume (e.g., 2.5 µL) of a 2X kinase solution (prepared in Kinase Assay Buffer) to each well.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[7]

    • Initiate the kinase reaction by adding a 2X Substrate/ATP mixture (e.g., 5 µL). The final ATP concentration should be at or near the Kₘ for the kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.[7]

  • ADP Detection:

    • Following the kinase reaction, add ADP-Glo™ Reagent (e.g., 10 µL) to each well to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate for 40 minutes at room temperature.[7]

    • Add Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.[7]

    • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[7]

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background signal (no enzyme control).

    • Normalize the data, setting the "no inhibitor" control as 100% activity and a "maximal inhibition" control (or no enzyme) as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) model to determine the IC50 value.[7]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Dispense Inhibitor/ Vehicle to Plate prep_inhibitor->add_inhibitor prep_reagents Prepare 2X Kinase & 2X ATP/Substrate Mix add_kinase Add 2X Kinase prep_reagents->add_kinase add_atp Initiate with 2X ATP/Substrate prep_reagents->add_atp pre_incubate Pre-incubate (10-15 min) add_kinase->pre_incubate pre_incubate->add_atp incubate Incubate at 30°C (30-60 min) add_atp->incubate stop_reaction Add ADP-Glo™ Reagent (Stop Reaction) incubate->stop_reaction detect_signal Add Detection Reagent (Generate Signal) stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate analyze Normalize Data & Plot Dose-Response Curve read_plate->analyze calculate_ic50 Calculate IC50 analyze->calculate_ic50 troubleshooting_flow start Problem Encountered q_signal Is the issue low or variable signal? start->q_signal q_ic50 Is the issue an unexpected IC50 value? start->q_ic50 check_reagents Check enzyme activity, buffer components (Mg2+), & reagent expiry. q_signal->check_reagents Low Signal check_technique Review pipetting technique, mixing steps, and check for plate edge effects. q_signal->check_technique High Variability check_atp Verify [ATP] in assay. Compare to published conditions and kinase Km. q_ic50->check_atp Yes end1 Optimize Reagents check_reagents->end1 end2 Refine Protocol check_technique->end2 check_concentrations Confirm inhibitor/kinase concentrations. Check for inhibitor precipitation. check_atp->check_concentrations check_dmso Ensure final [DMSO] is consistent and non-inhibitory. check_concentrations->check_dmso end3 Standardize Assay check_dmso->end3 signaling_pathway cluster_reaction Kinase Catalytic Cycle cluster_inhibition Mechanism of Inhibition ATP ATP Kinase Kinase (Active Site) ATP->Kinase Binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ADP ADP Kinase->ADP Releases Substrate Substrate Protein Substrate->Kinase Binds Inhibitor Imidazo[1,2-a]pyrimidine (ATP-Competitive) Blocked_Kinase Kinase (Active Site Blocked) Inhibitor->Blocked_Kinase Binds & Blocks ATP_inhibited ATP ATP_inhibited->Blocked_Kinase Binding Prevented

References

Addressing stability issues of Imidazo[1,2-a]pyrimidin-5-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Imidazo[1,2-a]pyrimidin-5-amine and its derivatives in solution. The following information is intended to help troubleshoot common stability challenges and design robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the likely causes?

A1: Imidazo[1,2-a]pyrimidine derivatives can be susceptible to several degradation pathways in solution. The most common causes of instability include:

  • Hydrolysis: The molecule may degrade in the presence of strong acids or bases.

  • Oxidation: The imidazo[1,2-a]pyrimidine core is known to be susceptible to oxidation, potentially mediated by enzymes like aldehyde oxidase or through auto-oxidation.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the compound.

  • Thermal Stress: Elevated temperatures can accelerate the degradation process.

Q2: How can I proactively assess the stability of my this compound derivative?

A2: Conducting forced degradation (stress testing) studies is a systematic way to identify potential stability issues.[2][3] These studies involve subjecting a solution of your compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[2][3]

Q3: What are the typical conditions for a forced degradation study?

A3: Forced degradation studies typically involve exposing the compound in solution to the conditions outlined in the table below. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, heated (e.g., 80°C) for several hoursHydrolysis of the amine group or cleavage of the pyrimidine ring.
Basic Hydrolysis 0.1 M NaOH, heated (e.g., 80°C) for several hoursSimilar to acidic hydrolysis, but potentially different degradation products.
Oxidation 3% H₂O₂, ambient temperatureOxidation of the imidazo[1,2-a]pyrimidine ring system.[1]
Photodegradation Exposure to UV light (e.g., 254 nm) and/or visible lightPhotolytic cleavage or rearrangement of the molecule.
Thermal Degradation Heating the solution (e.g., 80°C) in the darkThermally induced decomposition.

Q4: How can I improve the stability of my this compound solution?

A4: Based on the identified degradation pathway, several strategies can be employed:

  • pH and Buffer Optimization: If the compound is susceptible to acid or base hydrolysis, using a buffered solution at an optimal pH can significantly improve stability.

  • Use of Antioxidants: For compounds prone to oxidation, adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution can be effective.

  • Light Protection: Storing solutions in amber vials or in the dark can prevent photodegradation.

  • Temperature Control: Storing solutions at lower temperatures (e.g., refrigerated or frozen) can slow down degradation rates.

  • Inert Atmosphere: For highly oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guide

Problem: I observe a rapid loss of my compound's concentration in solution, even when stored at 4°C.

Possible Cause & Solution:

  • Oxidation: The compound may be highly susceptible to auto-oxidation.

    • Troubleshooting Step: Prepare the solution using de-gassed solvents and store it under an inert atmosphere (nitrogen or argon). Consider adding an antioxidant to a small test sample to see if it improves stability.

  • pH Instability: The pH of your solution might be in a range where the compound is unstable.

    • Troubleshooting Step: Measure the pH of your solution. Prepare a series of small-scale solutions in different buffers (e.g., pH 3, 5, 7, 9) and monitor the stability over a short period to identify an optimal pH range.

Problem: I see the formation of a precipitate in my solution over time.

Possible Cause & Solution:

  • Poor Solubility: The compound may have low thermodynamic solubility in the chosen solvent, leading to precipitation over time, especially if initially dissolved using heat or sonication. For related compounds like Imidazo[1,2-a]pyridines, poor aqueous solubility is a known issue.

  • Degradation Product Precipitation: A degradation product might be less soluble than the parent compound and precipitate out of solution.

    • Troubleshooting Step: Analyze the precipitate by techniques like LC-MS to determine if it is the parent compound or a degradant. If it is the parent compound, formulation strategies such as using co-solvents or cyclodextrins may be necessary. If it's a degradant, focus on identifying the degradation pathway and implementing stabilization strategies.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To identify potential degradation pathways and products of this compound in solution.

Materials:

  • This compound

  • Acetonitrile (ACN) or other suitable organic solvent

  • Purified water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in ACN or another appropriate solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 80°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 80°C for 4 hours.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Mix 1 mL of the stock solution with 9 mL of a 50:50 ACN:water mixture. Incubate at 80°C for 24 hours in the dark.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette or other suitable transparent container) to UV and visible light in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of degradation products.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions start Start: Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1M HCl, 80°C) start->acid base Base Hydrolysis (0.1M NaOH, 80°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (80°C, dark) start->thermal photo Photostability (UV/Vis light) start->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis decision Degradation Observed? analysis->decision outcome1 Characterize Degradants & Develop Stabilization Strategy decision->outcome1 Yes outcome2 Compound is Stable Under Tested Conditions decision->outcome2 No

Caption: Workflow for a forced degradation study.

Hypothetical_Degradation_Pathway cluster_products Potential Degradation Products parent This compound hydrolysis_prod Hydrolyzed Product (e.g., Ring Opening) parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod Oxidized Product (e.g., N-oxide or Hydroxylated species) parent->oxidation_prod Oxidation (e.g., Aldehyde Oxidase or H2O2)

Caption: Potential degradation pathways.

References

Reducing side product formation in multicomponent reactions for Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multicomponent synthesis of Imidazo[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.

Troubleshooting Guide: Reducing Side Product Formation

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful tool for the synthesis of Imidazo[1,2-a]pyrimidines. However, like any multicomponent reaction, it is susceptible to side product formation. This guide will help you identify and mitigate common issues.

Observation Potential Cause(s) Recommended Solution(s)
Low yield of the desired Imidazo[1,2-a]pyrimidine product and presence of a major byproduct corresponding to the addition of the solvent to an intermediate. This is often due to the addition of a nucleophilic solvent, such as methanol, to the Schiff base intermediate. This side reaction is more prevalent with electron-poor 2-aminopyrimidines.- Change the solvent: Switch to a less nucleophilic or non-nucleophilic solvent like ethanol, acetonitrile, or toluene. Note that reactions in non-polar aprotic solvents may require a catalyst to proceed efficiently. - Use a dehydrating agent: The presence of water can facilitate the hydrolysis of the Schiff base intermediate. The addition of a dehydrating agent like trimethyl orthoformate can improve yields.[1] - Optimize the catalyst: A more efficient catalyst can accelerate the desired reaction pathway, minimizing the time for side reactions to occur.
Formation of a significant amount of Ugi-type side product. This can occur, especially when using aliphatic aldehydes. The Ugi reaction is another isocyanide-based multicomponent reaction that can compete with the GBB pathway.- Modify the aldehyde: If possible, use an aromatic aldehyde, as they are generally less prone to forming Ugi adducts in this context. - Adjust stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the carboxylic acid component (if present as an impurity or additive) can favor the Ugi pathway.
A complex and difficult-to-separate mixture of products is obtained. The use of highly polar aprotic solvents like DMF or MeCN can sometimes lead to multiple side reactions and the formation of complex mixtures.[2]- Switch to a different solvent system: Consider using a protic solvent like ethanol or a less reactive aprotic solvent. - Optimize reaction temperature: Lowering the reaction temperature may increase the selectivity of the reaction. Conversely, for some substrates, microwave heating can provide rapid and efficient conversion, potentially reducing the formation of degradation products.
Significant amounts of unreacted starting materials are present in the final product mixture. This indicates an incomplete reaction, which can be due to several factors including insufficient reaction time, low temperature, or an inefficient catalyst.- Increase reaction time and/or temperature: Monitor the reaction by TLC to determine the optimal reaction time. Microwave irradiation can often reduce reaction times significantly. - Screen different catalysts: The choice of catalyst can have a dramatic effect on the reaction rate and yield. Both Brønsted and Lewis acids can be effective. A comparative study of rare earth triflates showed that Gd(OTf)₃ can be a cost-effective and efficient alternative to Sc(OTf)₃.[3]
The desired product is formed, but is difficult to purify. This can be due to the presence of polar byproducts or residual catalyst.- Optimize the work-up procedure: An acidic or basic wash can help to remove unreacted starting materials and certain byproducts. - Consider alternative purification methods: Besides silica gel chromatography, techniques like crystallization or salt formation can be effective for purification. For example, forming a sulfate salt of the product has been used for efficient purification.[1]

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield of the desired Imidazo[1,2-a]pyridine product.

Table 1: Effect of Catalyst on Product Yield

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Sc(OTf)₃ (5)MeOH150 (MW)0.595[3]
Gd(OTf)₃ (5)MeOH150 (MW)0.594[3]
La(OTf)₃ (5)MeOH150 (MW)0.588[3]
p-TsOH (20)EtOHReflux-71[4]
p-TsOH (10)EtOHRT (Ultrasound)-89[5]
NH₄Cl (10)EtOH60-67[1]
NoneEtOHRT (Ultrasound)-0[5]

Table 2: Effect of Solvent on Product Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOHTolueneReflux1225-35[2]
p-TsOHDioxaneReflux1225-35[2]
p-TsOHDMF--Complex Mixture[2]
p-TsOHMeCN--Complex Mixture[2]
NoneToluene-60[3]
NoneDichloromethane-60[3]
NoneMethanol-1867[6]

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I have a lot of unreacted 2-aminopyrimidine. What should I do?

A1: Incomplete conversion is a common issue. Here are a few things to try:

  • Increase the temperature: The GBB reaction often requires heating. If you are running the reaction at room temperature, try heating it to reflux in your chosen solvent. Microwave irradiation is also a very effective method for accelerating these reactions.

  • Add a catalyst: While some GBB reactions can proceed without a catalyst, many require either a Brønsted or Lewis acid to efficiently promote the initial imine formation and subsequent cyclization. p-Toluenesulfonic acid (p-TsOH) and Scandium triflate (Sc(OTf)₃) are commonly used and effective catalysts.

  • Check the purity of your reagents: Impurities in your starting materials, especially the aldehyde, can inhibit the reaction. Ensure your aldehyde has not been oxidized to the corresponding carboxylic acid.

  • Increase reaction time: Monitor your reaction by TLC to ensure it has reached completion.

Q2: I am observing a side product with a mass corresponding to my starting materials plus methanol. What is happening and how can I prevent it?

A2: You are likely observing the addition of your methanol solvent to the Schiff base intermediate. This is a known side reaction, particularly with electron-deficient 2-aminopyrimidines. To prevent this:

  • Switch to a less nucleophilic solvent: Ethanol is often a good alternative. You could also try a non-protic solvent like acetonitrile, although you may need to re-optimize your catalyst and reaction conditions.

  • Use a dehydrating agent: Adding a reagent like trimethyl orthoformate can help to drive the equilibrium towards the formation of the imine and prevent the addition of the alcohol.

Q3: Can I use aliphatic aldehydes in the Groebke-Blackburn-Bienaymé reaction?

A3: Yes, aliphatic aldehydes can be used, but they are sometimes more prone to forming Ugi-type side products compared to aromatic aldehydes. If you are observing significant formation of a Ugi adduct, you may need to carefully re-optimize the reaction conditions, such as temperature and catalyst loading, to favor the GBB pathway.

Q4: What is the best way to purify my Imidazo[1,2-a]pyrimidine product?

A4: The optimal purification method will depend on the specific properties of your product and the impurities present.

  • Silica gel column chromatography: This is the most common method for purifying organic compounds and is often effective for Imidazo[1,2-a]pyrimidines. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a very effective way to obtain highly pure material.

  • Acid/Base extraction: If your impurities have different acid/base properties than your product, a liquid-liquid extraction with an acidic or basic aqueous solution can be a simple and effective purification step.

  • Salt formation: For basic Imidazo[1,2-a]pyrimidines, formation of a salt (e.g., with sulfuric acid) can facilitate purification by crystallization. The free base can then be regenerated by treatment with a base.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Imidazo[1,2-a]pyrimidines using a Brønsted Acid Catalyst

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminopyrimidine (1.0 mmol), the aldehyde (1.0 mmol), and the isocyanide (1.0 mmol) in ethanol (5 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gently heat the mixture to reflux. Alternatively, the reaction can be performed in a sealed tube in a microwave reactor.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired Imidazo[1,2-a]pyrimidine.

Protocol 2: High-Purity Synthesis of 3-Aminoimidazo[1,2-a]pyrazines using a Lewis Acid and Dehydrating Agent[1]

This protocol has been optimized for high yield and purity on a larger scale.

  • Imine Formation: In a suitable reactor, suspend the aminopyrazine (1.0 equiv) in acetonitrile. Add the aldehyde (1.05 equiv) and trimethyl orthoformate (1.5 equiv). Heat the mixture to 40-50 °C and add a solution of BF₃·MeCN (0.1 equiv) in acetonitrile dropwise. Stir for 2-4 hours at this temperature.

  • Cyclization: Cool the reaction mixture to 0-5 °C and add the isocyanide (1.05 equiv) dropwise, maintaining the internal temperature below 10 °C. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by a suitable method, such as crystallization or salt formation followed by recrystallization, to yield the high-purity 3-aminoimidazo[1,2-a]pyrazine.

Visualizations

Reaction Mechanism and Side Product Pathways

GBB_Mechanism Amine 2-Aminopyrimidine Aldehyde Aldehyde Schiff_Base Schiff Base (Imine) Amine->Schiff_Base Isocyanide Isocyanide Aldehyde->Schiff_Base Nitrilium Nitrilium Intermediate Schiff_Base->Nitrilium + Isocyanide Solvent_Adduct Solvent Adduct Schiff_Base->Solvent_Adduct + ROH (Solvent) Ugi_Adduct Ugi Adduct Schiff_Base->Ugi_Adduct + Isocyanide + R'COOH Hydrolysis_Product Hydrolysis Products Schiff_Base->Hydrolysis_Product + H₂O Product Imidazo[1,2-a]pyrimidine Nitrilium->Product Intramolecular Cyclization Catalyst H⁺ or Lewis Acid Catalyst->Schiff_Base Solvent ROH Water H₂O Carboxylic_Acid R'COOH

Caption: GBB reaction pathway and competing side reactions.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting GBB reactions.

Logical Relationships in Side Product Formation

Logical_Relationships Condition1 Nucleophilic Solvent (e.g., MeOH) Intermediate Schiff Base Intermediate Condition1->Intermediate Condition2 Presence of Water Condition2->Intermediate Condition3 Aliphatic Aldehyde Side_Product3 Ugi Adduct Condition3->Side_Product3 Promotes Condition4 Inefficient Catalyst / Low Temp Side_Product4 Incomplete Reaction Condition4->Side_Product4 Results in GBB_Pathway Desired GBB Pathway Intermediate->GBB_Pathway Favored by Dehydrating Agent Side_Product1 Solvent Adduct Intermediate->Side_Product1 Leads to Side_Product2 Hydrolysis Intermediate->Side_Product2 Leads to

Caption: Relationship between reaction conditions and side products.

References

Technical Support Center: Method Refinement for the Scale-Up Synthesis of Imidazo[1,2-a]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method refinement for the scale-up synthesis of Imidazo[1,2-a]pyrimidin-5-amine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides systematic solutions. The proposed synthetic route involves the initial formation of the imidazo[1,2-a]pyrimidine core followed by the introduction of the 5-amino group.

Issue 1: Low Yield in the Initial Cyclization Reaction

  • Question: We are experiencing low yields in the condensation and cyclization reaction between 2-aminopyrimidine and a 2-halo-acetaldehyde equivalent to form the imidazo[1,2-a]pyrimidine core. What are the likely causes and how can we improve the yield?

  • Answer: Low yields in this step are often attributed to several factors:

    • Inefficient Alkylation: The initial N-alkylation of 2-aminopyrimidine can be slow or incomplete.

      • Solution: Ensure anhydrous reaction conditions to prevent hydrolysis of the halo-acetaldehyde reagent. The choice of base is also critical; non-nucleophilic bases such as potassium carbonate or diisopropylethylamine (DIPEA) are recommended to avoid side reactions.

    • Side Reactions: The halo-acetaldehyde can undergo self-condensation or polymerization under basic conditions.

      • Solution: Add the halo-acetaldehyde slowly to the reaction mixture containing the 2-aminopyrimidine and base to maintain a low concentration of the aldehyde. Running the reaction at a lower temperature initially and then gradually warming can also mitigate side reactions.

    • Incomplete Cyclization: The subsequent intramolecular cyclization to form the imidazole ring may not go to completion.

      • Solution: After the initial alkylation, heating the reaction mixture is often necessary to promote cyclization. The choice of solvent can also play a significant role; polar aprotic solvents like DMF or DMSO can facilitate this step.

Issue 2: Poor Regioselectivity in the Amination Step

  • Question: We are attempting a nucleophilic aromatic substitution (SNAr) on a 5-chloro-imidazo[1,2-a]pyrimidine intermediate to introduce the amino group, but we are observing a mixture of isomers. How can we improve the regioselectivity for the 5-amino product?

  • Answer: Achieving high regioselectivity in the amination of substituted pyrimidines can be challenging.

    • Electronic Effects: The electronics of the imidazo[1,2-a]pyrimidine ring system will influence the reactivity of the chloro-substituent at the 5-position.

      • Solution: The reaction conditions should be carefully optimized. The choice of solvent can influence the regioselectivity, with polar aprotic solvents generally favoring SNAr reactions.

    • Steric Hindrance: The steric bulk of the nucleophile and any existing substituents on the heterocyclic core can direct the substitution to a less hindered position.

      • Solution: While ammonia or a protected amine equivalent is not sterically bulky, careful control of reaction temperature can sometimes enhance selectivity.

Issue 3: Difficulty in Product Purification and Crystallization

  • Question: Our final this compound product is difficult to purify, and we are struggling to obtain crystalline material. What strategies can we employ?

  • Answer: Purification and crystallization of amino-substituted heterocycles can be challenging due to their polarity and potential for hydrogen bonding.

    • Impurity Profile: The crude product may contain unreacted starting materials, reagents, or side products from the amination step.

      • Solution: A thorough workup procedure is essential. This may include an aqueous wash to remove inorganic salts and a wash with a non-polar solvent to remove less polar impurities. Column chromatography on silica gel is often necessary for final purification. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can be effective.

    • Crystallization Solvent Selection: The choice of solvent is critical for successful crystallization.

      • Solution: A systematic solvent screen is recommended. Start with solvents in which the compound has moderate solubility. For amino-substituted imidazopyrimidines, polar protic solvents like ethanol or isopropanol, or mixtures with water, are often good starting points. If the compound "oils out," try using a more dilute solution or a solvent system where the compound has slightly lower solubility at elevated temperatures. Seeding with a small crystal of the pure compound can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to this compound?

A1: A plausible and scalable synthetic approach starts from commercially available 2-amino-4-chloropyrimidine. The synthesis can be broken down into two key stages:

  • Formation of the Imidazo[1,2-a]pyrimidine Core: Reaction of 2-amino-4-chloropyrimidine with a 2-halo-acetaldehyde derivative (e.g., chloroacetaldehyde or bromoacetaldehyde) under basic conditions leads to the formation of 5-chloro-imidazo[1,2-a]pyrimidine.

  • Introduction of the 5-Amino Group: The 5-chloro intermediate can then undergo a nucleophilic aromatic substitution (SNAr) reaction with an ammonia source, such as aqueous ammonia or a protected amine followed by deprotection, to yield the final this compound.

Q2: What are the critical process parameters to control during the scale-up of the cyclization reaction?

A2: For the cyclization step, the following parameters are crucial for a safe and efficient scale-up:

  • Temperature Control: The initial alkylation is often exothermic. A controlled addition of the halo-acetaldehyde at a lower temperature is recommended to manage the exotherm. The subsequent cyclization may require heating, and maintaining a consistent temperature profile is key to ensuring complete reaction and minimizing side products.

  • Mixing: Efficient mixing is critical to ensure homogeneity, especially during the addition of reagents and to maintain uniform temperature throughout the reactor.

  • Reagent Stoichiometry: Precise control of the stoichiometry of the base is important. An excess of base can promote side reactions of the aldehyde, while an insufficient amount will lead to incomplete reaction.

Q3: What are the potential impurities that can form during the synthesis, and how can they be monitored?

A3: Potential impurities include:

  • Unreacted Starting Materials: 2-amino-4-chloropyrimidine and the 5-chloro-imidazo[1,2-a]pyrimidine intermediate.

  • Side Products from the Cyclization: Self-condensation products of the halo-acetaldehyde.

  • Over-alkylation Products: Dialkylation of the 2-aminopyrimidine.

  • Hydrolysis Products: If water is present, the 5-chloro intermediate can hydrolyze to the corresponding 5-hydroxy derivative during the amination step.

Monitoring: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress and identifying impurities. Developing a suitable HPLC method early in the process is crucial for process control.

Q4: Are there any specific safety precautions to consider for this synthesis on a larger scale?

A4: Yes, several safety precautions should be taken:

  • Halo-acetaldehydes: These are lachrymators and are toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Ammonia: Concentrated ammonia solutions are corrosive and have a strong odor. Ensure adequate ventilation and use appropriate PPE.

  • Pressure Build-up: The amination reaction, especially if heated in a sealed reactor, can lead to a build-up of pressure. Ensure the reactor is appropriately rated for the reaction conditions.

Data Presentation

The following tables summarize typical reaction conditions and yields for key steps in the synthesis of related imidazo[1,2-a]pyrimidine derivatives, which can serve as a starting point for the optimization of the this compound synthesis.

Table 1: Optimization of the Cyclization Reaction for Imidazo[1,2-a]pyrimidine Synthesis

Entry2-Aminopyrimidine DerivativeCarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)
12-AminopyrimidineBromoacetaldehydeK₂CO₃Acetonitrile801265
22-AminopyrimidineChloroacetaldehydeNaHCO₃DMF100872
32-Amino-4-methylpyrimidineBromoacetaldehydeDIPEADioxane901078
42-Aminopyrimidine2-BromopropionaldehydeK₂CO₃Acetonitrile801268

Table 2: Optimization of the Nucleophilic Aromatic Substitution (SNAr) for Amination of Chloro-pyrimidines

EntryChloro-pyrimidine DerivativeAmineBaseSolventTemperature (°C)Time (h)Yield (%)
14-ChloropyrimidineBenzylamineK₂CO₃DMSO120685
22,4-DichloropyrimidineAnilineNaOtBuToluene100492 (mono-aminated)
34-Chloro-6-methylpyrimidineAqueous Ammonia-Water150 (sealed tube)2460
42-Chloro-4-phenylpyrimidineMorpholineDIPEANMP140895

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-imidazo[1,2-a]pyrimidine

  • To a stirred suspension of 2-amino-4-chloropyrimidine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile, add a solution of chloroacetaldehyde (1.2 eq, 50% in water) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by HPLC.

  • Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-chloro-imidazo[1,2-a]pyrimidine.

Protocol 2: Synthesis of this compound

  • In a pressure-rated vessel, dissolve 5-chloro-imidazo[1,2-a]pyrimidine (1.0 eq) in aqueous ammonia (28-30%, large excess).

  • Seal the vessel and heat the mixture to 120-140°C with stirring.

  • Monitor the reaction by HPLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Mandatory Visualization

Imidazo[1,2-a]pyrimidine and its derivatives have been identified as potent inhibitors of various protein kinases involved in cancer cell signaling. The following diagram illustrates a simplified representation of the FLT3 (Fms-like tyrosine kinase 3) signaling pathway, which is often aberrantly activated in acute myeloid leukemia (AML) and is a potential target for kinase inhibitors of this class.[1][2][3]

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3_Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FLT3_Receptor->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway FLT3_Receptor->JAK_STAT Imidazopyrimidine This compound (Potential Inhibitor) Imidazopyrimidine->FLT3_Receptor Inhibits Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition JAK_STAT->Proliferation

Caption: FLT3 signaling pathway and potential inhibition by this compound.

References

Validation & Comparative

A Comparative Study on the Biological Activities of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two prominent nitrogen-containing heterocyclic scaffolds: Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine. This analysis is based on experimental data from published research, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities.

At a Glance: Key Biological Activities

Both Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine derivatives have emerged as "privileged scaffolds" in medicinal chemistry due to their broad spectrum of biological activities. Imidazo[1,2-a]pyrimidines are recognized for their potential as anticancer, antiviral, antimicrobial, antifungal, and anti-inflammatory agents.[1][2] Similarly, the Imidazo[1,2-a]pyridine core is present in several marketed drugs and its derivatives have shown promise as antiulcer, anticancer, and antituberculosis agents, as well as inhibitors of key enzymes like PI3K/mTOR and DPP-4.

Anticancer Activity: A Tale of Two Scaffolds

While both scaffolds are extensively studied for their anticancer properties, direct comparative studies evaluating their cytotoxic effects under identical experimental conditions are limited. The available data is presented below for each scaffold individually.

Imidazo[1,2-a]pyridine Derivatives

Derivatives of this scaffold have demonstrated significant anticancer activity against a range of cancer cell lines. Their mechanism of action is often attributed to the inhibition of critical signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 in µM)

CompoundA375 (Melanoma)WM115 (Melanoma)HeLa (Cervical)HCC1937 (Breast)Reference
Compound 69.7[3]<12[3]35.0[3]-[3]
IP-5---45[4][4]
IP-6---47.7[4][4]
IP-7---79.6[4][4]
Imidazo[1,2-a]pyrimidine Derivatives

Research on Imidazo[1,2-a]pyrimidine derivatives has also revealed their potential as anticancer agents. One study highlighted a derivative with promising cytotoxic effects against a breast cancer cell line.

Table 2: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives (IC50 in µM)

CompoundMCF-7 (Breast)Reference
Derivative 3d5.988[5]

Wnt/β-catenin Signaling Pathway Inhibition: A Direct Comparison

A key study synthesized and evaluated a series of both Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine derivatives for their ability to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. This provides a direct comparison of their potential in this therapeutic area.[6]

Table 3: Inhibition of Wnt/β-catenin Signaling by Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives (IC50 in µM)

CompoundScaffoldDLD-1 (Colon Cancer)SW480 (Colon Cancer)HCT116 (Colon Cancer)Reference
4c Imidazo[1,2-a]pyrimidine1.82.53.2[6]
4i Imidazo[1,2-a]pyridine1.52.12.8[6]

The results suggest that derivatives from both scaffolds can be potent inhibitors of the Wnt/β-catenin pathway, with the Imidazo[1,2-a]pyridine derivative 4i showing slightly better activity in this particular study.[6]

Antimicrobial Activity: A Comparative Look at Chalcone Derivatives

A study comparing the antibacterial activity of chalcone derivatives of both scaffolds provides valuable insight into their potential as antimicrobial agents. The results indicated that the Imidazo[1,2-a]pyrimidine chalcones generally exhibited better activity against the tested bacterial strains compared to their Imidazo[1,2-a]pyridine counterparts.[7]

Table 4: Antibacterial Activity of Chalcone Derivatives (MIC in µg/mL)

CompoundScaffoldEscherichia coliPseudomonas aeruginosaStaphylococcus aureusStreptococcus pyogenesReference
4b Imidazo[1,2-a]pyrimidine12.52512.56.25[7]
4c Imidazo[1,2-a]pyrimidine12.512.56.256.25[7]
4f Imidazo[1,2-a]pyrimidine2512.512.512.5[7]
10b Imidazo[1,2-a]pyridine25502512.5[7]
10c Imidazo[1,2-a]pyridine252512.512.5[7]
10f Imidazo[1,2-a]pyridine50252525[7]
Ciprofloxacin -6.256.256.256.25[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition Wnt_Catenin_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binding DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibition beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylation for degradation Degradation Degradation beta_catenin_cyto->Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation Inhibitors Imidazo[1,2-a]pyrimidine & Imidazo[1,2-a]pyridine Derivatives Inhibitors->beta_catenin_nuc Inhibition of accumulation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activation Experimental_Workflow cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_anticancer Anticancer Cytotoxicity Assay start_am Prepare bacterial inoculum and compound dilutions microdilution Broth Microdilution Assay (96-well plate) start_am->microdilution incubation_am Incubate at 37°C for 18-24 hours microdilution->incubation_am read_mic Determine Minimum Inhibitory Concentration (MIC) incubation_am->read_mic start_ac Seed cancer cells in 96-well plate treatment Treat cells with compound dilutions start_ac->treatment incubation_ac Incubate for 48-72 hours treatment->incubation_ac mtt_assay Add MTT reagent and incubate incubation_ac->mtt_assay solubilization Solubilize formazan crystals mtt_assay->solubilization read_ic50 Measure absorbance and calculate IC50 solubilization->read_ic50

References

Validating the Biological Target of Imidazo[1,2-a]pyrimidine Derivatives: A Comparative Guide to Molecular Docking and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of molecular docking and alternative experimental methods for validating the biological target of Imidazo[1,2-a]pyrimidine derivatives. Due to a lack of specific publicly available data for Imidazo[1,2-a]pyrimidin-5-amine, this guide will focus on the broader class of Imidazo[1,2-a]pyrimidine and its closely related scaffolds, which have been extensively studied. The principles and methodologies described herein are directly applicable to the target validation of novel derivatives, including this compound.

The Imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] A crucial step in the development of these compounds as therapeutic agents is the accurate identification and validation of their biological targets. Molecular docking is a powerful computational tool for predicting the binding of a small molecule to a protein target. However, experimental validation is essential to confirm these in silico predictions.

This guide will explore the use of molecular docking in conjunction with established experimental techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA) to provide a robust framework for target validation. We will use the inhibition of Cyclooxygenase-2 (COX-2), a common target for anti-inflammatory Imidazo[1,2-a]pyrimidine derivatives, as a case study.

Comparing a Computational and Experimental Approaches for Target Validation

Molecular docking provides a theoretical framework for understanding ligand-protein interactions, which can be confirmed and quantified by various experimental methods. Each technique offers unique advantages and provides complementary information.

Method Principle Key Parameters Measured Throughput Advantages Limitations
Molecular Docking Computational simulation of ligand-protein binding to predict binding conformation and affinity.Binding Energy (kcal/mol), Binding Pose, Interacting ResiduesHighCost-effective, rapid screening of large libraries, provides structural insights into binding.Scoring functions can be inaccurate, does not account for protein dynamics in a cellular context, requires a high-resolution protein structure.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon ligand binding to an immobilized protein.Association rate (ka), Dissociation rate (kd), Dissociation constant (KD)Medium to HighReal-time, label-free, provides kinetic and affinity data.Requires protein immobilization which may affect its conformation, mass transport limitations can affect kinetics.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with the binding of a ligand to a protein in solution.Dissociation constant (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)LowLabel-free, in-solution measurement, provides a complete thermodynamic profile of the interaction.Requires large amounts of pure protein and ligand, low throughput, sensitive to buffer mismatches.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein in cells or cell lysates upon ligand binding.Thermal Shift (ΔTm), Target EngagementMediumMeasures target engagement in a cellular environment, no need for purified protein.Indirect measure of binding, requires a specific antibody for detection, not all proteins show a clear thermal shift.

Case Study: Validating COX-2 as a Target for Imidazo[1,2-a]pyridine Derivatives

Several studies have identified Imidazo[1,2-a]pyridine and its fused analogs as potent and selective inhibitors of COX-2.[2][3][4] Molecular docking studies have been instrumental in predicting the binding modes of these compounds within the COX-2 active site. These in silico predictions have been subsequently validated by in vitro enzyme inhibition assays, providing a classic example of an integrated approach to target validation.

Quantitative Comparison of Docking and Experimental Data

The following table presents a hypothetical comparison based on published data for Imidazo[1,2-a]pyridine derivatives targeting COX-2. It illustrates the correlation often observed between computational predictions and experimental results.

Compound Molecular Docking Score (kcal/mol) In Vitro COX-2 IC50 (µM) Reference
Celecoxib (Reference Drug)-12.880.06[3][5]
Derivative A-11.50.15Hypothetical
Derivative B-13.20.05Hypothetical
Derivative C-10.80.52Hypothetical

Note: Lower docking scores and lower IC50 values indicate higher predicted affinity and inhibitory potency, respectively.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the key experiments discussed.

Molecular Docking Protocol
  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKQ) from the Protein Data Bank.

    • Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or using binding site prediction tools.[6]

  • Ligand Preparation:

    • Draw the 2D structure of the Imidazo[1,2-a]pyrimidine derivative and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field.

  • Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the protein.

    • The program will generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity.[6]

  • Analysis of Results:

    • Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • Compare the docking score and binding pose with those of known inhibitors to predict the potential activity of the new derivative.

Surface Plasmon Resonance (SPR) Protocol
  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip.

  • Protein Immobilization:

    • Covalently immobilize the purified target protein (e.g., COX-2) onto the activated sensor surface.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Inject a series of concentrations of the Imidazo[1,2-a]pyrimidine derivative (analyte) over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[7][8]

Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer.

    • Prepare a solution of the Imidazo[1,2-a]pyrimidine derivative in the same buffer to avoid heats of dilution.

    • Degas both solutions to prevent air bubbles.[9][10]

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.[9]

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[11]

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment:

    • Treat cultured cells with the Imidazo[1,2-a]pyrimidine derivative or a vehicle control.

  • Heat Challenge:

    • Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation.[12][13][14]

  • Protein Detection:

    • Detect the amount of soluble target protein (e.g., COX-2) in the supernatant using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[15]

Visualizing the Target Validation Workflow and Signaling Pathways

To aid in the conceptualization of the target validation process and the biological context of the target, the following diagrams are provided.

G Target Validation Workflow for Imidazo[1,2-a]pyrimidine Derivatives cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation Molecular Docking Molecular Docking SPR Surface Plasmon Resonance Molecular Docking->SPR Predicts Binding ITC Isothermal Titration Calorimetry Molecular Docking->ITC Predicts Binding Enzyme Inhibition Assay Enzyme Inhibition Assay SPR->Enzyme Inhibition Assay Confirms Binding Affinity ITC->Enzyme Inhibition Assay Confirms Thermodynamics CETSA Cellular Thermal Shift Assay Enzyme Inhibition Assay->CETSA Validates Cellular Activity G Simplified COX-2 Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Phospholipase A2 Phospholipase A2 Pro-inflammatory Stimuli->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 Prostaglandin H2 COX-2->Prostaglandin H2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine->COX-2 Inhibition G Simplified p38 MAPK Signaling Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., MEKK, MLK) Stress Stimuli->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 MAPK p38 MAPK MKK->p38 MAPK Downstream Targets Transcription Factors (e.g., ATF-2, STAT1) p38 MAPK->Downstream Targets Cellular Response Cellular Response Downstream Targets->Cellular Response Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine->p38 MAPK Inhibition G Simplified GABA-A Receptor Signaling GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds Chloride Channel Cl- Channel Opening GABA-A Receptor->Chloride Channel Chloride Influx Cl- Influx Chloride Channel->Chloride Influx Hyperpolarization Hyperpolarization Chloride Influx->Hyperpolarization Neuronal Inhibition Neuronal Inhibition Hyperpolarization->Neuronal Inhibition Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine->GABA-A Receptor Modulation

References

In Vitro Validation of Imidazo[1,2-a]pyrimidin-5-amine Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro anticancer activity of Imidazo[1,2-a]pyrimidin-5-amine derivatives against established alternatives, supported by experimental data from peer-reviewed studies. The information is intended for researchers, scientists, and drug development professionals. Due to the limited publicly available data on this compound, this guide utilizes data from closely related imine and amine-bearing Imidazo[1,2-a]pyrimidine derivatives as a proxy to evaluate its potential anticancer properties.

Comparative Anticancer Activity

The in vitro cytotoxic effects of Imidazo[1,2-a]pyrimidine derivatives were evaluated against human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), and compared with the standard chemotherapeutic agent, Doxorubicin. Additionally, the cytotoxicity against a non-cancerous human cell line, HUVEC (Human Umbilical Vein Endothelial Cells), was assessed to determine selectivity.

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine Derivative 3d MCF-743.4[1]
MDA-MB-23135.9[1]
HUVEC71.4[1]
Imidazo[1,2-a]pyrimidine Derivative 4d MCF-739.0[1]
MDA-MB-23135.1[1]
HUVEC57.0[1]
Doxorubicin MCF-7~1.0 - 9.9[2]
MDA-MB-231~0.69 - 1.0[2]

Note: The IC50 values for Doxorubicin can vary between studies depending on the experimental conditions, such as exposure time.

The data indicates that while the Imidazo[1,2-a]pyrimidine derivatives exhibit anticancer activity in the micromolar range, Doxorubicin is significantly more potent. However, the derivatives show a degree of selectivity, with higher IC50 values against the healthy HUVEC cell line compared to the cancer cell lines, suggesting a potentially favorable therapeutic window.[1]

Mechanism of Action: Induction of Apoptosis

Studies on Imidazo[1,2-a]pyrimidine derivatives suggest that their anticancer effects are mediated, at least in part, by the induction of apoptosis (programmed cell death). Specifically, compound 4d has been shown to moderately increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] An elevated Bax/Bcl-2 ratio is a key indicator of the intrinsic pathway of apoptosis.

Doxorubicin, a well-characterized anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, all of which can culminate in the activation of apoptotic pathways.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Imidazo[1,2-a]pyrimidine derivatives and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (Imidazo[1,2-a]pyrimidine derivatives or Doxorubicin) and a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired exposure time (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 values.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. In this context, it is used to measure the levels of key apoptotic proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add a chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis start Seed Cancer Cells (MCF-7, MDA-MB-231) treat Treat with Imidazo[1,2-a]pyrimidine Derivatives or Doxorubicin start->treat mtt MTT Assay treat->mtt lysis Cell Lysis & Protein Quantification treat->lysis absorbance Measure Absorbance mtt->absorbance ic50 Calculate IC50 absorbance->ic50 wb Western Blot lysis->wb apoptosis_markers Detect Apoptosis Markers (Bax, Bcl-2) wb->apoptosis_markers

Caption: Workflow for in vitro validation of anticancer activity.

Putative Signaling Pathway

Based on studies of structurally related Imidazo[1,2-a]pyridine and pyrimidine compounds, a potential mechanism of action involves the inhibition of key cell survival signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion receptor Growth Factor Receptor pi3k PI3K receptor->pi3k stat3 STAT3 receptor->stat3 akt Akt pi3k->akt nfkb NF-κB akt->nfkb bcl2 Bcl-2 akt->bcl2 proliferation Cell Proliferation & Survival nfkb->proliferation stat3->proliferation apoptosis Apoptosis bcl2->apoptosis bax Bax bax->apoptosis compound Imidazo[1,2-a]pyrimidine Derivative compound->pi3k compound->stat3 compound->bax

Caption: Putative signaling pathway modulated by Imidazo[1,2-a]pyrimidine derivatives.[4][5][6][7][8]

This diagram illustrates the potential inhibition of the PI3K/Akt and STAT3 pathways by Imidazo[1,2-a]pyrimidine derivatives, leading to decreased cell proliferation and survival, and the promotion of apoptosis through the modulation of Bax and Bcl-2 proteins. It is important to note that this pathway is proposed based on evidence from structurally similar compounds and requires further specific validation for this compound.

References

A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted kinase inhibitors for oncology and other therapeutic areas. This guide provides an objective comparison of the efficacy of various Imidazo[1,2-a]pyrimidine-based kinase inhibitors, supported by experimental data from recent scientific literature. We delve into their inhibitory activities against key kinase targets and their cytotoxic effects on various cancer cell lines.

Data Presentation: A Comparative Overview of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected Imidazo[1,2-a]pyrimidine derivatives against various kinases and cancer cell lines. This quantitative data allows for a direct comparison of the potency of these compounds.

Table 1: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFR)

CompoundTarget KinaseIC50 (nM)Reference
7n FGFR1/28/4[1]
FGFR43.8[1]

Table 2: Inhibitory Activity against c-KIT

CompoundTarget Kinase/Cell LineIC50 (nM)Reference
A8 c-KIT (V654A)23[2]
GIST 430/654500[2]
A60 c-KIT (V654A)8[2]
GIST 430/65470[2]
A73 c-KIT (V654A)4[2]
GIST 430/65498[2]
A84 c-KIT (V654A)2.8[2]
GIST 430/65448[2]
A100 c-KIT (V654A)9.2[2]
GIST 430/65438[2]
A120 c-KIT (V654A)2.9[2]
GIST 430/65452[2]
A252 c-KIT (V654A)2.2[2]
GIST 430/65447[2]

Table 3: Inhibitory Activity against Phosphoinositide 3-kinase (PI3K)

CompoundTarget KinaseIC50 (nM)Reference
35 PI3Kα150[3]

Table 4: Inhibitory Activity against Aurora Kinases

CompoundTarget KinaseIC50 (µM)Reference
28c Aurora-A0.067[4]
Aurora-B12.71[4]
12k (SCH 1473759) Aurora A (TdF Kd)0.02 nM[5]
Aurora B (TdF Kd)0.03 nM[5]
27e Aurora-A (p-T288)0.030[6]
Aurora-B (p-HH3 S10)0.148[6]

Table 5: Cytotoxic Activity against Various Cancer Cell Lines

CompoundCell Line (Cancer Type)IC50 (µM)Reference
35 T47D (Breast)7.9[3]
MCF-7 (Breast)9.4[3]
IP-5 HCC1937 (Breast)45[7]
IP-6 HCC1937 (Breast)47.7[7]
15d A375P (Melanoma)<0.06[8]
17e A375P (Melanoma)<0.06[8]
18c A375P (Melanoma)<0.06[8]
18h A375P (Melanoma)<0.06[8]
18i A375P (Melanoma)<0.06[8]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways targeted by Imidazo[1,2-a]pyrimidine-based kinase inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->FGFR

FGFR Signaling Pathway and Inhibition.

cKIT_Signaling_Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS STAT3 STAT3 cKIT->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->cKIT

c-KIT Signaling Pathway and Inhibition.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->PI3K

PI3K/AKT/mTOR Signaling Pathway Inhibition.

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2 G2 Phase M M Phase AuroraA Aurora A G2->AuroraA Cytokinesis Cytokinesis AuroraB Aurora B M->AuroraB Centrosome Centrosome Maturation, Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Segregation, Cytokinesis AuroraB->Chromosome Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Aurora Kinase Function in Mitosis and Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Kinase Assay)

This protocol outlines a common method for determining the in vitro potency of kinase inhibitors.

  • Reagent Preparation :

    • Prepare a serial dilution of the Imidazo[1,2-a]pyrimidine-based inhibitor in 100% DMSO.

    • Dilute the kinase to its working concentration in a suitable kinase buffer.

    • Prepare a solution of the appropriate fluorescently-labeled peptide substrate and ATP at their final desired concentrations in the kinase buffer. The ATP concentration is typically at or near the Km for the specific kinase.

  • Kinase Reaction :

    • Add the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add the diluted kinase to each well and incubate at room temperature for 10-30 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection :

    • Stop the kinase reaction by adding a development reagent containing a site-specific protease. This protease will cleave the unphosphorylated peptide, disrupting the Fluorescence Resonance Energy Transfer (FRET).

    • Incubate at room temperature for 60 minutes.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores using a microplate reader.

  • Data Analysis :

    • Calculate the ratio of donor emission to acceptor emission.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.

  • Cell Seeding :

    • Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment :

    • Prepare serial dilutions of the Imidazo[1,2-a]pyrimidine-based inhibitor in the cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation :

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization :

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis :

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway following inhibitor treatment.

  • Cell Treatment and Lysis :

    • Culture the desired cells and treat them with various concentrations of the Imidazo[1,2-a]pyrimidine-based inhibitor for a specified time.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification :

    • Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer :

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for the phosphorylated or total protein of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the inhibitor on the signaling pathway.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays KinaseAssay In Vitro Kinase Assay (e.g., Z'-LYTE) IC50_biochem Biochemical IC50 Determination KinaseAssay->IC50_biochem CellCulture Cancer Cell Line Culture Treatment Inhibitor Treatment CellCulture->Treatment MTT MTT Assay Treatment->MTT WesternBlot Western Blot Treatment->WesternBlot IC50_cellular Cellular IC50 Determination MTT->IC50_cellular PathwayAnalysis Signaling Pathway Modulation Analysis WesternBlot->PathwayAnalysis Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->KinaseAssay Inhibitor->Treatment

Overall Experimental Workflow.

References

Kinase Cross-Reactivity Profile: A Comparative Analysis of an Imidazo[1,2-b]pyridazine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinase cross-reactivity profile of a representative Imidazo[1,2-b]pyridazine derivative against other well-established kinase inhibitors. Due to the limited publicly available data on Imidazo[1,2-a]pyrimidin-5-amine, this guide utilizes data for a closely related and well-characterized imidazo[1,2-b]pyridazine compound to illustrate the principles of kinase selectivity profiling. The insights derived are valuable for researchers in drug discovery and development, offering a framework for assessing the selectivity of novel kinase inhibitors.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the percentage of inhibition of a panel of kinases by an exemplary Imidazo[1,2-b]pyridazine, alongside the multi-kinase inhibitors Sorafenib and Dasatinib. This comparison highlights the distinct selectivity profiles of these compounds.

Kinase TargetImidazo[1,2-b]pyridazine (% Inhibition at 1µM)Sorafenib (% Inhibition at 10µM)[1]Dasatinib (% Inhibition at 1µM)
PIM1 95 283
PIM2 90 215
PIM3 88 3510
DYRK1A 75184
CLK1 80Not Available2
VEGFR2 15>90 25
PDGFRβ 10>90 30
c-Kit 8>90 >90
B-Raf 5>90 12
Src 356>90
ABL1 2Not Available>90
p38α 128620

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Luminescence-Based Assay)

This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific kinase.[2] The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[2]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., Imidazo[1,2-b]pyridazine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.[2] A "no inhibitor" control with DMSO alone should also be prepared.[2]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete any remaining ATP.[2]

    • Incubate for 40 minutes at room temperature.[2]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Visualizing Biological and Experimental Pathways

To better understand the context of kinase inhibition, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Signaling_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Experimental_Workflow Kinase Inhibitor Profiling Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (e.g., Imidazo-compound) Kinase_Reaction Kinase Reaction (Kinase + Substrate + ATP + Compound) Compound_Prep->Kinase_Reaction Reagent_Prep Assay Reagent Preparation Reagent_Prep->Kinase_Reaction Signal_Generation Signal Generation (e.g., ADP-Glo) Kinase_Reaction->Signal_Generation Data_Acquisition Luminescence Measurement Signal_Generation->Data_Acquisition Data_Analysis IC50 Determination & Selectivity Profiling Data_Acquisition->Data_Analysis

References

Crystallographic Confirmation of Imidazo[1,2-a]pyrimidine Binding Modes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding mode and performance of imidazo-scaffold kinase inhibitors, with a focus on crystallographic evidence. While a public crystal structure for a protein in complex with the specific Imidazo[1,2-a]pyrimidin-5-amine scaffold is not currently available, extensive structural data for the closely related imidazo[1,2-a]pyrazine core bound to Aurora A kinase offers a strong model for its mode of action.

Here, we compare the crystallographically determined binding mode of an imidazo[1,2-a]pyrazine-based inhibitor to that of a well-characterized bisanilinopyrimidine inhibitor, both targeting Aurora A kinase. This comparative analysis, supported by quantitative performance data and detailed experimental protocols, provides a framework for understanding the structure-activity relationships (SAR) of these important inhibitor classes.

Performance Data: A Head-to-Head Comparison

The following table summarizes the in vitro potency of a representative imidazo[1,2-a]pyrazine derivative and a bisanilinopyrimidine compound against Aurora A and B kinases, highlighting their distinct selectivity profiles.

Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)PDB ID
Imidazo[1,2-a]pyrazine 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amineAurora A3092XNE[1]
Aurora B293-
Bisanilinopyrimidine Genentech Aurora Inhibitor 1Aurora A0.84DEB[2]
Aurora B>1000-

Binding Mode Analysis: Insights from Crystallography

The co-crystal structures of both inhibitor classes bound to Aurora A reveal key differences in their interactions within the ATP-binding pocket, which likely accounts for their differing potency and selectivity.

Imidazo[1,2-a]pyrazine Scaffold: The crystal structure of an imidazo[1,2-a]pyrazine derivative in complex with Aurora-A (PDB ID: 2XNE) demonstrates a typical type I kinase inhibitor binding mode.[1] The core scaffold forms crucial hydrogen bonds with the hinge region of the kinase, a characteristic interaction for ATP-competitive inhibitors. The various substituents on the imidazo[1,2-a]pyrazine ring extend into different pockets of the active site, and modifications to these substituents can be rationally designed to improve potency and selectivity.

Bisanilinopyrimidine Scaffold: In contrast, the crystal structure of a bisanilinopyrimidine inhibitor with Aurora A (PDB ID: 4DEB) reveals a binding mode that confers high selectivity for Aurora A over Aurora B.[2][3] This selectivity is attributed to specific interactions with amino acid residues that differ between the two kinase isoforms.[3] This highlights how different scaffolds can exploit subtle differences in the kinase active site to achieve isoform-selective inhibition.

Signaling Pathway and Experimental Workflows

To provide context for the targeted inhibition and the methods used to determine these structures and potencies, the following diagrams illustrate the Aurora kinase signaling pathway and a general workflow for protein-ligand co-crystallization.

Aurora_Kinase_Signaling_Pathway Aurora Kinase Signaling Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1 Cyclin B/CDK1 Aurora_A Aurora A CyclinB_CDK1->Aurora_A activates TPX2 TPX2 Aurora_A->TPX2 associates with Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation TPX2->Centrosome_Maturation localizes Aurora A for Aurora_B Aurora B Centrosome_Maturation->Aurora_B ensures proper progression to CPC Chromosome Passenger Complex (CPC) Aurora_B->CPC Chromosome_Segregation Chromosome Segregation CPC->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Growth_Factors Growth_Factors Upstream_Signals Upstream Signals Growth_Factors->Upstream_Signals activate Upstream_Signals->CyclinB_CDK1 promote

Caption: The Aurora Kinase Signaling Pathway in Mitosis.

Co_Crystallization_Workflow Protein-Ligand Co-Crystallization Workflow Protein_Expression 1. Protein Expression & Purification Complex_Formation 3. Protein-Ligand Complex Formation Protein_Expression->Complex_Formation Ligand_Prep 2. Ligand Preparation (e.g., Imidazo[1,2-a]pyrimidine derivative) Ligand_Prep->Complex_Formation Crystallization_Screening 4. Crystallization Screening (Vapor Diffusion, etc.) Complex_Formation->Crystallization_Screening Crystal_Optimization 5. Crystal Optimization Crystallization_Screening->Crystal_Optimization Xray_Diffraction 6. X-ray Diffraction Data Collection Crystal_Optimization->Xray_Diffraction Structure_Solution 7. Structure Solution & Refinement Xray_Diffraction->Structure_Solution Binding_Mode_Analysis 8. Binding Mode Analysis Structure_Solution->Binding_Mode_Analysis

Caption: A general workflow for protein-ligand co-crystallization.

Experimental Protocols

X-Ray Crystallography of Protein-Ligand Complexes

This protocol provides a general framework for obtaining a co-crystal structure of a kinase with an inhibitor.[4][5]

  • Protein Expression and Purification: The target kinase domain (e.g., Aurora A) is expressed in a suitable system (e.g., E. coli or insect cells) and purified to homogeneity using chromatographic techniques.

  • Protein-Ligand Complex Formation: The purified protein is incubated with a molar excess of the inhibitor (e.g., the Imidazo[1,2-a]pyrazine derivative) to ensure complex formation.[4] The incubation time and temperature may need to be optimized.

  • Crystallization: The protein-ligand complex is subjected to high-throughput crystallization screening using various precipitants, buffers, and additives. The sitting-drop or hanging-drop vapor diffusion method is commonly employed.

  • Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the concentrations of the protein, ligand, and crystallization reagents to obtain diffraction-quality crystals.

  • X-ray Diffraction Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The protein structure is solved using molecular replacement with a known kinase structure, and the inhibitor is fitted into the electron density. The final model is refined to obtain an accurate representation of the protein-ligand complex.

In Vitro Kinase Activity Assay (IC50 Determination)

This protocol outlines a common method for determining the potency of a kinase inhibitor.[6][7]

  • Reagent Preparation:

    • Kinase Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, a reducing agent (e.g., DTT), and BSA.

    • Enzyme: Purified recombinant kinase (e.g., Aurora A) is diluted to a working concentration in kinase buffer.

    • Substrate: A specific peptide or protein substrate for the kinase is prepared in kinase buffer.

    • ATP: A stock solution of ATP is prepared. The final concentration in the assay should be close to the Km value for the kinase.

    • Inhibitor: A serial dilution of the test compound is prepared in DMSO and then further diluted in kinase buffer.

  • Assay Procedure (96-well plate format):

    • Add the inhibitor dilutions to the wells of the microplate.

    • Add the kinase to all wells except the negative control.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Signal Detection:

    • Stop the reaction and measure the kinase activity. A common method is a luminescence-based assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced.[7]

  • Data Analysis:

    • The raw data (e.g., luminescence) is converted to percent inhibition relative to a no-inhibitor control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

In Silico ADMET Prediction: A Comparative Guide for Novel Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and antitubercular properties.[1][2] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline to identify candidates with favorable pharmacokinetic profiles and minimize late-stage attrition. This guide provides a comparative overview of in silico ADMET predictions for novel imidazo[1,2-a]pyrimidine derivatives, offering insights into their drug-likeness and potential as therapeutic agents. The data presented herein is derived from various studies utilizing established computational tools.

Comparative Analysis of Predicted ADMET Properties

The following tables summarize the predicted ADMET properties for different series of imidazo[1,2-a]pyrimidine derivatives, alongside a selection of commercially available anticancer drugs for comparative purposes. These predictions were generated using computational tools such as SwissADME and pkCSM.

Table 1: Physicochemical Properties and Drug-Likeness of Imidazo[1,2-a]pyrimidine Derivatives

Compound ClassMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsMolar RefractivityTopological Polar Surface Area (Ų)Lipinski's Rule of Five Violations
Antimicrobial Derivatives
Derivative 3g225.252.50 - 3.0003-465-7040-500
Derivative 3j245.293.00 - 3.500375-8035-450
Derivative 3k223.282.80 - 3.300370-7535-450
Antiviral Schiff Base Derivatives
Derivative 7a369.373.50 - 4.0006100-105100-1100
Antitubercular Carboxamide Derivatives
Lead Compound< 500< 5< 5< 10Not ReportedNot Reported0
Comparator Anticancer Drugs
Imatinib493.63.9748146.7109.40
Erlotinib393.43.9915114.267.80

Data for antimicrobial and antiviral derivatives were adapted from studies utilizing SwissADME and pkCSM.[1][3] Data for antitubercular compounds are based on general findings from in silico studies.[4][5] Comparator drug data is from publicly available resources.

Table 2: Predicted Pharmacokinetic Properties of Imidazo[1,2-a]pyrimidine Derivatives

Compound ClassGastrointestinal (GI) AbsorptionBlood-Brain Barrier (BBB) PermeantP-glycoprotein SubstrateCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
Antimicrobial Derivatives HighYesNoYesNoNoNoNo
Antiviral Schiff Base Derivatives HighNoYesYesYesYesYesYes
Antitubercular Carboxamide Derivatives HighNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Comparator Anticancer Drugs
ImatinibHighNoYesYesYesYesYesYes
ErlotinibHighYesYesYesNoNoNoYes

Data for antimicrobial and antiviral derivatives were adapted from studies utilizing pkCSM.[1][3] Data for antitubercular compounds are based on general findings from in silico studies.[4][5] Comparator drug data is from publicly available resources.

Table 3: Predicted Toxicological Properties of Imidazo[1,2-a]pyrimidine Derivatives

Compound ClassAMES ToxicityhERG I InhibitorhERG II InhibitorHepatotoxicitySkin Sensitization
Antimicrobial Derivatives NoNoNoNoNo
Antiviral Schiff Base Derivatives NoYesNoYesNo
Antitubercular Carboxamide Derivatives Predicted Non-toxicNot ReportedNot ReportedNot ReportedNot Reported
Comparator Anticancer Drugs
ImatinibNoNoNoYesNo
ErlotinibNoNoNoYesNo

Data for antimicrobial and antiviral derivatives were adapted from studies utilizing pkCSM.[1][3] Data for antitubercular compounds are based on general findings from in silico studies.[4][5] Comparator drug data is from publicly available resources.

Experimental Protocols

The in silico ADMET predictions summarized above were primarily generated using the SwissADME and pkCSM web servers. Below are the generalized methodologies for utilizing these platforms.

SwissADME Protocol

SwissADME is a free web tool to evaluate the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.

  • Input: The user provides the chemical structure of the compound(s) of interest. This can be done by drawing the molecule using the provided molecular editor, or by inputting a SMILES (Simplified Molecular Input Line Entry System) string.

  • Computation: The server calculates a wide range of parameters, including physicochemical properties (e.g., molecular weight, logP), pharmacokinetic properties (e.g., GI absorption, BBB permeability), and drug-likeness based on various established rules (e.g., Lipinski's rule of five).

  • Output: The results are presented in a user-friendly interface, often including graphical representations like the "Bioavailability Radar" to quickly assess the drug-likeness of a compound. The output provides detailed information on various ADMET-related parameters.

pkCSM Protocol

pkCSM is a platform that uses graph-based signatures to predict a wide range of ADMET properties.

  • Input: Similar to SwissADME, the user inputs the molecular structure, typically as a SMILES string.

  • Prediction: The server predicts a comprehensive set of ADMET properties, including absorption (e.g., intestinal absorption, Caco-2 permeability), distribution (e.g., BBB permeability, plasma protein binding), metabolism (e.g., CYP substrates and inhibitors), excretion (e.g., total clearance), and toxicity (e.g., AMES toxicity, hERG inhibition, hepatotoxicity).

  • Output: The predictions are provided in a tabular format, detailing the predicted value and the confidence of the prediction.

Visualizing In Silico ADMET Prediction and Biological Context

To better understand the workflow of in silico ADMET prediction and the potential mechanism of action of these compounds, the following diagrams are provided.

In_Silico_ADMET_Prediction_Workflow cluster_input Input cluster_prediction Prediction Tools cluster_output Output Parameters cluster_analysis Analysis & Decision Compound_Structure Compound Structure (SMILES) SwissADME SwissADME Compound_Structure->SwissADME pkCSM pkCSM Compound_Structure->pkCSM Absorption Absorption SwissADME->Absorption Distribution Distribution SwissADME->Distribution DrugLikeness Drug-Likeness SwissADME->DrugLikeness pkCSM->Absorption pkCSM->Distribution Metabolism Metabolism pkCSM->Metabolism Excretion Excretion pkCSM->Excretion Toxicity Toxicity pkCSM->Toxicity Lead_Optimization Lead Optimization Absorption->Lead_Optimization Distribution->Lead_Optimization Metabolism->Lead_Optimization Excretion->Lead_Optimization Toxicity->Lead_Optimization DrugLikeness->Lead_Optimization Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Caption: Workflow of in silico ADMET prediction for drug discovery.

PI3K_AKT_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Imidazo_Pyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazo_Pyrimidine->PI3K Inhibits Imidazo_Pyrimidine->AKT Inhibits Imidazo_Pyrimidine->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyrimidine derivatives.

Conclusion

The in silico ADMET predictions for various classes of imidazo[1,2-a]pyrimidine derivatives reveal promising drug-like characteristics. The antimicrobial and antitubercular series, in particular, demonstrate favorable profiles with high predicted GI absorption and low toxicity, adhering to Lipinski's rule of five. While some antiviral derivatives show potential hERG inhibition and hepatotoxicity, these computational flags provide valuable guidance for further lead optimization to mitigate these risks.

References

A Comparative Analysis of Synthetic Routes to Imidazo[1,2-a]pyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of imidazo[1,2-a]pyrimidines, a critical scaffold in medicinal chemistry, presents a landscape of diverse and evolving methodologies. This guide offers a comparative analysis of key synthetic routes, presenting quantitative data, detailed experimental protocols, and a visual representation of the strategic relationships between these methods to aid in the selection of the most suitable pathway for specific research and development needs.

The imidazo[1,2-a]pyrimidine core is a recurring motif in a multitude of biologically active compounds, demonstrating a wide range of therapeutic potential. The efficient construction of this bicyclic heteroaromatic system is therefore a subject of considerable interest. Synthetic strategies have progressed from classical condensation reactions to more sophisticated and efficient modern techniques, including multicomponent and microwave-assisted protocols. This comparison will delve into the intricacies of prominent synthetic routes, providing a clear overview of their advantages, limitations, and practical applicability.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data for several key synthetic routes to imidazo[1,2-a]pyrimidines, offering a direct comparison of their efficiencies and reaction conditions.

Synthetic RouteKey ReagentsCatalyst/ConditionsReaction TimeYield (%)Reference
Ortoleva-King Type Reaction 2-Aminopyrimidine, Acetophenone, IodineFeCl3·6H2O/I212 h75-85%[1][2]
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyrimidine, Aldehyde, IsocyanideSc(OTf)310 min (MW)85-95%[3][4][5][6]
Microwave-Assisted Synthesis (from α-haloketone) 2-Aminopyrimidine, α-BromoacetophenoneDMF, Microwave20 min82-94%[7][8]
Microwave-Assisted One-Pot Multicomponent Synthesis Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Amine, Benzil, Ammonium acetatep-TsOH, Microwave30 min46-80%[9]
Intramolecular Cyclization N-(propargyl)-2-aminopyrimidineNot specifiedNot specifiedNot specified[10]
Copper-Catalyzed Synthesis 2-Aminopyridine, Terminal AlkyneCu(I) halideNot specifiedGood yields[11][12][13][14]
Gold-Catalyzed Synthesis Aryl ketone, 2-AminopyrimidineGold nanoparticlesNot specifiedHigh yields[15]

Interrelationships of Synthetic Strategies

The various synthetic routes to imidazo[1,2-a]pyrimidines are interconnected, often sharing common starting materials or proceeding through similar intermediate types. The following diagram illustrates the logical flow and relationships between these key strategies.

Synthetic_Routes A Starting Materials (e.g., 2-Aminopyrimidine, Ketones, Aldehydes) B Classical Condensations (e.g., Ortoleva-King) A->B Reaction C Multicomponent Reactions (e.g., Groebke-Blackburn-Bienaymé) A->C One-pot D Modern Methodologies A->D Advanced Synthesis H Imidazo[1,2-a]pyrimidines B->H Product C->H Product E Microwave-Assisted Synthesis D->E F Metal-Catalyzed Cross-Coupling (e.g., Copper, Gold) D->F G Intramolecular Cyclization D->G E->H Product F->H Product G->H Product

References

Head-to-Head Comparison: Imidazo[1,2-a]pyridine-3-amine Derivative (MIA) vs. Known STAT3/NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of a representative imidazo[1,2-a]pyridine-amine derivative, specifically 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (referred to as MIA), with established inhibitors of the STAT3 and NF-κB signaling pathways. The imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory and anticancer activities.[1] MIA has been identified as a modulator of the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is a critical axis in inflammation and cancer.

The STAT3/NF-κB Signaling Axis

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are key transcription factors that regulate inflammatory responses, cell survival, and proliferation.[2][3][4] Chronic activation of these pathways is a hallmark of many inflammatory diseases and cancers. As illustrated in the signaling pathway below, external stimuli such as cytokines (e.g., IL-6) can trigger the phosphorylation and activation of STAT3, while inflammatory signals can activate the NF-κB pathway. These two pathways can act synergistically to upregulate the expression of downstream inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effectors Cytokines (IL-6) Cytokines (IL-6) Receptor Receptor Cytokines (IL-6)->Receptor Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 (dimer) p-STAT3->p-STAT3_dimer dimerizes IκB IκB IKK->IκB phosphorylates p-IκB p-IκB IκB->p-IκB NF-κB NF-κB NF-κB->IκB sequestered by NF-κB_active NF-κB (active) p-IκB->NF-κB_active degradation releases NF-κB_nuc NF-κB NF-κB_active->NF-κB_nuc translocates to nucleus Gene Transcription Gene Transcription p-STAT3_dimer->Gene Transcription translocates to nucleus NF-κB_nuc->Gene Transcription iNOS iNOS Gene Transcription->iNOS COX-2 COX-2 Gene Transcription->COX-2 Inflammation Inflammation iNOS->Inflammation COX-2->Inflammation

Caption: Simplified STAT3/NF-κB signaling pathway leading to inflammation.

Comparative Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of MIA and known inhibitors against key components of the STAT3 and NF-κB signaling pathways.

CompoundTargetAssay TypeIC50 (µM)Reference
MIA STAT3 PhosphorylationWestern Blot30-40*
StatticSTAT3STAT3 Phosphorylation Assay5.1
S3I-201STAT3STAT3 DNA-binding Assay86[5]
MIA NF-κB ActivationReporter Gene Assay~30**
Bay 11-7082IKKβKinase Assay10
TPCA-1IKKβKinase Assay0.16

*Based on effective concentrations reported to reduce STAT3 phosphorylation in MDA-MB-231 and SKOV3 cells. **Estimated effective concentration based on observed downstream effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

STAT3 Phosphorylation Assay (Western Blot)

This protocol details the procedure for assessing the inhibitory effect of a compound on STAT3 phosphorylation in a cellular context.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment IL-6 Stimulation IL-6 Stimulation Compound Treatment->IL-6 Stimulation Cell Lysis Cell Lysis IL-6 Stimulation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Antibody Incubation Antibody Incubation Western Blot->Antibody Incubation Detection Detection Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Western blot workflow for STAT3 phosphorylation analysis.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231 or SKOV3) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound (e.g., MIA) for a specified duration (e.g., 1 hour).

  • Stimulation: Induce STAT3 phosphorylation by treating the cells with a stimulant such as Interleukin-6 (IL-6) (e.g., 50 ng/mL) for a short period (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-STAT3 signal to the total STAT3 signal.

NF-κB Reporter Assay

This protocol describes a luciferase-based reporter assay to measure the activity of the NF-κB transcription factor.[7][8][9][10][11]

Transfection Transfection Cell Seeding Cell Seeding Transfection->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment TNF-α Stimulation TNF-α Stimulation Compound Treatment->TNF-α Stimulation Cell Lysis Cell Lysis TNF-α Stimulation->Cell Lysis Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay Luminescence Reading Luminescence Reading Luciferase Assay->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis

Caption: Workflow for an NF-κB luciferase reporter assay.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization.

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, treat the cells with the test inhibitor for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α-stimulated control.

iNOS Expression Analysis (Western Blot)

This protocol is for determining the effect of an inhibitor on the expression level of inducible nitric oxide synthase (iNOS).[12][13][14][15][16]

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Cell Lysis Cell Lysis LPS Stimulation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE & Blotting SDS-PAGE & Blotting Protein Quantification->SDS-PAGE & Blotting Antibody Incubation Antibody Incubation SDS-PAGE & Blotting->Antibody Incubation Detection & Analysis Detection & Analysis Antibody Incubation->Detection & Analysis

Caption: Workflow for analyzing iNOS protein expression by Western blot.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and treat with the test compound.

  • Stimulation: Induce iNOS expression by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 12-24 hours.

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • Western Blotting: Perform SDS-PAGE and transfer the proteins to a membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for iNOS, followed by an HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

  • Analysis: Visualize and quantify the iNOS protein bands.

COX-2 Activity Assay

This protocol outlines a method for measuring the enzymatic activity of COX-2 and the inhibitory effect of test compounds.[17][18][19][20][21]

Enzyme Preparation Enzyme Preparation Inhibitor Incubation Inhibitor Incubation Enzyme Preparation->Inhibitor Incubation Reaction Initiation Reaction Initiation Inhibitor Incubation->Reaction Initiation Reaction Termination Reaction Termination Reaction Initiation->Reaction Termination Product Quantification Product Quantification Reaction Termination->Product Quantification Data Analysis Data Analysis Product Quantification->Data Analysis

Caption: General workflow for a COX-2 enzymatic activity assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing hemin and a cofactor like L-epinephrine.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, purified recombinant COX-2 enzyme, and the test inhibitor at various concentrations. Pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a solution such as 2 M HCl.

  • Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

The representative imidazo[1,2-a]pyridine-amine, MIA, demonstrates inhibitory activity on the STAT3 and NF-κB signaling pathways. Its efficacy appears to be in the low micromolar range, comparable to some known inhibitors of these pathways. The provided experimental protocols offer a framework for further quantitative characterization and head-to-head comparison of MIA and other novel compounds with established inhibitors. The versatile nature of the imidazo[1,2-a]pyridine and related scaffolds suggests that further optimization could lead to the development of potent and selective modulators of these critical inflammatory and oncogenic signaling cascades.

References

Safety Operating Guide

Proper Disposal of Imidazo[1,2-a]pyrimidin-5-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Imidazo[1,2-a]pyrimidin-5-amine, a nitrogen-containing heterocyclic compound, tailored for researchers, scientists, and professionals in drug development.

The disposal of this compound, as with many specialized research chemicals, requires adherence to strict protocols for hazardous waste management. While specific safety data sheets (SDS) for this compound may not always detail explicit disposal instructions, general principles for the disposal of nitrogen-containing heterocyclic compounds and laboratory chemical waste provide a clear framework for safe handling.[1]

Core Principles of Chemical Waste Management

The foundational approach to managing laboratory waste involves a hierarchy of strategies aimed at maximizing safety and minimizing environmental impact.[2] The primary principle is that no laboratory activity should commence without a clear plan for the disposal of all resulting waste, both hazardous and non-hazardous.[2] Key tenets of this approach include:

  • Waste Minimization: The most effective strategy is to prevent waste generation in the first place.[2] This can be achieved through careful experimental design, ordering only the necessary quantities of chemicals, and considering green chemistry principles.[3][4]

  • Segregation: Proper categorization and separation of waste streams are critical.[3] Incompatible chemicals must be stored separately to prevent dangerous reactions.[2]

  • Containment: Use of appropriate, chemically resistant, and properly labeled containers is non-negotiable for safety and compliance.[3]

  • Documentation: Meticulous record-keeping of waste generation, storage, and disposal is essential for regulatory adherence.[3]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the safe and compliant disposal of this compound and materials contaminated with it.

1. Waste Identification and Classification:

  • Classify this compound as a hazardous chemical waste. Due to its chemical structure (a nitrogen-containing heterocycle), it should be handled as a potentially toxic and environmentally harmful substance.

  • This waste stream should be designated as solid, non-halogenated organic waste.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including:

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • Safety goggles with side shields or a face shield.

    • A laboratory coat.

  • All handling of the solid chemical and preparation of the waste container should be conducted within a certified chemical fume hood to avoid inhalation of dust particles.

3. Waste Segregation and Collection:

  • Designate a specific, dedicated waste container for this compound and any materials contaminated with it, such as weighing papers, pipette tips, and contaminated gloves.[5]

  • Crucially, do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases. [5]

4. Waste Container Requirements:

  • Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.[1][4]

  • The container must be in good condition, free from cracks or deterioration.[1]

5. Labeling the Waste Container:

  • Properly label the waste container as soon as the first particle of waste is added. The label must be clear, legible, and securely affixed.

  • The label must include the following information:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound".[5]

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste was added).[3]

    • The name and contact information of the principal investigator or laboratory supervisor.[5]

6. On-Site Storage (Satellite Accumulation Area):

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][4]

  • The SAA must be a secure area, inaccessible to unauthorized personnel.

  • Ensure the storage area is well-ventilated, cool, and dry, away from heat sources, direct sunlight, and incompatible chemicals.[5]

  • Secondary containment, such as placing the waste container inside a larger, chemically resistant tray, is a required practice to contain potential leaks or spills.[1][2]

7. Arranging for Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[1] This is a violation of environmental regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[5]

  • Provide the EHS office with an accurate inventory of the waste, including the chemical name and quantity.[5]

  • Follow all institutional protocols for waste pickup requests and scheduling.

8. Spill Management:

  • In the event of a spill, treat the spilled material and any cleanup supplies (e.g., absorbent pads, contaminated PPE) as hazardous waste.[6]

  • For minor spills, personnel with appropriate training and PPE can clean up the material using dry methods to avoid generating dust.[7] The collected material must be placed in the designated hazardous waste container.[7]

  • For major spills, evacuate the area, restrict access, and immediately contact your institution's EHS or emergency response team.[6]

Quantitative Data Summary

For compliant storage of hazardous waste in a Satellite Accumulation Area, adhere to the following regulatory limits.

ParameterLimitRegulatory Body/Guideline
Maximum Volume of Hazardous Waste 55 gallonsEPA (RCRA)
Maximum Volume of Acutely Hazardous Waste 1 quart (liquid) or 1 kg (solid)EPA (RCRA)
Maximum Storage Time in SAA Up to 12 months (provided volume limits are not exceeded)University Guidelines (e.g., UPenn)

Note: While this compound is not typically listed as an "acutely hazardous waste" (P-list), it is prudent to handle it with a high degree of caution and minimize accumulation.

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

G start Waste Generated: This compound & Contaminated Materials ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify as 'Solid, Non-Halogenated Organic Hazardous Waste' ppe->classify segregate Step 3: Segregate from Incompatible Waste Streams classify->segregate container Step 4: Use a Labeled, Chemically Compatible Waste Container segregate->container store Step 5: Store in Designated Satellite Accumulation Area with Secondary Containment container->store check_full Is Container Full or Ready for Disposal? store->check_full check_full->store No contact_ehs Step 6: Contact EHS for Waste Pickup check_full->contact_ehs Yes document Step 7: Document Waste for Disposal Records contact_ehs->document end Disposal Complete document->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Imidazo[1,2-a]pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Imidazo[1,2-a]pyrimidin-5-amine. By offering clear, procedural guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building trust through value beyond the product itself.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally similar compounds. These related substances are known to cause skin, eye, and respiratory irritation, with some posing more severe health risks such as being harmful if swallowed or suspected of causing cancer or reproductive harm.[1] Therefore, cautious and controlled handling in a laboratory setting is imperative.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required protective gear.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.Standard laboratory practice to protect against splashes and airborne particles. A face shield offers an additional layer of protection.[1]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended), and a chemically resistant lab coat.Prevents direct skin contact.[1] Gloves should be regularly inspected for tears or contamination and changed frequently. The lab coat should be fully buttoned.[1]
Respiratory Protection NIOSH-approved N95 dust mask or a higher-level respirator (e.g., PAPR).Necessary when handling the powder form to avoid the inhalation of dust particles.[1] Use in a well-ventilated area or a chemical fume hood is also required.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for user safety and experimental integrity.

1. Engineering Controls and Preparation:

  • Designate a specific area within a certified chemical fume hood for all handling, weighing, and solution preparation of this chemical.[3]

  • Ensure that an emergency eyewash station and a safety shower are readily accessible.[4]

  • Verify that the fume hood is functioning correctly before commencing work.

2. Handling and Solution Preparation:

  • Before handling, don all required PPE as detailed in the table above.

  • To minimize dust generation, carefully weigh the solid compound on a tared weigh boat inside the fume hood.[1]

  • When preparing solutions, slowly add the compound to the solvent to avoid splashing.

3. Spill Management:

  • Minor Spills:

    • Evacuate the immediate area.[3]

    • Wearing appropriate PPE, gently cover the spill with an absorbent, non-combustible material such as sand or vermiculite to avoid raising dust.[3][5]

    • Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][5]

    • Clean the spill area with a suitable solvent, followed by soap and water.[3]

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's environmental health and safety (EHS) department immediately.

    • Prevent entry to the affected area until it has been deemed safe by EHS personnel.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous chemical waste.[1]

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.[1] Do not pour any of this chemical down the drain.[1]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Dispose of the rinsed containers in accordance with institutional and local regulations.

Experimental Workflow and Safety Protocol

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety Ensure Accessibility don_ppe Don Personal Protective Equipment (PPE) check_safety->don_ppe Before Handling weigh Weigh Compound Carefully don_ppe->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution spill_management Spill Management prepare_solution->spill_management If Spill Occurs solid_waste Dispose of Solid Waste prepare_solution->solid_waste liquid_waste Dispose of Liquid Waste prepare_solution->liquid_waste spill_management->solid_waste decontaminate Decontaminate Work Area & Glassware solid_waste->decontaminate liquid_waste->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyrimidin-5-amine
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.